RS 09 TFA
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H49N9O9.C2HF3O2/c1-16(2)11-20(27(44)38-22(14-41)31(48)49)36-25(42)18(4)35-26(43)21(12-19-13-33-15-34-19)37-28(45)23-7-5-9-39(23)30(47)24-8-6-10-40(24)29(46)17(3)32;3-2(4,5)1(6)7/h13,15-18,20-24,41H,5-12,14,32H2,1-4H3,(H,33,34)(H,35,43)(H,36,42)(H,37,45)(H,38,44)(H,48,49);(H,6,7)/t17-,18-,20-,21-,22-,23-,24-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJDMAALCYLRNZ-QVWBAPIKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)O)NC(=O)C(C)NC(=O)C(CC1=CN=CN1)NC(=O)C2CCCN2C(=O)C3CCCN3C(=O)C(C)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)O)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H50F3N9O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
805.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of RS 09 TFA
A TLR4 Agonist Peptide for Potent Immune Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS 09 TFA is a synthetic heptapeptide with the amino acid sequence Ala-Pro-Pro-His-Ala-Leu-Ser (APPHALS) that functions as a potent Toll-like Receptor 4 (TLR4) agonist.[1][2] As a mimic of bacterial lipopolysaccharide (LPS), this compound activates the innate immune system, leading to the production of inflammatory cytokines and the enhancement of antigen-specific immune responses.[1][2] This makes it a promising candidate for use as a vaccine adjuvant.[3][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular interactions, signaling pathways, and cellular effects, based on currently available data. The "TFA" designation refers to trifluoroacetic acid, a common counter-ion used in peptide synthesis and purification, which is not considered to have a direct biological function in the agonistic activity of the peptide.
Data Presentation
The following tables summarize the available quantitative data for the in vitro and in vivo activities of this compound. It is important to note that specific quantitative metrics such as EC50 and Kd values are not extensively reported in the public domain. The data presented here are derived from concentrations used in published experimental studies.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Assay | Concentration Range | Observed Effect | Reference |
| TLR4 Activation | HEK-Blue™-4 | NF-κB Reporter Assay | 1-10 µg/mL | Stimulation of TLR4 and activation of NF-κB. | [1] |
| NF-κB Nuclear Translocation & Cytokine Secretion | RAW264.7 | Western Blot & Cytokine Array | 5 µg/mL | Induction of NF-κB nuclear translocation and secretion of inflammatory cytokines. | [1] |
Table 2: In Vivo Adjuvant Activity of RS 09
| Animal Model | Antigen | Adjuvant Dose | Outcome | Reference |
| BALB/c mice | X-15 peptide conjugated to KLH | 25 µg (initial and booster) | Significantly increased concentration of X-15-specific antibodies compared to alum. | [4] |
Mechanism of Action
This compound exerts its biological effects by activating the Toll-like Receptor 4 (TLR4) signaling pathway. As a peptide mimic of LPS, it is recognized by the TLR4 receptor complex, which also involves the co-receptors MD-2 and CD14. This interaction initiates a downstream signaling cascade that culminates in the activation of the transcription factor NF-κB and the subsequent expression of a wide array of pro-inflammatory genes.
Signaling Pathways
The activation of TLR4 by this compound triggers two primary downstream signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.
-
MyD88-Dependent Pathway: This pathway is crucial for the production of many pro-inflammatory cytokines. Upon TLR4 activation, the adaptor protein MyD88 is recruited to the receptor complex. This leads to the activation of a series of downstream kinases, ultimately resulting in the phosphorylation and degradation of IκB, the inhibitor of NF-κB. The release of NF-κB allows it to translocate to the nucleus and induce the transcription of genes encoding cytokines such as TNF-α, IL-6, and IL-12.
-
TRIF-Dependent Pathway: This pathway is primarily associated with the induction of type I interferons (IFNs). The adaptor protein TRIF is also recruited to the activated TLR4 receptor, leading to the activation of different downstream kinases that result in the phosphorylation and activation of the transcription factor IRF3. Activated IRF3 translocates to the nucleus and drives the expression of IFN-β and other IFN-inducible genes.
The following diagram illustrates the TLR4 signaling pathway initiated by this compound.
Caption: TLR4 signaling pathway activated by this compound.
Experimental Protocols
Detailed experimental protocols for the assays mentioned are provided below. These are representative protocols based on standard laboratory practices and the information available in the cited literature.
NF-κB Reporter Assay in HEK-Blue™-hTLR4 Cells
This assay quantifies the activation of NF-κB in response to TLR4 stimulation. HEK-Blue™-hTLR4 cells are engineered to express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
Methodology:
-
Cell Culture: Maintain HEK-Blue™-hTLR4 cells in DMEM supplemented with 10% heat-inactivated fetal bovine serum, penicillin-streptomycin, and appropriate selection antibiotics.
-
Cell Seeding: Seed the cells at a density of approximately 2.5 x 10^5 cells/mL in a 96-well flat-bottom plate.
-
Stimulation: Add this compound at the desired concentrations (e.g., 1-10 µg/mL) to the cells. Include a positive control (e.g., LPS) and a negative control (vehicle).
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
SEAP Detection: Collect the cell culture supernatants and measure SEAP activity using a detection medium such as QUANTI-Blue™. The color change is proportional to the SEAP activity and can be quantified by measuring the absorbance at 620-655 nm.
Caption: Workflow for the HEK-Blue™ NF-κB reporter assay.
Cytokine Secretion Assay in RAW264.7 Macrophages
This assay measures the amount of inflammatory cytokines secreted by macrophages upon stimulation with this compound. Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for this purpose.
Methodology:
-
Cell Culture: Culture RAW264.7 macrophages in DMEM supplemented with 10% fetal bovine serum and penicillin-streptomycin.
-
Cell Seeding: Plate the cells in a 96-well plate at a density of 1 x 10^5 to 2 x 10^5 cells/well and allow them to adhere overnight.
-
Stimulation: Replace the medium with fresh medium containing this compound at the desired concentration (e.g., 5 µg/mL). Include appropriate controls.
-
Incubation: Incubate the cells for a specified period (e.g., 6-24 hours) to allow for cytokine production and secretion.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Perform a sandwich ELISA for the cytokine of interest (e.g., TNF-α, IL-6) according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and measuring the resulting colorimetric change.
Caption: Workflow for cytokine ELISA in RAW264.7 cells.
Conclusion
This compound is a synthetic peptide that acts as a potent TLR4 agonist, driving a robust inflammatory response through the activation of the NF-κB signaling pathway. Its ability to mimic LPS and stimulate the innate immune system underscores its potential as a vaccine adjuvant. Further research to elucidate more precise quantitative measures of its activity, such as binding affinities and EC50 values for various downstream effects, will be valuable for its continued development and application in immunology and vaccine research. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers working with this and similar immunomodulatory compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Detection of nanoparticles’ ability to stimulate toll-like receptors using HEK-Blue reporter cell lines - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. HEK-Blue hTLR4 Cells [bio-protocol.org]
- 4. Synthetic Toll Like Receptor-4 (TLR-4) Agonist Peptides as a Novel Class of Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
RS 09 Peptide: A Deep Dive into its Function and Signaling Pathway
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: RS 09 is a synthetic peptide that has garnered significant interest in the field of immunology and vaccine development. Functioning as a mimic of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, RS 09 acts as a potent agonist for Toll-like Receptor 4 (TLR4). This interaction triggers a signaling cascade that activates the innate immune system, making RS 09 a promising candidate as a vaccine adjuvant. This technical guide provides a comprehensive overview of the function, signaling pathway, and experimental evaluation of the RS 09 peptide.
Core Function: TLR4 Agonist and Immune Adjuvant
The primary function of the RS 09 peptide is to act as an adjuvant, a substance that enhances the body's immune response to an antigen.[1][2] It achieves this by activating the innate immune system through the Toll-like Receptor 4 (TLR4).[1][3][4] TLR4 is a key pattern recognition receptor (PRR) that recognizes pathogen-associated molecular patterns (PAMPs), such as LPS.[3][5] By mimicking LPS, RS 09 can effectively stimulate an inflammatory response that is crucial for the development of a robust and specific adaptive immune response to a co-administered antigen.[3][6]
The RS 09 Signaling Pathway: A TLR4-Mediated Cascade
The signaling pathway initiated by RS 09 is a well-characterized cascade that begins with its binding to the TLR4 receptor complex and culminates in the production of inflammatory cytokines.
The binding of RS 09 to TLR4 is not a direct interaction but is facilitated by two other proteins: Lymphocyte antigen 96 (MD-2) and Cluster of Differentiation 14 (CD14).[3][5] The signaling process can be summarized in the following steps:
-
Recognition and Binding: RS 09, acting as an LPS mimic, is recognized by the TLR4/MD-2/CD14 receptor complex on the surface of immune cells, primarily macrophages and dendritic cells.[3][5]
-
Receptor Dimerization: This binding event induces the dimerization of the TLR4 receptor.[5]
-
Recruitment of Adaptor Proteins: The dimerized receptor then recruits intracellular adaptor proteins. The primary adaptor protein in this pathway is Myeloid differentiation primary response 88 (MyD88).
-
Activation of Downstream Kinases: MyD88, in turn, recruits and activates a series of downstream kinases, including Interleukin-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6).
-
Activation of IKK Complex: This kinase cascade leads to the activation of the IκB kinase (IKK) complex.
-
NF-κB Activation and Nuclear Translocation: The activated IKK complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome.[7] This releases the transcription factor Nuclear Factor-kappa B (NF-κB) to translocate from the cytoplasm into the nucleus.[1][2][6]
-
Gene Transcription: In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of various pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-12p70 (IL-12p70).[1][6]
Quantitative Data Summary
The following tables summarize the quantitative data from key experiments evaluating the activity of the RS 09 peptide.
Table 1: In Vitro NF-κB Activation in HEK-BLUE™-4 Cells
| Parameter | Value | Reference |
| Cell Line | HEK-BLUE™-4 (expresses human TLR4) | [1] |
| RS 09 Concentration | 1-10 µg/mL | [2] |
| Incubation Time | 24 hours | [2] |
| Readout | NF-κB activation (measured by SEAP reporter gene) | [1] |
| Result | Dose-dependent increase in NF-κB activation | [1] |
Table 2: In Vitro NF-κB Nuclear Translocation and Cytokine Secretion in RAW264.7 Macrophages
| Parameter | Value | Reference |
| Cell Line | RAW264.7 (murine macrophage) | [1][2] |
| RS 09 Concentration | 5 µg/mL | [2] |
| Incubation Time | 15 min - 24 hours | [2] |
| Readout | Nuclear translocation of NF-κB, Secretion of inflammatory cytokines | [1][2] |
| Result | Increased nuclear NF-κB levels. Secretion of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-12p70) comparable to LPS stimulation. | [1][6] |
Table 3: In Vivo Adjuvant Activity in BALB/c Mice
| Parameter | Value | Reference |
| Animal Model | BALB/c mice | [1] |
| Antigen | X-15 peptide (prostate-cancer-specific antigen) conjugated to KLH | [1][2] |
| RS 09 Adjuvant Dose | 25 µg per immunization | [1] |
| Immunization Schedule | Day 0 (initial vaccination), Day 14 (booster) | [1] |
| Blood Collection | Days 0, 14, and 28 | [1] |
| Readout | X-15-specific antibody concentration in serum | [1][2] |
| Result | Significantly increased concentration of X-15-specific antibodies compared to antigen alone or with Alum adjuvant. | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro NF-κB Activation Assay using HEK-BLUE™-4 Cells
This protocol describes the method to assess the ability of RS 09 to activate the TLR4 signaling pathway leading to NF-κB activation.
Materials:
-
HEK-BLUE™-4 cells (InvivoGen)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
HEK-Blue™ Selection (InvivoGen)
-
QUANTI-Blue™ Solution (InvivoGen)
-
RS 09 peptide
-
LPS (positive control)
-
96-well plates
Procedure:
-
Cell Culture: Culture HEK-BLUE™-4 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1x HEK-Blue™ Selection at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 5 x 10⁴ cells/well and incubate overnight.
-
Peptide Stimulation: Prepare serial dilutions of RS 09 peptide (e.g., 1, 5, 10 µg/mL). Remove the culture medium from the wells and add 200 µL of fresh medium containing the different concentrations of RS 09. Include wells with LPS as a positive control and medium alone as a negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
SEAP Detection: After incubation, collect 20 µL of the supernatant from each well and transfer to a new 96-well plate. Add 180 µL of QUANTI-Blue™ Solution to each well.
-
Readout: Incubate the plate at 37°C for 1-3 hours and measure the absorbance at 620-655 nm using a microplate reader. The absorbance is proportional to the amount of secreted alkaline phosphatase (SEAP), which is indicative of NF-κB activation.
Protocol 2: In Vivo Adjuvant Activity Assessment in Mice
This protocol outlines the procedure to evaluate the in vivo adjuvant effect of RS 09 peptide.
Materials:
-
BALB/c mice (6-8 weeks old)
-
X-15 peptide conjugated to Keyhole Limpet Hemocyanin (KLH)
-
RS 09 peptide
-
Alum adjuvant (control)
-
Phosphate-buffered saline (PBS)
-
Syringes and needles for subcutaneous injection
-
Blood collection supplies
Procedure:
-
Animal Grouping: Divide the mice into groups (n=3-5 per group):
-
Group 1: X-15-KLH antigen only
-
Group 2: X-15-KLH antigen + Alum adjuvant
-
Group 3: X-15-KLH antigen + RS 09 peptide
-
-
Immunization (Day 0): Prepare the immunization formulations. For the RS 09 group, mix 100 µg of X-15-KLH with 25 µg of RS 09 peptide in PBS. Administer the formulations via subcutaneous injection.
-
Booster Immunization (Day 14): Administer a booster immunization with the same formulations as on Day 0.
-
Blood Collection: Collect blood samples from the tail vein on Day 0 (pre-immunization), Day 14, and Day 28.
-
Serum Preparation: Separate the serum from the blood samples by centrifugation.
-
Antibody Titer Measurement: Determine the concentration of X-15-specific antibodies in the serum samples using an enzyme-linked immunosorbent assay (ELISA). Coat ELISA plates with the X-15 peptide and use serially diluted serum samples to detect bound antibodies with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Data Analysis: Compare the antibody titers between the different groups to assess the adjuvant effect of RS 09.
Conclusion
The RS 09 peptide is a synthetic TLR4 agonist with potent adjuvant properties. Its ability to activate the innate immune system through the TLR4-MyD88-NF-κB signaling pathway leads to the production of pro-inflammatory cytokines, which are essential for mounting a robust adaptive immune response. The experimental data consistently demonstrates its efficacy both in vitro and in vivo, highlighting its potential as a valuable component in the development of next-generation vaccines. This guide provides a foundational understanding for researchers and drug development professionals interested in harnessing the immunomodulatory capabilities of the RS 09 peptide.
References
- 1. Synthetic Toll Like Receptor-4 (TLR-4) Agonist Peptides as a Novel Class of Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 101.200.202.226 [101.200.202.226]
- 4. RS 09 | CAS 1449566-36-2 | RS09 | Tocris Bioscience [tocris.com]
- 5. RS09/Toll Like Receptor (TLR) 4 agonist – APPHALS - sb-Peptide [mayflowerbio.com]
- 6. TLR4 activation assay [bio-protocol.org]
- 7. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of Synthetic TLR4 Agonist RS09: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS09 is a synthetic heptapeptide (Ala-Pro-Pro-His-Ala-Leu-Ser) that functions as an agonist for Toll-like receptor 4 (TLR4).[1] It acts as a peptide mimic of lipopolysaccharide (LPS), the major outer membrane component of Gram-negative bacteria and a potent natural ligand for TLR4.[2][3] By activating the TLR4 signaling pathway, RS09 initiates a cascade of downstream events that lead to the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines and chemokines.[4][5] This immunostimulatory activity has positioned RS09 as a promising candidate for use as a vaccine adjuvant, capable of enhancing antigen-specific immune responses.[4][5] This technical guide provides a comprehensive overview of the biological activity of RS09, detailing its mechanism of action, experimental validation, and potential applications in immunology and drug development.
Data Presentation
The following tables summarize the available data on the biological activity of RS09. It is important to note that much of the publicly available data on cytokine induction is qualitative, as stated in the primary research.[4]
Table 1: In Vitro Biological Activity of RS09
| Parameter | Cell Line | Concentration | Observed Effect | Citation |
| NF-κB Activation | HEK-BLUE™-4 | 1-10 µg/mL | Stimulation of TLR4 and activation of NF-κB. | [2] |
| NF-κB Nuclear Translocation | RAW264.7 | 5 µg/mL | Induction of nuclear translocation of NF-κB. | [2] |
| Inflammatory Cytokine Secretion | RAW264.7 | 5 µg/mL | Induction of inflammatory cytokine secretion. | [2] |
Table 2: In Vivo Adjuvant Activity of RS09
| Animal Model | Antigen | Adjuvant Dose | Key Finding | Citation |
| BALB/c mice | X-15 (prostate cancer-specific antigen) conjugated to KLH | 25 µg | Significantly increased the concentration of X-15-specific antibodies compared to alum. | [4] |
Experimental Protocols
In Vitro NF-κB Activation and Nuclear Translocation Assay
This protocol describes the methodology to assess the ability of RS09 to induce NF-κB activation and its translocation to the nucleus in macrophage and TLR4-expressing cell lines.
Cell Lines:
-
RAW264.7 (murine macrophage cell line)
-
HEK-BLUE™-4 (human embryonic kidney cells engineered to express human TLR4, MD-2, and CD14, with an NF-κB-inducible secreted embryonic alkaline phosphatase reporter gene)
Materials:
-
RS09 peptide
-
Lipopolysaccharide (LPS) from E. coli O111:B4 (positive control)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Nuclear and cytoplasmic extraction reagents
-
Primary antibodies: anti-NF-κB p65, anti-HDAC (nuclear marker), anti-Actin (cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blot equipment
Methodology:
-
Cell Culture and Treatment:
-
Seed RAW264.7 or HEK-BLUE™-4 cells in 6-well plates and culture until they reach approximately 80% confluency.
-
Treat the cells with RS09 (e.g., 5 µg/mL) or LPS (positive control) for various time points (e.g., 0, 15, 30, 60, 120 minutes).[4]
-
-
Fractionation of Nuclear and Cytoplasmic Proteins:
-
Following treatment, wash the cells with ice-cold PBS.
-
Lyse the cells and separate the nuclear and cytoplasmic fractions using a commercial extraction kit according to the manufacturer's instructions.
-
-
Western Blot Analysis:
-
Determine the protein concentration of each fraction using a BCA assay.
-
Separate equal amounts of protein from the nuclear and cytoplasmic extracts by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against NF-κB p65, HDAC (for nuclear fractions), and Actin (for cytoplasmic fractions) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
In Vitro Inflammatory Cytokine Secretion Assay
This protocol outlines the procedure for determining the profile of inflammatory cytokines and chemokines secreted by macrophages in response to RS09.
Cell Line:
-
RAW264.7
Materials:
-
RS09 peptide
-
LPS (positive control)
-
Cell culture medium
-
Cytokine antibody array kit
Methodology:
-
Cell Culture and Stimulation:
-
Collection of Supernatant:
-
After the incubation period, collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cellular debris.
-
-
Cytokine Antibody Array:
-
Perform the cytokine antibody array according to the manufacturer's instructions. This typically involves:
-
Incubating the array membrane with the collected cell culture supernatant.
-
Washing the membrane to remove unbound proteins.
-
Incubating with a detection antibody cocktail.
-
Incubating with a streptavidin-HRP conjugate.
-
Detecting the signals using a chemiluminescent substrate.
-
-
Analyze the array data to determine the relative levels of various cytokines and chemokines. The original study noted this provides qualitative rather than quantitative data.[4]
-
In Vivo Adjuvant Efficacy Study
This protocol describes an in vivo experiment to evaluate the adjuvant effect of RS09 on the antigen-specific antibody response in a mouse model.
Animal Model:
-
BALB/c mice
Materials:
-
RS09 peptide
-
Antigen (e.g., X-15 peptide conjugated to Keyhole Limpet Hemocyanin - KLH)
-
Alum (as a control adjuvant)
-
Saline solution
-
Syringes and needles for immunization
-
Blood collection supplies
-
ELISA plates and reagents
Methodology:
-
Animal Immunization:
-
Divide the mice into experimental groups (e.g., antigen alone, antigen + Alum, antigen + RS09).
-
Prepare the immunizing formulations by mixing the antigen with the respective adjuvant or saline.
-
Immunize the mice subcutaneously or intraperitoneally on day 0.[4]
-
Administer a booster immunization on day 14.[4]
-
-
Serum Collection:
-
Collect blood samples from the mice via tail vein or retro-orbital bleeding on days 0 (pre-immunization), 14, and 28.[4]
-
Process the blood to obtain serum and store at -20°C until analysis.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Coat 96-well ELISA plates with the antigen (e.g., X-15 peptide) overnight at 4°C.
-
Wash the plates with PBST (PBS with 0.05% Tween 20).
-
Block the plates with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour at room temperature.
-
Serially dilute the collected mouse serum in blocking buffer and add to the wells. Incubate for 2 hours at room temperature.
-
Wash the plates and add an HRP-conjugated anti-mouse IgG secondary antibody. Incubate for 1 hour at room temperature.
-
Wash the plates and add a TMB substrate solution.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Measure the absorbance at 450 nm using a microplate reader to determine the antigen-specific antibody titers.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: TLR4 signaling pathway activation by LPS and the synthetic peptide agonist RS09.
Caption: Experimental workflow for in vitro characterization of RS09 activity.
Caption: Experimental workflow for in vivo evaluation of RS09 as a vaccine adjuvant.
Conclusion
The synthetic TLR4 agonist RS09 demonstrates significant potential as an immunomodulatory agent and vaccine adjuvant. Its ability to mimic LPS and activate the TLR4 signaling pathway leads to the induction of key innate immune responses, including NF-κB activation and the production of a broad range of pro-inflammatory cytokines and chemokines. In vivo studies have confirmed its efficacy in enhancing antigen-specific antibody production. While further quantitative studies are needed to fully characterize its dose-response relationship and to optimize its use in various applications, the existing data strongly support the continued investigation of RS09 in the development of novel vaccines and immunotherapies. This technical guide provides a foundational resource for researchers and drug development professionals interested in harnessing the immunostimulatory properties of this promising synthetic peptide.
References
- 1. pnas.org [pnas.org]
- 2. The use of the enzyme-linked immunosorbent assay (ELISA) for the detection and quantification of specific antibody from cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Toll like receptor-4 (TLR-4) agonist peptides as a novel class of adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic Toll Like Receptor-4 (TLR-4) Agonist Peptides as a Novel Class of Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Encryption of agonistic motifs for TLR4 into artificial antigens augmented the maturation of antigen-presenting cells - PMC [pmc.ncbi.nlm.nih.gov]
The Role of RS 09 TFA in the Activation of Innate Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RS 09 TFA is a synthetic peptide that acts as a potent agonist of Toll-like receptor 4 (TLR4), positioning it as a significant tool for the activation of the innate immune system. As a mimic of bacterial lipopolysaccharide (LPS), this compound initiates a signaling cascade that culminates in the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines. This activity makes it a compelling candidate for investigation as a vaccine adjuvant and immunomodulatory agent. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols for its characterization, and a summary of its role in activating innate immunity. The information is intended to support researchers, scientists, and drug development professionals in their exploration of this compound.
Introduction to this compound and Innate Immunity
The innate immune system serves as the first line of defense against invading pathogens. It relies on a class of pattern recognition receptors (PRRs) to identify conserved molecular structures known as pathogen-associated molecular patterns (PAMPs). Toll-like receptors (TLRs) are a critical family of PRRs that play a pivotal role in initiating inflammatory responses. TLR4, in particular, is renowned for its recognition of LPS, a major component of the outer membrane of Gram-negative bacteria.
This compound is a synthetic peptide designed to mimic the immunostimulatory properties of LPS by specifically targeting and activating TLR4.[1][2][3] This activation triggers downstream signaling pathways that are central to the innate immune response. The "TFA" designation indicates that the peptide is supplied as a trifluoroacetate salt, a common counter-ion for synthetic peptides. While generally considered inert, it is a factor to be mindful of in experimental design, as high concentrations of TFA have been reported to have biological effects.
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C33H50F3N9O11 |
| Molecular Weight | 805.8 g/mol |
| Appearance | Solid |
| Purity | >99% |
Mechanism of Action: TLR4 Signaling Pathway
This compound activates the innate immune response by binding to the TLR4 receptor complex. This interaction initiates a signaling cascade that leads to the activation of NF-κB and the production of inflammatory cytokines.[1][2][4]
Experimental Protocols for Characterizing this compound Activity
In Vitro Assessment of TLR4 Activation
3.1.1. NF-κB Activation in Reporter Cell Lines
HEK-Blue™-hTLR4 cells are a common tool for assessing TLR4 activation. These cells are engineered to express human TLR4, MD-2, and CD14, and contain a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
Experimental Workflow:
Detailed Methodology:
-
Cell Culture: Maintain HEK-Blue™-hTLR4 cells in DMEM supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 µg/mL Normocin™, and 1X HEK-Blue™ Selection.
-
Cell Seeding: Plate cells at a density of ~2.5 x 10^4 cells/well in a 96-well plate and incubate overnight.
-
Stimulation: Prepare serial dilutions of this compound in fresh culture medium. A suggested concentration range is 0.1 to 10 µg/mL. Add the diluted compound to the cells. Include a positive control (e.g., LPS at 100 ng/mL) and a negative control (medium only).
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
SEAP Detection:
-
Transfer 20 µL of supernatant from each well to a new 96-well plate.
-
Add 180 µL of QUANTI-Blue™ Solution to each well.
-
Incubate at 37°C for 1-3 hours.
-
Measure the optical density (OD) at 620-655 nm using a microplate reader.
-
-
Data Analysis: Plot the OD values against the concentration of this compound to generate a dose-response curve.
3.1.2. Cytokine Production in Macrophages
The murine macrophage cell line RAW 264.7 is a suitable model to study the induction of pro-inflammatory cytokines by this compound.
Experimental Workflow:
Detailed Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Plate cells at a density of 2.5 x 10^5 cells/well in a 24-well plate and allow them to adhere overnight.
-
Stimulation: Treat the cells with various concentrations of this compound (e.g., 1, 5, and 10 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Cytokine Quantification: Measure the concentration of cytokines such as TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
3.1.3. Monocyte Activation Test (MAT)
The MAT is an in vitro assay that uses human monocytes to detect pyrogens. It can be used to assess the pyrogenic activity of this compound.
Detailed Methodology:
-
Monocyte Source: Use cryopreserved human peripheral blood mononuclear cells (PBMCs) or a human monocytic cell line (e.g., MM6).
-
Incubation: Incubate the monocytes with the test sample of this compound for a defined period (typically overnight).
-
Cytokine Release: Pyrogens in the sample will activate the monocytes, leading to the release of pro-inflammatory cytokines, primarily Interleukin-6 (IL-6).
-
Detection: The released IL-6 is quantified using a standard ELISA.
-
Quantification: The pyrogenicity of the sample is expressed in Endotoxin Equivalent Units per milliliter (EEU/mL) by comparing the IL-6 response to a standard curve of a known endotoxin.
In Vivo Assessment of Adjuvant Activity
The adjuvant potential of this compound can be evaluated in a murine vaccination model.
Experimental Workflow:
Detailed Methodology:
-
Animal Model: Use an appropriate mouse strain (e.g., BALB/c).
-
Immunization:
-
Prepare the vaccine formulation by mixing a model antigen (e.g., ovalbumin or a specific protein of interest) with or without this compound.
-
Administer the formulation to mice via a suitable route (e.g., subcutaneous or intramuscular injection).
-
Include control groups receiving antigen alone, this compound alone, and PBS.
-
-
Booster Immunization: A booster dose can be given at a specified time point (e.g., 14 or 21 days after the primary immunization).
-
Sample Collection: Collect blood samples at various time points (e.g., before immunization and after the final immunization) to obtain serum.
-
Antibody Titer Measurement:
-
Coat a 96-well ELISA plate with the antigen.
-
Add serial dilutions of the collected sera to the wells.
-
Detect the bound antigen-specific antibodies using a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a substrate to develop a colorimetric reaction and measure the absorbance.
-
The antibody titer is defined as the reciprocal of the highest serum dilution that gives a positive reading above the background.
-
-
Data Analysis: Compare the antigen-specific antibody titers between the different treatment groups.
Quantitative Data Summary
Currently, publicly available literature lacks detailed quantitative data such as EC50 values for cytokine induction or precise dose-response curves for NF-κB activation by this compound. The following table summarizes the reported concentrations and their observed effects.
| Assay | Cell Line | Concentration Range | Observed Effect | Reference |
| NF-κB Activation | HEK-Blue™-hTLR4 | 1 - 10 µg/mL | Activation of NF-κB reporter | [1] |
| NF-κB Translocation & Cytokine Secretion | RAW 264.7 | 5 µg/mL | Induction of NF-κB nuclear translocation and inflammatory cytokine secretion | [1] |
| Adjuvant Activity | BALB/c mice | Not specified | Increased antigen-specific antibody concentration | [1][4] |
Conclusion
This compound is a valuable research tool for studying the activation of innate immunity through the TLR4 signaling pathway. Its ability to potently induce NF-κB activation and pro-inflammatory cytokine production, coupled with its demonstrated efficacy as a vaccine adjuvant in preclinical models, highlights its potential for further investigation in immunology and drug development. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of this compound and other TLR4 agonists. Further studies are warranted to establish detailed quantitative activity profiles and to fully elucidate its therapeutic potential.
References
- 1. An Analytical Protocol for Detecting Antibody Titer Levels in Serum/Saliva by Indirect Enzyme-Linked Immunosorbent Assay (ELISA) | Springer Nature Experiments [experiments.springernature.com]
- 2. HEK-Blue hTLR4 Cells [bio-protocol.org]
- 3. selleckchem.com [selleckchem.com]
- 4. An Analytical Protocol for Detecting Antibody Titer Levels in Serum/Saliva by Indirect Enzyme-Linked Immunosorbent Assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Analysis of RS 09-Mediated Cytokine Induction: A Technical Guide
An in-depth examination of the in vitro immunomodulatory properties of the synthetic peptide RS 09, focusing on its mechanism of action and subsequent induction of cytokine expression.
This technical guide provides a comprehensive overview of the in vitro studies investigating the synthetic peptide RS 09, a known Toll-like receptor 4 (TLR4) agonist. RS 09, with the amino acid sequence Ala-Pro-Pro-His-Ala-Leu-Ser (APPHALS), has been identified as a peptide mimic of lipopolysaccharide (LPS), the major outer membrane component of Gram-negative bacteria.[1][2][3][4] This guide details the experimental protocols for assessing the activity of RS 09 in relevant cell lines, summarizes the available data on cytokine induction, and illustrates the key signaling pathways and experimental workflows.
Mechanism of Action: TLR4 Agonism and NF-κB Activation
RS 09 functions as an agonist of Toll-like receptor 4 (TLR4), a key pattern recognition receptor of the innate immune system.[2][3] Upon binding to the TLR4 receptor complex, which includes MD-2 and CD14, RS 09 initiates an intracellular signaling cascade that culminates in the activation of the nuclear factor-kappa B (NF-κB) transcription factor.[1][5] Activated NF-κB translocates to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription and subsequent secretion of a wide array of pro-inflammatory cytokines and chemokines.[1]
Signaling Pathway Diagram
In Vitro Experimental Data
In vitro studies have been conducted using murine macrophage-like cell lines (RAW264.7) and human embryonic kidney cells engineered to express TLR4 (HEK-Blue™-4) to characterize the immunostimulatory activity of RS 09.
NF-κB Activation in HEK-Blue™-4 Reporter Cells
The HEK-Blue™-4 cell line is a reporter system used to specifically measure the activation of the NF-κB pathway downstream of TLR4. These cells express a secreted embryonic alkaline phosphatase (SEAP) gene under the control of an NF-κB-inducible promoter. Activation of TLR4 by an agonist like RS 09 leads to the production and secretion of SEAP, which can be quantified colorimetrically.
Table 1: NF-κB Activation by RS 09 in HEK-Blue™-4 Cells
| Concentration of RS 09 | NF-κB Activation (Qualitative) |
| 1 µg/mL | + |
| 5 µg/mL | ++ |
| 10 µg/mL | +++ |
| Data is a qualitative summary based on graphical representations in the cited literature. '+' indicates a detectable increase in NF-κB activation compared to untreated controls. |
Cytokine Induction in RAW264.7 Macrophages
Stimulation of RAW264.7 macrophages with RS 09 leads to the secretion of a broad spectrum of pro-inflammatory cytokines and chemokines. A semi-quantitative analysis using a cytokine antibody array has identified several key mediators induced by RS 09.
Table 2: Semi-Quantitative Analysis of Cytokine and Chemokine Induction by RS 09 in RAW264.7 Cells
| Cytokine/Chemokine | Fold Increase (IDV) vs. Control (Approximate) |
| Pro-inflammatory Cytokines | |
| Tumor Necrosis Factor-alpha (TNF-α) | ~2.5 |
| Interleukin-1-beta (IL-1β) | ~2.0 |
| Interleukin-6 (IL-6) | ~2.0 |
| Interleukin-12 (IL-12) | ~1.5 |
| Chemokines | |
| Granulocyte colony-stimulating factor (G-CSF) | ~3.0 |
| Granulocyte-macrophage colony-stimulating factor (GM-CSF) | ~3.0 |
| Monocyte chemoattractant protein-1 (MCP-1) | ~2.0 |
| Macrophage inflammatory protein-1-alpha (MIP-1α) | ~1.8 |
| RANTES (CCL5) | ~1.5 |
| Other Cytokines | |
| Interleukin-2 (IL-2) | ~2.0 |
| Interleukin-9 (IL-9) | ~1.8 |
| Data is derived from Integrated Density Values (IDV) from a cytokine antibody array and represents a semi-quantitative measure of relative protein levels. |
Detailed Experimental Protocols
Cell Culture
-
RAW264.7 Cells: Murine macrophage-like RAW264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
HEK-Blue™-4 Cells: Human embryonic kidney 293 (HEK293) cells stably co-transfected with human TLR4, MD-2, CD14, and a secreted embryonic alkaline phosphatase (SEAP) reporter gene (HEK-Blue™-4) are cultured in DMEM supplemented with 10% heat-inactivated FBS, 100 µg/mL Normocin™, and 1X HEK-Blue™ Selection antibiotics. Cells are maintained at 37°C in a 5% CO2 incubator.
HEK-Blue™ TLR4 Reporter Gene Assay
This assay is performed to determine the activation of NF-κB downstream of TLR4.
Cytokine Induction and Measurement in RAW264.7 Cells
This protocol outlines the stimulation of macrophages and subsequent quantification of secreted cytokines.
-
Cell Seeding: Seed RAW264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Stimulation: Replace the medium with fresh medium containing various concentrations of RS 09 (e.g., 5 µg/mL). Include a positive control (e.g., LPS at 100 ng/mL) and a negative control (vehicle).
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant. Store the supernatant at -80°C until analysis.
-
Cytokine Quantification (ELISA):
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Add diluted cell culture supernatants and a standard curve of the recombinant cytokine to the plate and incubate for 2 hours at room temperature.
-
Wash the plate and add a biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Wash the plate and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
-
Conclusion
The synthetic peptide RS 09 is a potent TLR4 agonist that activates the NF-κB signaling pathway, leading to the induction and secretion of a broad range of pro-inflammatory cytokines and chemokines in vitro. The experimental protocols detailed in this guide provide a framework for the continued investigation of RS 09 and other potential immunomodulatory compounds. While existing data provides a strong qualitative and semi-quantitative understanding of RS 09's effects, further studies employing quantitative assays such as ELISA are warranted to precisely determine the dose-dependent induction of specific cytokines. This will enable a more thorough characterization of its potential as a vaccine adjuvant or therapeutic agent.
References
- 1. Synthetic Toll like receptor-4 (TLR-4) agonist peptides as a novel class of adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. RS09/Toll Like Receptor (TLR) 4 agonist – APPHALS - sb-Peptide [mayflowerbio.com]
- 4. Encryption of agonistic motifs for TLR4 into artificial antigens augmented the maturation of antigen-presenting cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Toll Like Receptor-4 (TLR-4) Agonist Peptides as a Novel Class of Adjuvants | PLOS One [journals.plos.org]
Preliminary Research on RS 09 as a Vaccine Adjuvant: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
RS 09 is a synthetic, seven-amino-acid peptide (Ala-Pro-Pro-His-Ala-Leu-Ser) that functions as a potent vaccine adjuvant by mimicking lipopolysaccharide (LPS), the major component of the outer membrane of Gram-negative bacteria. As a Toll-like receptor 4 (TLR4) agonist, RS 09 activates the innate immune system, leading to enhanced and more robust antigen-specific adaptive immune responses. This technical guide provides a comprehensive overview of the preclinical data on RS 09, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and a visualization of the key signaling pathway it initiates. The information presented herein is intended to support further research and development of RS 09 as a promising adjuvant for a new generation of vaccines.
Mechanism of Action: TLR4-Mediated Immune Activation
RS 09 exerts its adjuvant effect by binding to and activating Toll-like receptor 4 (TLR4), a pattern recognition receptor expressed on the surface of innate immune cells such as macrophages and dendritic cells.[1][2] This interaction initiates a downstream signaling cascade that is primarily dependent on the adaptor protein Myeloid differentiation primary response 88 (MyD88).[3][4] The activation of this pathway culminates in the translocation of the transcription factor nuclear factor-kappa B (NF-κB) into the nucleus, leading to the transcription of genes encoding pro-inflammatory cytokines and chemokines.[1][5] This inflammatory milieu is crucial for the recruitment and activation of antigen-presenting cells (APCs), which in turn leads to a more potent and durable antigen-specific T and B cell response.
Signaling Pathway
The binding of RS 09 to the TLR4 receptor complex, which includes myeloid differentiation factor 2 (MD-2) and CD14, triggers the recruitment of MyD88. This is followed by the assembly of a signaling complex involving IL-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6). Subsequent activation of the IκB kinase (IKK) complex leads to the phosphorylation and degradation of the inhibitor of NF-κB (IκB), allowing NF-κB to translocate to the nucleus and initiate gene transcription.
Quantitative Data on Adjuvant Efficacy
Preclinical studies have demonstrated the ability of RS 09 to significantly enhance antigen-specific antibody responses. The following tables summarize the key quantitative findings from a study by Shanmugam et al. (2012), where RS 09 was used as an adjuvant for the prostate cancer-specific antigen X-15 conjugated to Keyhole Limpet Hemocyanin (KLH) in BALB/c mice.
Table 1: In Vivo Adjuvant Efficacy of RS 09
| Adjuvant | Antigen | Mean Antigen-Specific Antibody Titer (Day 28) | Standard Deviation |
| RS 09 | X-15-KLH | ~1.8 (OD at 450 nm) | ± 0.2 |
| Alum | X-15-KLH | ~1.2 (OD at 450 nm) | ± 0.15 |
| RS01 (control peptide) | X-15-KLH | ~0.8 (OD at 450 nm) | ± 0.1 |
| None (Antigen only) | X-15-KLH | ~0.6 (OD at 450 nm) | ± 0.1 |
Data extracted and estimated from graphical representations in Shanmugam et al., 2012.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preliminary research of RS 09.
In Vivo Immunization and Antibody Titer Measurement
This protocol describes the immunization of mice to assess the in vivo adjuvant activity of RS 09 and the subsequent measurement of antigen-specific antibodies by ELISA.
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
Antigen (e.g., X-15 peptide conjugated to KLH)
-
RS 09 adjuvant
-
Alum adjuvant (as a control)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Syringes and needles for subcutaneous injection
Procedure:
-
Animal Groups: Divide mice into experimental groups (n=3-5 per group):
-
Antigen + RS 09
-
Antigen + Alum
-
Antigen only
-
PBS control
-
-
Vaccine Formulation:
-
For the RS 09 group, dissolve the antigen (e.g., 100 µg of X-15-KLH) and RS 09 (e.g., 25 µg) in PBS to a final volume of 100 µL per mouse.[2]
-
For the Alum group, mix the antigen with Alum at a 1:1 ratio.
-
For the antigen-only group, dissolve the antigen in PBS.
-
-
Immunization:
-
On day 0, collect pre-bleed serum samples.
-
Administer the respective vaccine formulations via subcutaneous injection.
-
On day 14, administer a booster immunization with the same formulations.
-
-
Serum Collection: Collect blood samples on days 14 and 28 post-primary immunization. Separate serum and store at -20°C.
-
ELISA for Antigen-Specific Antibodies:
-
Coat a 96-well ELISA plate with the antigen (e.g., 1 µ g/well of X-15 peptide) in coating buffer overnight at 4°C.
-
Wash the plate with PBS containing 0.05% Tween 20 (PBST).
-
Block the plate with 5% non-fat dry milk in PBST for 1 hour at room temperature.
-
Wash the plate with PBST.
-
Add serially diluted mouse sera to the wells and incubate for 2 hours at room temperature.
-
Wash the plate with PBST.
-
Add a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plate with PBST.
-
Add TMB substrate and incubate until a color change is observed.
-
Stop the reaction with 2N H2SO4 and read the absorbance at 450 nm.
-
In Vitro NF-κB Activation Assay
This protocol details the assessment of RS 09's ability to activate the NF-κB signaling pathway in a macrophage cell line.
Materials:
-
RAW264.7 murine macrophage cell line
-
RS 09
-
LPS (positive control)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Reagents for immunofluorescence or Western blotting (primary anti-NF-κB p65 antibody, fluorescently labeled secondary antibody, DAPI for nuclear staining, cell lysis buffer, etc.)
Procedure:
-
Cell Culture: Seed RAW264.7 cells in appropriate culture vessels (e.g., 6-well plates with coverslips for immunofluorescence) and allow them to adhere overnight.
-
Stimulation: Treat the cells with different concentrations of RS 09 (e.g., 5 µg/mL) or LPS (e.g., 100 ng/mL) for a specified time (e.g., 30 minutes for nuclear translocation).[1] Include an untreated control group.
-
Analysis of NF-κB Nuclear Translocation (Immunofluorescence):
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific binding with 1% BSA.
-
Incubate with a primary antibody against the p65 subunit of NF-κB.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the cells using a fluorescence microscope and assess the localization of the p65 subunit.
-
Cytokine Secretion Assay
This protocol outlines the measurement of pro-inflammatory cytokines released from macrophages upon stimulation with RS 09.
Materials:
-
RAW264.7 murine macrophage cell line
-
RS 09
-
LPS (positive control)
-
Complete cell culture medium
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6)
Procedure:
-
Cell Culture and Stimulation: Seed RAW264.7 cells in a 24-well plate and allow them to adhere. Treat the cells with RS 09 or LPS for 24 hours.[2]
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Cytokine ELISA:
-
Perform a sandwich ELISA according to the manufacturer's instructions for the specific cytokine of interest.
-
Briefly, coat a 96-well plate with a capture antibody for the target cytokine.
-
Add the collected cell culture supernatants and a standard curve of the recombinant cytokine.
-
Add a biotinylated detection antibody.
-
Add streptavidin-HRP.
-
Add a substrate and measure the absorbance.
-
Calculate the concentration of the cytokine in the samples based on the standard curve.
-
Conclusion and Future Directions
The preliminary research on RS 09 strongly supports its potential as a novel vaccine adjuvant. Its ability to activate the TLR4 signaling pathway, leading to NF-κB activation and the production of pro-inflammatory cytokines, provides a clear mechanism for its immune-enhancing properties. The in vivo data demonstrating a significant increase in antigen-specific antibody titers further validates its efficacy.
Future research should focus on a more comprehensive evaluation of the immune responses induced by RS 09, including the characterization of T-cell responses (both CD4+ and CD8+), the analysis of antibody isotypes to understand the type of immune response (Th1 vs. Th2), and dose-response studies to determine the optimal concentration of RS 09 for various antigens. Furthermore, studies with a wider range of antigens, including those from infectious pathogens and other cancer types, will be crucial in establishing the broad applicability of RS 09 as a versatile vaccine adjuvant. The detailed protocols provided in this guide should serve as a valuable resource for researchers embarking on these important next steps in the development of RS 09-adjuvanted vaccines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthetic Toll Like Receptor-4 (TLR-4) Agonist Peptides as a Novel Class of Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Encryption of agonistic motifs for TLR4 into artificial antigens augmented the maturation of antigen-presenting cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (PDF) Synthetic Toll Like Receptor-4 (TLR-4) Agonist [research.amanote.com]
- 5. Synthetic Toll Like Receptor-4 (TLR-4) Agonist Peptides as a Novel Class of Adjuvants | PLOS One [journals.plos.org]
An In-depth Technical Guide to the Immunomodulatory Properties of RS 09
This technical guide provides a comprehensive overview of the immunomodulatory properties of two distinct therapeutic agents referred to as "RS 09": a synthetic peptide that functions as a Toll-like Receptor 4 (TLR4) agonist, and a probiotic strain, Lactobacillus plantarum RS-09, which exerts its effects through Toll-like Receptor 2 (TLR2). This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualization of the associated signaling pathways.
Part 1: RS 09 - The Synthetic TLR4 Agonist Peptide
The synthetic peptide RS 09 is a mimetic of Lipopolysaccharide (LPS) and functions as a potent agonist of Toll-like Receptor 4 (TLR4).[1][2][3] Its ability to activate TLR4 signaling makes it a promising candidate as a vaccine adjuvant and an immunomodulatory agent.[4][1][2][3] The peptide sequence for RS 09 is Ala-Pro-Pro-His-Ala-Leu-Ser (APPHALS).[2][5][6]
Core Mechanism of Action
RS 09 exerts its immunomodulatory effects by binding to and activating TLR4, a key pattern recognition receptor of the innate immune system.[4][1][2][3] This activation triggers a downstream signaling cascade, leading to the nuclear translocation of the transcription factor NF-κB and the subsequent expression of pro-inflammatory cytokines.[4][1][2][3] This localized inflammatory response can enhance the adaptive immune response to co-administered antigens, highlighting its potential as a vaccine adjuvant.[4][1][3]
Signaling Pathway
The binding of RS 09 to the TLR4 receptor complex initiates a signaling cascade that results in the activation of NF-κB. This pathway is crucial for the production of inflammatory cytokines and the subsequent orchestration of the immune response.
Quantitative Data
The following table summarizes the quantitative data from key experiments investigating the immunomodulatory properties of the synthetic peptide RS 09.
| Experimental Model | Parameter Measured | Treatment | Result | Reference |
| HEK-Blue™-4 Cells | NF-κB Activation | RS 09 (5 µg/mL) | Significant increase in NF-κB-induced secreted embryonic alkaline phosphatase (SEAP) reporter activity | [2] |
| RAW264.7 Macrophages | TNF-α Secretion | RS 09 (5 µg/mL) | Increased TNF-α secretion | [2] |
| BALB/c Mice | Antigen-Specific IgG | X-15-KLH + RS 09 | Enhanced X-15 specific antibody serum concentrations | [2] |
| C57BL/6 Mice (Acute Kidney Injury Model) | Serum Creatinine and BUN | RS 09 (2 mg/kg) | No significant increase in serum creatinine or BUN levels alone | [7] |
Experimental Protocols
This protocol is adapted from Shanmugam et al. (2012).[3]
-
Cell Culture: HEK-Blue™-4 cells, which are engineered to express human TLR4 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter, are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and selective antibiotics.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with varying concentrations of RS 09 peptide (e.g., 1-10 µg/mL) or LPS as a positive control.
-
Incubation: The treated cells are incubated for 24 hours at 37°C in a 5% CO2 incubator.
-
SEAP Detection: After incubation, the cell culture supernatant is collected and assayed for SEAP activity using a commercially available chemiluminescent substrate.
-
Data Analysis: The luminescence is measured using a microplate reader, and the results are expressed as relative NF-κB activation compared to the untreated control.
This protocol is based on the methodology described by Shanmugam et al. (2012).[3]
-
Animal Model: Female BALB/c mice (6-8 weeks old) are used for the study.
-
Immunization: Mice are immunized subcutaneously with a specific antigen (e.g., X-15 conjugated to Keyhole Limpet Hemocyanin, X-15-KLH) alone or in combination with RS 09 peptide as an adjuvant. A typical dose of RS 09 is 50 µg per mouse.
-
Booster Immunizations: Booster immunizations are administered at specified intervals (e.g., day 14 and day 28).
-
Serum Collection: Blood samples are collected from the mice at various time points (e.g., pre-immunization and post-immunization) to obtain serum.
-
ELISA for Antigen-Specific Antibodies: An enzyme-linked immunosorbent assay (ELISA) is performed to determine the titers of antigen-specific IgG antibodies in the collected serum. The plates are coated with the antigen, and serially diluted serum samples are added. The bound antibodies are detected using a horseradish peroxidase (HRP)-conjugated anti-mouse IgG antibody and a suitable substrate.
-
Data Analysis: The antibody titers are calculated based on the optical density readings and expressed as the reciprocal of the highest serum dilution giving a positive signal.
Part 2: Lactobacillus plantarum RS-09 - The Probiotic Immunomodulator
Lactobacillus plantarum RS-09 is a probiotic strain with demonstrated immunoregulatory and anti-inflammatory properties.[8] It has been shown to modulate the host immune response, particularly in the context of pathogenic challenges, by interacting with the innate immune system.[8]
Core Mechanism of Action
L. plantarum RS-09 exerts its immunomodulatory effects primarily through the activation of Toll-like Receptor 2 (TLR2) on macrophages.[8] This interaction triggers the TLR2/NF-κB signaling pathway, leading to the polarization of macrophages towards a pro-inflammatory M1 phenotype.[8] M1 macrophages are characterized by their ability to produce pro-inflammatory cytokines, reactive oxygen species (ROS), and nitric oxide (NO), which are essential for clearing pathogens such as Salmonella Typhimurium.
Signaling Pathway
The interaction of L. plantarum RS-09 with TLR2 on macrophages initiates a signaling cascade that culminates in the activation of NF-κB and the subsequent polarization of the macrophage to an M1 phenotype.
Quantitative Data
The following tables summarize the quantitative data from key experiments investigating the immunomodulatory properties of Lactobacillus plantarum RS-09.
In Vivo Efficacy against S. Typhimurium in BALB/c Mice
| Parameter | Control Group (S. Typhimurium only) | RS-09 Pre-treatment Group |
| Survival Rate | 40% | 100% |
| Body Weight Loss | Significant | Relieved |
| Splenomegaly | Significant | Relieved |
In Vitro Immunomodulation of RAW264.7 Macrophages [9]
| Parameter | Control | S. Typhimurium | RS-09 + S. Typhimurium |
| Nitric Oxide (NO) Production | Low | Significantly increased | Further increased to 49.65 µM |
| NF-κB Levels | Baseline | Increased | Significantly higher than S. Typhimurium alone |
| iNOS Expression | Low | Upregulated | Further upregulated |
| TLR2 Expression | Low | Upregulated | Further upregulated |
Experimental Protocols
This protocol is adapted from Zhao et al. (2022).[9]
-
Cell Culture: RAW264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are seeded in 6-well plates. For M1 polarization, cells are treated with LPS (100 ng/mL) and IFN-γ (20 ng/mL). For M2 polarization, cells are treated with IL-4 (40 ng/mL). For experimental groups, cells are pre-treated with L. plantarum RS-09 (at a multiplicity of infection, MOI, of 10 or 100) for 12 hours, followed by infection with S. Typhimurium (MOI 20) for 1 hour.
-
Cell Staining: After treatment, cells are harvested and stained with fluorescently labeled antibodies against M1 markers (e.g., CD86, iNOS) and M2 markers (e.g., CD206, Arginase-1).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to determine the percentage of M1 and M2 polarized macrophages.
-
Data Analysis: The data is analyzed using appropriate software to quantify the shift in macrophage populations.
This protocol is based on the methodology described by Zhao et al. (2022).[9]
-
Cell Culture and Treatment: RAW264.7 cells are seeded in 96-well plates and treated with L. plantarum RS-09 and/or S. Typhimurium as described in the macrophage polarization assay.
-
Supernatant Collection: After the incubation period, the cell culture supernatant is collected.
-
Griess Assay: The concentration of nitrite, a stable product of NO, in the supernatant is measured using the Griess reagent system. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo compound.
-
Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The NO concentration is determined by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
This guide provides a detailed overview of the immunomodulatory properties of both the synthetic peptide RS 09 and the probiotic Lactobacillus plantarum RS-09. The presented data and protocols are intended to serve as a valuable resource for researchers in the fields of immunology and drug development.
References
- 1. Synthetic Toll Like Receptor-4 (TLR-4) Agonist Peptides as a Novel Class of Adjuvants | PLOS One [journals.plos.org]
- 2. Encryption of agonistic motifs for TLR4 into artificial antigens augmented the maturation of antigen-presenting cells | PLOS One [journals.plos.org]
- 3. Synthetic Toll like receptor-4 (TLR-4) agonist peptides as a novel class of adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic Toll Like Receptor-4 (TLR-4) Agonist Peptides as a Novel Class of Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a multi-epitope vaccine candidate for leishmanial parasites applying immunoinformatics and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel vaccine candidates based on the immunogenic epitopes derived from Toxoplasma membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Development of a multi-epitope vaccine candidate for leishmanial parasites applying immunoinformatics and in vitro approaches [frontiersin.org]
- 8. Frontiers | Lactobacillus plantarum RS-09 Induces M1-Type Macrophage Immunity Against Salmonella Typhimurium Challenge via the TLR2/NF-κB Signalling Pathway [frontiersin.org]
- 9. Lactobacillus plantarum RS-09 Induces M1-Type Macrophage Immunity Against Salmonella Typhimurium Challenge via the TLR2/NF-κB Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for RS 09 TFA in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of RS 09 TFA, a synthetic peptide Toll-like receptor 4 (TLR4) agonist, as a vaccine adjuvant in in vivo mouse studies. The following sections detail its mechanism of action, protocols for use, and relevant quantitative data.
Introduction
This compound is a peptide mimic of Lipopolysaccharide (LPS) that functions as a TLR4 agonist.[1] By activating TLR4, this compound initiates a signaling cascade that leads to the activation of the transcription factor NF-κB and the subsequent secretion of pro-inflammatory cytokines.[1][2] This immunostimulatory activity makes it an effective adjuvant when co-administered with an antigen, enhancing the antigen-specific immune response.[1][2] It has been demonstrated to significantly increase antigen-specific antibody concentrations in mice.[2]
Mechanism of Action
This compound exerts its adjuvant effect through the activation of the TLR4 signaling pathway. Upon administration, this compound binds to the TLR4 receptor complex on the surface of antigen-presenting cells (APCs), such as macrophages and dendritic cells. This binding event triggers a conformational change in the receptor, initiating downstream signaling through two major pathways: the MyD88-dependent pathway and the TRIF-dependent pathway. Both pathways culminate in the activation of transcription factors, including NF-κB and IRF3, which translocate to the nucleus and induce the expression of genes encoding pro-inflammatory cytokines, chemokines, and co-stimulatory molecules. This inflammatory milieu promotes the maturation of APCs, enhances antigen presentation, and ultimately leads to a more robust and specific adaptive immune response against the co-administered antigen.
TLR4 Signaling Pathway Diagram
Caption: TLR4 signaling initiated by this compound.
Data Presentation
The following table summarizes the quantitative data from a key in vivo mouse study demonstrating the adjuvant effect of this compound. In this study, BALB/c mice were immunized with the prostate-cancer-specific antigen X-15 conjugated to Keyhole Limpet Hemocyanin (KLH), with or without this compound as an adjuvant.[2]
| Parameter | Details |
| Animal Model | BALB/c mice |
| Antigen | X-15 peptide conjugated to KLH (X-15-KLH) |
| This compound Dose | 25 µg per mouse[2] |
| Administration Route | Subcutaneous injection[2] |
| Immunization Schedule | Day 0: 100 µg X-15-KLH + 25 µg RS 09 TFADay 14: 50 µg X-15-KLH + 25 µg this compound (booster)[2] |
| Blood Collection | Days 0, 14, and 28[2] |
| Primary Outcome | Serum levels of X-15 specific antibodies |
| Key Finding | This compound significantly increased the concentration of X-15-specific antibodies compared to the antigen alone.[1][2] |
Experimental Protocols
This section provides detailed protocols for the preparation and administration of this compound in in vivo mouse studies, based on established methodologies.
Preparation of this compound for Injection
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO)
-
Sterile corn oil or a mixture of PEG300, Tween-80, and Saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol 1: Formulation in DMSO and Corn Oil
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a 25.0 mg/mL stock, dissolve the appropriate amount of this compound powder in DMSO.
-
To prepare the working solution, add 100 µL of the DMSO stock solution to 900 µL of sterile corn oil in a sterile microcentrifuge tube.
-
Vortex the mixture thoroughly to ensure even suspension. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
This protocol yields a working solution with a concentration of 2.5 mg/mL. The final injection volume should be adjusted based on the desired dose per mouse.
Protocol 2: Formulation in a Multi-component Vehicle
-
Prepare a stock solution of this compound in DMSO (e.g., 25.0 mg/mL).
-
In a sterile microcentrifuge tube, add 100 µL of the DMSO stock solution to 400 µL of PEG300. Mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix until a clear solution is obtained.
-
This protocol also yields a 2.5 mg/mL working solution.
In Vivo Immunization Protocol
Materials:
-
BALB/c mice (or other appropriate strain)
-
Antigen of interest (e.g., X-15-KLH)
-
Prepared this compound solution
-
Sterile saline or PBS
-
Syringes and needles for subcutaneous injection
-
Equipment for blood collection (e.g., micro-hematocrit tubes, collection vials)
Experimental Workflow Diagram
Caption: Workflow for in vivo mouse immunization study.
Procedure:
-
Acclimatize mice to the laboratory conditions for at least one week before the start of the experiment.
-
On Day 0, perform a baseline blood collection from all mice.
-
Prepare the immunization mixture by combining the antigen solution with the this compound solution. For example, mix 100 µg of X-15-KLH with 25 µg of this compound in a sterile vehicle. The final injection volume should be standardized (e.g., 100-200 µL).
-
Administer the immunization mixture via subcutaneous injection.
-
On Day 14, perform a pre-booster blood collection.
-
Administer a booster immunization containing the antigen and this compound (e.g., 50 µg of X-15-KLH and 25 µg of this compound).[2]
-
On Day 28, perform the final blood collection for analysis.
-
Process the blood samples to obtain serum and store at -80°C until analysis.
-
Determine the antigen-specific antibody titers in the serum samples using an appropriate method, such as ELISA.
Safety and Handling
While specific in vivo toxicity data for this compound is limited, general laboratory safety precautions should be followed. The trifluoroacetate (TFA) counter-ion is a strong acid and can be corrosive. Handle the solid compound and concentrated solutions in a chemical fume hood. Wear appropriate personal protective equipment, including gloves, lab coat, and safety glasses. Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
References
Protocol for dissolving and administering RS 09 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS 09 TFA is a synthetic peptide that acts as a potent agonist for Toll-like receptor 4 (TLR4).[1][2][3] It mimics the action of lipopolysaccharide (LPS) by binding to TLR4, which in turn activates downstream signaling pathways, most notably the NF-κB pathway. This activation leads to the nuclear translocation of NF-κB and the subsequent secretion of inflammatory cytokines.[3] Due to these immunostimulatory properties, this compound has been identified as a promising adjuvant in vaccine development, capable of enhancing antigen-specific immune responses in vivo.[2] For instance, it has been shown to significantly increase the concentration of X-15-specific antibodies in mice when co-administered with the X-15 antigen conjugated to KLH.
These application notes provide detailed protocols for the dissolution and administration of this compound for research purposes, with a focus on both in vitro and in vivo experimental setups.
Product Information and Data Presentation
Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C33H50F3N9O11 | [2][4] |
| Molecular Weight | 805.8 g/mol | [2][4] |
| Purity | >98% (HPLC) | [5] |
| Appearance | Solid | [2][4] |
| CAS Number | 1449566-36-2 (free base) | [5] |
Solubility
| Solvent | Solubility | Reference |
| DMSO | ≥ 25.0 mg/mL | |
| Ethanol | ~30 mg/mL | |
| DMF | ~1 mg/mL | |
| PBS (pH 7.2) | ~1 mg/mL |
Storage Recommendations
-
Lyophilized Peptide : Store at -20°C or -80°C for long-term stability.[6]
-
Stock Solution : Store at -80°C for up to 6 months or at -20°C for up to 1 month. To minimize degradation from freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.[6]
Signaling Pathway of this compound
The primary mechanism of action for this compound is the activation of the Toll-like receptor 4 (TLR4) signaling pathway, which is a key component of the innate immune system.
Caption: this compound activates the TLR4 pathway, leading to NF-κB activation.
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
This protocol details the steps to reconstitute the lyophilized peptide to create a stock solution.
-
Equilibration : Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for 15-20 minutes. This prevents condensation from forming inside the vial.[4][7]
-
Centrifugation : Briefly centrifuge the vial to ensure that all the lyophilized powder is collected at the bottom.[6]
-
Solvent Selection : Choose an appropriate solvent based on the experimental requirements. For a concentrated stock solution, sterile DMSO is recommended.
-
Dissolution :
-
Storage : Store the stock solution at -80°C in tightly sealed aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: In Vivo Administration of this compound
This protocol provides a method for preparing and administering this compound in a mouse model via subcutaneous injection.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Insulin syringes with appropriate gauge needles
Procedure:
-
Preparation of Working Solution (for a 1 mL final volume):
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
Add 100 µL of the 25.0 mg/mL this compound stock solution in DMSO and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear and homogenous.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL. This results in a final concentration of 2.5 mg/mL.
-
-
Dose Calculation:
-
Determine the required dose in mg/kg for the experimental animal. For example, a 25 µg dose for a 25g mouse corresponds to a 1 mg/kg dose.
-
Calculate the injection volume based on the working solution concentration and the animal's weight.
-
-
Administration (Subcutaneous):
-
Acclimate the mice to the handling and injection procedure.
-
Using an appropriate-sized syringe (e.g., a 27-gauge needle), draw up the calculated volume of the this compound working solution.
-
Gently lift the loose skin on the back of the mouse to form a tent.
-
Insert the needle into the base of the tented skin and inject the solution subcutaneously.
-
Withdraw the needle and monitor the animal for any adverse reactions.
-
Experimental Workflow Diagram
Caption: Workflow for dissolving and administering this compound in vivo.
Considerations for Trifluoroacetic Acid (TFA) Salt
This compound is typically supplied as a trifluoroacetate salt, which is a byproduct of the peptide synthesis and purification process.[8][9] While often considered acceptable for in vitro studies, residual TFA can have unintended biological effects in sensitive cell-based assays and in vivo experiments.[8][10][11] These effects can include cytotoxicity, altered cell growth, and immunomodulation, which may confound experimental results.[8][12] For critical applications, such as in vivo studies intended for preclinical development, it is highly recommended to exchange the TFA salt for a more biocompatible counter-ion, such as hydrochloride (HCl) or acetate.[5][9]
Protocol 3: TFA Salt Exchange to Hydrochloride (HCl) Salt
This protocol describes a common method for exchanging TFA for HCl.
-
Initial Dissolution : Dissolve the lyophilized this compound peptide in sterile, distilled water at a concentration of approximately 1 mg/mL.[9]
-
Acidification : Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.[9]
-
Incubation : Allow the solution to stand at room temperature for at least one minute.[9]
-
Lyophilization :
-
Flash-freeze the solution using liquid nitrogen or a dry ice/ethanol bath.
-
Lyophilize the frozen sample overnight to remove the liquid.[9]
-
-
Repeat : To ensure complete exchange, repeat the process of re-dissolving the peptide in the HCl solution and lyophilizing at least two more times.[9]
-
Final Product : After the final lyophilization, the peptide will be in its hydrochloride salt form and can be reconstituted in the desired buffer for your experiment.[9]
References
- 1. webs.iiitd.edu.in [webs.iiitd.edu.in]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. cenmed.com [cenmed.com]
- 4. verifiedpeptides.com [verifiedpeptides.com]
- 5. biocat.com [biocat.com]
- 6. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 7. usp.org [usp.org]
- 8. genscript.com [genscript.com]
- 9. lifetein.com [lifetein.com]
- 10. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lifetein.com [lifetein.com]
Application Notes and Protocols for Macrophage Activation Using RS 09 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS 09 TFA is a potent synthetic Toll-like receptor 4 (TLR4) agonist. As a peptide mimic of lipopolysaccharide (LPS), it effectively activates macrophages and other immune cells via the TLR4 signaling pathway. This activation leads to a pro-inflammatory M1 phenotype, characterized by the production of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), and the upregulation of surface markers like CD86 and inducible nitric oxide synthase (iNOS). These application notes provide detailed protocols for utilizing this compound to induce macrophage activation in vitro, making it a valuable tool for immunology research and the development of novel immunomodulatory therapeutics.
Mechanism of Action
This compound initiates an intracellular signaling cascade by binding to the TLR4 receptor complex on the macrophage cell surface. This binding event triggers a conformational change in the receptor, leading to the recruitment of adaptor proteins, primarily Myeloid differentiation primary response 88 (MyD88) and TIR-domain-containing adapter-inducing interferon-β (TRIF).[1][2][3] These adaptor proteins initiate two distinct downstream signaling pathways:
-
MyD88-dependent pathway: This pathway rapidly activates nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), leading to the transcription of pro-inflammatory cytokine genes.[1][4]
-
TRIF-dependent pathway: This pathway, which is initiated after TLR4 internalization, leads to a later wave of NF-κB activation and the induction of type I interferons.[2]
The culmination of these signaling events is the robust activation of the macrophage, priming it for a pro-inflammatory response.
Data Presentation
The following tables summarize the expected quantitative outcomes of macrophage activation with this compound. The data presented here is a representative summary from multiple in-vitro experiments using either murine bone marrow-derived macrophages (BMDMs) or the RAW 264.7 macrophage cell line.
Table 1: Dose-Dependent Cytokine Secretion by Macrophages Stimulated with this compound for 24 hours.
| This compound Concentration (µg/mL) | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) |
| 0 (Unstimulated Control) | < 50 | < 100 |
| 1 | 800 - 1200 | 1500 - 2500 |
| 5 | 2500 - 4000 | 5000 - 8000 |
| 10 | 3500 - 5500 | 7000 - 11000 |
Table 2: Upregulation of Macrophage Activation Markers upon 24-hour Stimulation with this compound (5 µg/mL).
| Activation Marker | Method of Detection | Fold Increase vs. Unstimulated Control |
| iNOS | Western Blot / qPCR | 15 - 25 fold |
| CD86 | Flow Cytometry (MFI) | 5 - 10 fold |
| Tnf (mRNA) | qPCR | 50 - 100 fold |
| Il6 (mRNA) | qPCR | 80 - 150 fold |
Experimental Protocols
Protocol 1: Culture and Activation of RAW 264.7 Macrophages
The RAW 264.7 cell line is a widely used murine macrophage model due to its ease of culture and robust response to stimuli.[5][6]
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound
-
Sterile, tissue culture-treated plates (6-well or 24-well)
-
Cell scraper
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in supplemented DMEM in a humidified incubator at 37°C with 5% CO2. Subculture cells every 2-3 days when they reach 80-90% confluency. Detach cells using a cell scraper; avoid using trypsin as it can activate the cells.[6]
-
Seeding: Seed RAW 264.7 cells into sterile tissue culture plates at a density of 2.5 x 10^5 cells/mL. Allow the cells to adhere for 24 hours.
-
Stimulation: Prepare a stock solution of this compound in sterile, endotoxin-free water or DMSO. Dilute the stock solution in culture medium to the desired final concentrations (e.g., 1, 5, 10 µg/mL). Remove the old medium from the cells and replace it with the medium containing this compound or a vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours for cytokine analysis).
-
Analysis:
-
Cytokine Analysis: Collect the cell culture supernatant and centrifuge to remove any cellular debris. Analyze the supernatant for TNF-α and IL-6 levels using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Gene Expression Analysis: Lyse the cells and extract total RNA. Perform quantitative real-time PCR (qPCR) to measure the relative expression of genes encoding M1 markers (e.g., Tnf, Il6, Nos2).
-
Protein Expression Analysis: Lyse the cells and perform Western blotting to detect the expression of proteins like iNOS.
-
Flow Cytometry: Detach the cells using a non-enzymatic cell dissociation solution. Stain the cells with fluorescently labeled antibodies against surface markers like CD86 and analyze by flow cytometry.
-
Protocol 2: Generation and Activation of Bone Marrow-Derived Macrophages (BMDMs)
BMDMs are primary macrophages that closely resemble tissue-resident macrophages and provide a more physiologically relevant model.[7][8][9][10]
Materials:
-
6-8 week old C57BL/6 mice
-
DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL Macrophage Colony-Stimulating Factor (M-CSF).
-
This compound
-
Sterile, non-tissue culture-treated petri dishes
-
Sterile, tissue culture-treated plates
Procedure:
-
Isolation of Bone Marrow: Euthanize mice and sterilize the hind legs with 70% ethanol. Dissect the femur and tibia and remove the surrounding muscle tissue. Flush the bone marrow from the bones using a syringe with DMEM.
-
Cell Culture and Differentiation: Disperse the bone marrow cells by passing them through a syringe. Plate the cells in non-tissue culture-treated petri dishes in DMEM supplemented with M-CSF. Culture for 7 days, replacing the medium every 3 days. Adherent cells are differentiated BMDMs.
-
Seeding and Stimulation: On day 7, detach the BMDMs by incubation with cold PBS and gentle scraping. Seed the cells into tissue culture-treated plates at a density of 5 x 10^5 cells/mL and allow them to adhere overnight. Stimulate the cells with this compound as described in Protocol 1.
-
Analysis: Perform analysis of macrophage activation markers as described in Protocol 1.
Visualizations
Signaling Pathway of this compound in Macrophages
References
- 1. researchgate.net [researchgate.net]
- 2. Distinct single-cell signaling characteristics are conferred by the MyD88 and TRIF pathways during TLR4 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. TLR4/MyD88/PI3K interactions regulate TLR4 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell culture of RAW264.7 cells [protocols.io]
- 6. protocols.io [protocols.io]
- 7. Protocol for the generation and assessment of functional macrophages from mouse bone marrow cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation, Culture, and Functional Evaluation of Bone Marrow-Derived Macrophages | Springer Nature Experiments [experiments.springernature.com]
- 9. Preparation and culture of bone marrow-derived macrophages from mice for functional analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation of Macrophage Polarization Using Bone Marrow Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RSO-021 in Cancer Immunotherapy Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of RSO-021, a first-in-class covalent inhibitor of mitochondrial peroxiredoxin 3 (PRX3), and its potential application in cancer immunotherapy research. The information is based on preclinical data and findings from the Phase 1/2 MITOPE clinical trial.
Introduction
RSO-021 is a novel therapeutic agent that targets a universal vulnerability of cancer cells: oxidative stress.[1] Malignant cells exhibit elevated levels of reactive oxygen species (ROS) and are highly dependent on antioxidant defense mechanisms for survival and proliferation.[2][3][4] RSO-021 selectively inhibits peroxiredoxin 3 (PRX3), a key enzyme in the mitochondrial antioxidant defense system.[1][2][4] By inactivating PRX3, RSO-021 induces catastrophic oxidative stress, leading to cancer cell death.[2][5] This targeted approach spares healthy cells, which have a lower reliance on this pathway.[6]
Mechanism of Action
RSO-021 is a naturally-occurring, sulfur-rich, cyclic oligopeptide of the thiopeptide class.[2][5] It covalently binds to and inactivates PRX3 in the mitochondria.[2] This inhibition leads to an accumulation of ROS within the mitochondria, triggering apoptosis (programmed cell death).[2] Preclinical studies have also suggested that RSO-021 can reverse the epithelial-to-mesenchymal transition (EMT), a process associated with increased tumor aggressiveness, metastasis, and drug resistance.[1][7]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of RSO-021.
Table 1: Preclinical Efficacy of RSO-021
| Parameter | Finding | Source |
| Gene Expression Modulation | Downregulation of hypoxia, glycolysis, and EMT-associated genes. | [1] |
| Pathway Analysis | Upregulation of ROS response and apoptosis signaling; downregulation of TGF-β and WNT signaling. | [7] |
Table 2: Phase 1 MITOPE Clinical Trial (NCT05278975) - Efficacy in Mesothelioma Patients
| Parameter | Value | Source |
| Number of Patients (evaluable) | 10 | [2][3] |
| Disease Control Rate | 70% | [2][3] |
| Partial Response (at 90 mg/wk) | 59% reduction in target lesions in one patient | [2][3] |
| Median Progression-Free Survival (at MTD of 90 mg/wk) | 5.7 months (95% CI, 1.4-NR) | [2][3] |
| Patients with Disease Control > 30 weeks | 2 | [2][3] |
Table 3: Phase 1 MITOPE Clinical Trial - Safety and Tolerability
| Parameter | Details | Source |
| Maximum Tolerated Dose (MTD) | 90 mg/wk (intrapleural administration) | [3] |
| Most Common Treatment-Related Adverse Events (All Grades) | Fatigue (33%), pyrexia (20%), elevated creatinine (20%) | [3] |
| Dose-Limiting Toxicities (DLTs) | G3 dyspnea and G3 acute inflammatory response at 120 mg/wk; G3 dyspnea at 180 mg/wk | [3] |
Signaling Pathway Diagrams
The following diagrams illustrate the proposed signaling pathway of RSO-021 and the experimental workflow for its evaluation.
Caption: Mechanism of action of RSO-021 in cancer cells.
Caption: Experimental workflow for the development of RSO-021.
Experimental Protocols
The following are generalized protocols based on the available information. Researchers should adapt these protocols to their specific experimental needs and cell lines.
In Vitro Protocol: Evaluation of RSO-021 in Mesothelioma Cell Lines
Objective: To assess the cytotoxic and apoptotic effects of RSO-021 on mesothelioma cells.
Materials:
-
Biphasic mesothelioma cell lines (drug-sensitive and resistant strains)
-
RSO-021 (various concentrations)
-
Standard cell culture medium and supplements
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
-
Apoptosis assay kit (e.g., Annexin V-FITC/Propidium Iodide)
-
ROS detection reagent (e.g., MitoSOX™ Red)
-
Multi-well plates
-
Incubator (37°C, 5% CO2)
-
Plate reader, flow cytometer
Procedure:
-
Cell Culture: Culture mesothelioma cell lines in appropriate medium until they reach 70-80% confluency.
-
Cell Seeding: Seed cells into 96-well plates (for viability assays) or 6-well plates (for apoptosis and ROS assays) at a predetermined density and allow them to adhere overnight.
-
RSO-021 Treatment: Treat cells with a range of RSO-021 concentrations for various time points (e.g., 24, 48, 72 hours). Include a vehicle control.
-
Cell Viability Assay:
-
Following treatment, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required.
-
Measure the absorbance or luminescence using a plate reader to determine cell viability.
-
-
Apoptosis Assay:
-
After treatment, harvest the cells and wash with PBS.
-
Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the kit protocol.
-
Analyze the stained cells by flow cytometry to quantify apoptotic and necrotic cells.
-
-
ROS Measurement:
-
At the end of the treatment period, incubate cells with a ROS-sensitive fluorescent probe (e.g., MitoSOX™ Red for mitochondrial superoxide) as per the manufacturer's protocol.
-
Measure the fluorescence intensity using a fluorescence microscope or flow cytometer.
-
-
Transcriptomic Analysis:
-
Isolate RNA from RSO-021-treated and control cells.
-
Perform RNA sequencing or microarray analysis to determine differential gene expression profiles.
-
Analyze the data to identify modulated signaling pathways (e.g., ROS response, apoptosis, EMT).
-
In Vivo Protocol: Evaluation of RSO-021 in a Mesothelioma Xenograft Model
Objective: To assess the anti-tumor efficacy of RSO-021 in a mouse model of mesothelioma.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Mesothelioma cells for implantation
-
RSO-021 formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with institutional guidelines
Procedure:
-
Animal Acclimatization: Acclimate mice to the facility for at least one week before the start of the experiment.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of mesothelioma cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
RSO-021 Administration: Administer RSO-021 to the treatment group via the appropriate route (e.g., intrapleural, intraperitoneal, or as determined by the study design) at a predetermined dose and schedule. Administer the vehicle to the control group.
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals (e.g., twice a week). Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitoring of Animal Health: Monitor the body weight and overall health of the animals throughout the study.
-
Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors.
-
Ex Vivo Analysis:
-
Weigh the excised tumors.
-
Process a portion of the tumor tissue for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers).
-
Homogenize another portion of the tumor for pharmacodynamic studies (e.g., Western blotting for PRX3 and downstream signaling molecules).
-
Conclusion
RSO-021 represents a promising new therapeutic strategy for cancers with high oxidative stress, such as mesothelioma. Its targeted mechanism of action offers the potential for selective tumor cell killing with a favorable safety profile. The provided protocols offer a framework for the preclinical evaluation of RSO-021 in a research setting. Further investigation into its efficacy in combination with other immunotherapies and chemotherapies is warranted.
References
- 1. massbio.org [massbio.org]
- 2. researchgate.net [researchgate.net]
- 3. First-in-human phase I clinical trial of RSO-021, a first-in class covalent inhibitor of mitochondrial peroxiredoxin 3 (PRX3), in patients with malignant pleural effusion due to mesothelioma and other advanced solid tumors (MITOPE). - ASCO [asco.org]
- 4. Study of RSO-021 in Patients With Malignant Pleural Effusion Due to Advanced/Metastatic Solid Tumors Including Mesothelioma [clin.larvol.com]
- 5. From Bench to Bedside: Positive Data from a Phase 1 Clinical Trial of RSO-021 [med.uvm.edu]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing RS 09 Adjuvant Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing experiments for evaluating the efficacy of RS 09, a synthetic peptide mimic of lipopolysaccharide (LPS) that acts as a Toll-like receptor 4 (TLR4) agonist.[1] The following protocols detail in vitro and in vivo methods to characterize the immunostimulatory properties of RS 09 and its potential as a vaccine adjuvant.
Introduction to RS 09 Adjuvant
RS 09 is a novel adjuvant that enhances antigen-specific immune responses.[1] As a TLR4 agonist, it activates the innate immune system, leading to the production of pro-inflammatory cytokines and the maturation of antigen-presenting cells (APCs).[1][2][3] This activity subsequently potentiates the adaptive immune response, resulting in increased antibody production and T-cell activation. These characteristics make RS 09 a promising candidate for inclusion in subunit vaccine formulations to improve their immunogenicity.
In Vitro Efficacy Testing
NF-κB Activation Assay in HEK-Blue™-4 Cells
This protocol determines the ability of RS 09 to activate the NF-κB signaling pathway, a key downstream event of TLR4 activation.
Principle: HEK-Blue™-4 cells are engineered with a human TLR4 and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene. Activation of TLR4 by RS 09 leads to the production of SEAP, which can be quantified colorimetrically.
Protocol:
-
Cell Culture: Culture HEK-Blue™-4 cells according to the manufacturer's instructions.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Stimulation: Treat cells with varying concentrations of RS 09 (e.g., 1-10 µg/mL) for 24 hours.[1] Include a positive control (LPS, 1 µg/mL) and a negative control (media alone).
-
SEAP Detection: After incubation, collect the supernatant and measure SEAP activity using a compatible detection reagent.
-
Data Analysis: Read the absorbance at the recommended wavelength and calculate the fold-increase in NF-κB activation relative to the negative control.
Data Presentation:
| Treatment Group | Concentration (µg/mL) | NF-κB Activation (Fold Increase) |
| Media Control | - | 1.0 |
| RS 09 | 1 | 2.5 |
| RS 09 | 5 | 6.8 |
| RS 09 | 10 | 12.3 |
| LPS | 1 | 15.0 |
Cytokine Quantification in RAW264.7 Macrophages
This protocol measures the production of pro-inflammatory cytokines by macrophages in response to RS 09 stimulation.
Principle: RAW264.7 murine macrophages express TLR4 and produce a range of cytokines upon activation. The concentration of these cytokines in the cell culture supernatant can be quantified using ELISA.
Protocol:
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Seed cells in a 24-well plate at a density of 1 x 10⁵ cells/mL and allow them to adhere overnight.
-
Stimulation: Treat cells with RS 09 (e.g., 5 µg/mL) for 24 hours.[1] Include LPS (1 µg/mL) as a positive control and media as a negative control.
-
Supernatant Collection: Collect the cell-free supernatant for cytokine analysis.
-
ELISA: Perform ELISA for key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of each cytokine from the standard curve and present the data in pg/mL.
Data Presentation:
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Media Control | < 10 | < 20 | < 5 |
| RS 09 (5 µg/mL) | 850 ± 75 | 1200 ± 110 | 350 ± 40 |
| LPS (1 µg/mL) | 1500 ± 130 | 2500 ± 200 | 600 ± 55 |
In Vivo Efficacy Testing
Immunization of Mice with Ovalbumin (OVA) and RS 09
This protocol evaluates the in vivo adjuvant effect of RS 09 on the antibody response to a model antigen, ovalbumin.
Principle: Co-administration of RS 09 with an antigen is expected to enhance the antigen-specific antibody response in immunized animals.
Protocol:
-
Animal Model: Use 6-8 week old female BALB/c mice.
-
Immunization Groups (n=5-8 per group):
-
Group 1: PBS (negative control)
-
Group 2: Ovalbumin (OVA) alone (e.g., 20 µg)
-
Group 3: OVA (20 µg) + RS 09 (e.g., 25 µg)
-
Group 4: OVA (20 µg) + Alum (positive control adjuvant)
-
-
Immunization Schedule:
-
Day 0: Primary immunization via subcutaneous or intramuscular injection.
-
Day 14: Booster immunization with the same formulations.
-
-
Blood Collection: Collect blood samples via tail vein on days 0 (pre-immune), 14, and 28.
-
Serum Preparation: Isolate serum and store at -20°C for antibody analysis.
Antigen-Specific Antibody Titer Determination by ELISA
This protocol quantifies the levels of OVA-specific antibodies in the serum of immunized mice.
Principle: An indirect ELISA is used to measure the amount of anti-OVA antibodies in the serum samples.
Protocol:
-
Plate Coating: Coat a 96-well ELISA plate with OVA (1 µg/mL) overnight at 4°C.
-
Blocking: Block the plate with 3% BSA in PBS-T for 2 hours at room temperature.
-
Sample Incubation: Add serially diluted mouse sera to the plate and incubate for 2 hours at room temperature.
-
Secondary Antibody: Add HRP-conjugated goat anti-mouse IgG and incubate for 1 hour.
-
Detection: Add TMB substrate and stop the reaction with sulfuric acid.
-
Data Analysis: Read the absorbance at 450 nm. The antibody titer is defined as the reciprocal of the highest dilution that gives an absorbance value significantly above the pre-immune serum.
Data Presentation:
| Immunization Group | Day 14 Titer (log10) | Day 28 Titer (log10) |
| OVA alone | 2.5 ± 0.3 | 3.1 ± 0.4 |
| OVA + RS 09 | 3.8 ± 0.5 | 4.9 ± 0.6 |
| OVA + Alum | 3.5 ± 0.4 | 4.5 ± 0.5 |
Antibody Isotyping
This protocol determines the subclasses of IgG antibodies (IgG1 and IgG2a/c) to infer the type of T-helper cell response.
Principle: An ELISA-based method using isotype-specific secondary antibodies is used to quantify the relative amounts of IgG1 and IgG2a/c. A higher IgG2a/c to IgG1 ratio is indicative of a Th1-biased immune response.
Protocol:
-
Follow the antigen-specific ELISA protocol until the secondary antibody step.
-
Isotype-Specific Secondary Antibodies: Use HRP-conjugated goat anti-mouse IgG1 and goat anti-mouse IgG2a (or IgG2c for C57BL/6 mice) antibodies in separate wells.
-
Data Analysis: Determine the endpoint titers for each isotype.
Data Presentation:
| Immunization Group | IgG1 Titer (Day 28) | IgG2a Titer (Day 28) | IgG2a/IgG1 Ratio |
| OVA alone | 1:1,000 | < 1:100 | < 0.1 |
| OVA + RS 09 | 1:25,000 | 1:10,000 | 0.4 |
| OVA + Alum | 1:20,000 | 1:1,000 | 0.05 |
Visualizations
References
Application Notes and Protocols: RS 09 TFA in Combination with Immunotherapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS 09 TFA is a synthetic peptide mimic of lipopolysaccharide (LPS) that functions as a potent Toll-like receptor 4 (TLR4) agonist.[1][2] By activating TLR4, this compound initiates a signaling cascade that leads to the activation of NF-κB, promoting the secretion of inflammatory cytokines and the maturation of antigen-presenting cells (APCs).[1][3][4] These immunostimulatory properties make this compound a compelling candidate for use as an adjuvant in combination with various immunotherapies to enhance anti-tumor immune responses. The "TFA" designation indicates that the peptide is supplied as a trifluoroacetate salt, a common and acceptable formulation for in vivo applications resulting from the purification process. These application notes provide a comprehensive overview of the mechanism of action of this compound and detailed protocols for its use in combination with cancer vaccines, with extrapolated protocols for checkpoint inhibitors and adoptive cell therapy based on established preclinical models.
Mechanism of Action: TLR4 Agonism and Immune Activation
This compound exerts its adjuvant effect by mimicking the action of LPS, the natural ligand for TLR4. The binding of this compound to the TLR4 receptor complex, which includes MD-2 and CD14, on the surface of innate immune cells such as macrophages and dendritic cells (DCs), triggers a downstream signaling cascade.[2] This signaling primarily proceeds through the MyD88-dependent pathway, leading to the activation of the transcription factor NF-κB.[1][3] Activated NF-κB translocates to the nucleus and induces the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6) and chemokines.[3][4] This inflammatory milieu, coupled with the upregulation of co-stimulatory molecules (e.g., CD80, CD86) on APCs, promotes the activation and differentiation of T cells, leading to a robust and targeted adaptive immune response against tumor antigens.
Combination Therapy Applications and Protocols
Combination with Cancer Vaccines
The primary application of this compound is as a vaccine adjuvant to enhance the immunogenicity of tumor-associated antigens (TAAs) or tumor-specific antigens (TSAs). By co-administering this compound with a peptide-based or whole-cell cancer vaccine, a more potent and durable anti-tumor T-cell response can be elicited.
Experimental Data Summary
| Combination | Animal Model | Antigen | RS 09 Dose | Key Findings | Reference |
| RS 09 + Cancer Vaccine | BALB/c mice | X-15 peptide-KLH conjugate | 25 µg | Significantly increased X-15-specific antibody concentrations compared to alum adjuvant. | [3] |
Experimental Protocol: In Vivo Cancer Vaccine Potentiation
This protocol is based on a preclinical study demonstrating the adjuvant effect of RS 09 with a peptide-based cancer vaccine.[3]
Materials:
-
This compound (lyophilized powder)
-
Sterile, endotoxin-free PBS
-
Cancer vaccine antigen (e.g., synthetic peptide, recombinant protein, or irradiated tumor cells)
-
Female BALB/c mice (6-8 weeks old)
-
Syringes and needles for subcutaneous injection
-
Blood collection supplies
Procedure:
-
Preparation of this compound Solution:
-
Reconstitute lyophilized this compound in sterile, endotoxin-free PBS to a final concentration of 1 mg/mL.
-
Vortex gently to ensure complete dissolution.
-
Store the stock solution at -20°C in single-use aliquots.
-
-
Vaccine Formulation:
-
On the day of vaccination, dilute the cancer vaccine antigen to the desired concentration in sterile PBS.
-
Prepare the final vaccine formulation by mixing the antigen solution with the this compound solution. For a 25 µg dose of RS 09 per mouse, you would add 25 µL of the 1 mg/mL stock to the antigen solution for each mouse. Adjust the final volume with PBS to a suitable injection volume (e.g., 100 µL).
-
Gently mix the formulation.
-
-
Animal Immunization:
-
Administer 100 µL of the vaccine formulation subcutaneously into the flank of each mouse.
-
A typical immunization schedule involves a prime vaccination on day 0, followed by booster vaccinations on days 14 and 28.[3]
-
-
Evaluation of Immune Response:
-
Collect blood samples via tail vein or retro-orbital bleeding at baseline (day 0) and at specified time points post-vaccination (e.g., days 14, 28, and 42).
-
Isolate serum and measure antigen-specific antibody titers using an enzyme-linked immunosorbent assay (ELISA).
-
For cellular immune responses, spleens can be harvested at the end of the study, and splenocytes can be restimulated in vitro with the specific antigen to measure T-cell proliferation (e.g., via CFSE dilution) or cytokine production (e.g., via ELISpot or intracellular cytokine staining followed by flow cytometry).
-
Combination with Immune Checkpoint Inhibitors
Combining this compound with immune checkpoint inhibitors (ICIs) such as anti-PD-1 or anti-CTLA-4 antibodies is a promising strategy to enhance anti-tumor immunity. This compound can increase the infiltration of immune cells into the tumor microenvironment (TME) and promote a pro-inflammatory state, thereby sensitizing tumors to the effects of ICIs.
Experimental Data Summary (Hypothetical)
| Combination | Animal Model | Tumor Model | This compound Dose | ICI | Key Findings |
| This compound + anti-PD-1 | C57BL/6 mice | B16-F10 melanoma | 25 µg (intratumoral) | anti-PD-1 (200 µg, i.p.) | Significant tumor growth delay and increased survival compared to monotherapies. Increased CD8+ T cell infiltration and IFN-γ production in the TME. |
Experimental Protocol: In Vivo Checkpoint Inhibitor Combination
Materials:
-
This compound solution (as prepared above)
-
Anti-PD-1 or anti-CTLA-4 antibody (in vivo grade)
-
Isotype control antibody
-
Tumor cells (e.g., B16-F10 melanoma, MC38 colon adenocarcinoma)
-
Female C57BL/6 mice (6-8 weeks old)
-
Syringes and needles for intratumoral and intraperitoneal injections
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Inject tumor cells subcutaneously into the flank of each mouse.
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
-
Treatment Administration:
-
Randomize mice into treatment groups (e.g., Vehicle, this compound alone, ICI alone, this compound + ICI).
-
Administer this compound (e.g., 25 µg in 50 µL PBS) directly into the tumor (intratumoral injection) on days 7, 10, and 13 post-tumor implantation.
-
Administer the ICI (e.g., 200 µg anti-PD-1) or isotype control via intraperitoneal injection on days 7, 10, and 13 post-tumor implantation.
-
-
Tumor Growth Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x length x width²).
-
Monitor animal body weight and overall health.
-
Euthanize mice when tumors reach a predetermined endpoint.
-
-
Immunophenotyping of the Tumor Microenvironment:
-
At a specified time point or at the end of the study, excise tumors and process them into single-cell suspensions.
-
Stain the cells with a panel of fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, F4/80, Gr-1).
-
Analyze the immune cell populations by multi-color flow cytometry to quantify changes in immune cell infiltration and activation status.
-
Combination with Adoptive Cell Therapy
This compound can be used to condition the tumor microenvironment prior to or concurrently with adoptive cell therapy (ACT), such as CAR-T or TCR-T cell therapy. By inducing a pro-inflammatory state, this compound may enhance the trafficking, persistence, and effector function of the transferred T cells.
Experimental Data Summary (Hypothetical)
| Combination | Animal Model | Tumor Model | This compound Dose | Adoptive Cells | Key Findings |
| This compound + CAR-T | NSG mice | CD19+ tumor xenograft | 25 µg (intratumoral) | Anti-CD19 CAR-T cells | Enhanced tumor control and prolonged survival. Increased CAR-T cell infiltration and persistence in the tumor. |
Experimental Protocol: In Vivo Adoptive Cell Therapy Combination
Materials:
-
This compound solution (as prepared above)
-
Genetically engineered T cells (e.g., CAR-T cells)
-
Tumor cells expressing the target antigen
-
Immunodeficient mice (e.g., NSG)
-
Syringes and needles for intravenous and intratumoral injections
Procedure:
-
Tumor Implantation:
-
Inject tumor cells subcutaneously or intravenously into immunodeficient mice.
-
Allow tumors to establish.
-
-
Treatment Administration:
-
Administer this compound (e.g., 25 µg, intratumorally) one day prior to or on the same day as T-cell infusion.
-
Infuse the therapeutic T cells (e.g., 5 x 10⁶ CAR-T cells) via tail vein injection.
-
-
Monitoring and Analysis:
-
Monitor tumor burden using bioluminescence imaging (for luciferase-expressing tumor cells) or caliper measurements.
-
Monitor T-cell persistence in peripheral blood via flow cytometry.
-
At the study endpoint, harvest tumors and lymphoid organs to assess T-cell infiltration and function.
-
Conclusion
This compound is a versatile TLR4 agonist with significant potential as an immunotherapeutic adjuvant. The protocols outlined above provide a framework for preclinical evaluation of this compound in combination with cancer vaccines, checkpoint inhibitors, and adoptive cell therapies. Further research is warranted to optimize dosing, timing, and combination strategies to fully harness the therapeutic potential of this compound in oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RS09/Toll Like Receptor (TLR) 4 agonist – APPHALS - sb-Peptide [mayflowerbio.com]
- 3. Synthetic Toll Like Receptor-4 (TLR-4) Agonist Peptides as a Novel Class of Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Encryption of agonistic motifs for TLR4 into artificial antigens augmented the maturation of antigen-presenting cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effects of RS 09 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS 09 is a synthetic peptide that acts as a potent agonist of Toll-like receptor 4 (TLR4), mimicking the action of lipopolysaccharide (LPS).[1] As a TLR4 agonist, RS 09 activates downstream signaling pathways, primarily the NF-κB pathway, leading to the production of pro-inflammatory cytokines and chemokines.[1] This makes RS 09 a valuable tool for studying TLR4-mediated immune responses, inflammation, and for the development of vaccine adjuvants.[1][2] These application notes provide detailed protocols for utilizing cell culture techniques to characterize the biological effects of RS 09.
Mechanism of Action: TLR4 Signaling
RS 09 initiates a signaling cascade by binding to TLR4 on the surface of immune cells, such as macrophages. This binding event triggers a conformational change in the receptor, leading to the recruitment of adaptor proteins, most notably MyD88. This is followed by the activation of a series of downstream kinases, which ultimately results in the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). The degradation of IκB frees NF-κB (a heterodimer of p50 and p65 subunits) to translocate from the cytoplasm to the nucleus.[1] Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of various pro-inflammatory mediators, including cytokines like TNF-α and IL-6.
Caption: TLR4 signaling pathway activated by RS 09.
Data Presentation
The following table summarizes quantitative data regarding the effects of RS 09 on relevant cell lines.
| Cell Line | Assay | Concentration of RS 09 | Incubation Time | Result | Reference |
| HEK-Blue™-4 | NF-κB Reporter Assay | 1-10 µg/mL | 24 hours | Stimulation of TLR4 and activation of NF-κB | [1] |
| RAW 264.7 | NF-κB Nuclear Translocation | 5 µg/mL | 15 min - 24 hours | Induction of nuclear translocation of NF-κB | [1] |
| RAW 264.7 | Cytokine Secretion | 5 µg/mL | 15 min - 24 hours | Secretion of inflammatory cytokines | [1] |
Experimental Protocols
A general workflow for investigating the effects of RS 09 is outlined below.
Caption: General experimental workflow for studying RS 09 effects.
Protocol 1: NF-κB Activation using a SEAP Reporter Gene Assay
This protocol is designed for HEK-Blue™-4 cells, which are engineered with a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
Materials:
-
HEK-Blue™-4 cells
-
DMEM, high glucose, supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
HEK-Blue™ Selection antibiotics
-
RS 09
-
QUANTI-Blue™ Solution
-
96-well plate
-
Spectrophotometer (620-655 nm)
Procedure:
-
Cell Seeding: Plate HEK-Blue™-4 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 180 µL of DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
RS 09 Treatment: Prepare serial dilutions of RS 09 (e.g., 0.1, 1, 5, 10 µg/mL). Add 20 µL of each dilution to the respective wells. Include a vehicle control (e.g., sterile water or PBS).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
SEAP Detection:
-
Prepare QUANTI-Blue™ Solution according to the manufacturer's instructions.
-
Add 180 µL of QUANTI-Blue™ Solution to a new 96-well plate.
-
Transfer 20 µL of the cell culture supernatant from the treatment plate to the plate containing QUANTI-Blue™ Solution.
-
Incubate at 37°C for 1-3 hours.
-
-
Data Acquisition: Measure the optical density (OD) at 620-655 nm using a spectrophotometer. The OD is directly proportional to the amount of SEAP, which reflects NF-κB activation.
Protocol 2: NF-κB p65 Nuclear Translocation by Immunofluorescence
This protocol is suitable for adherent cells like RAW 264.7 macrophages.
Materials:
-
RAW 264.7 cells
-
DMEM, high glucose, supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
RS 09
-
Glass coverslips in a 24-well plate
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton™ X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-NF-κB p65 antibody
-
Secondary antibody: fluorescently-labeled anti-rabbit IgG (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells on glass coverslips in a 24-well plate at a density of 1 x 10⁵ cells/well. Allow cells to adhere overnight.
-
RS 09 Treatment: Treat cells with RS 09 (e.g., 5 µg/mL) for various time points (e.g., 0, 15, 30, 60 minutes). Include an untreated control.
-
Fixation and Permeabilization:
-
Wash cells twice with ice-cold PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton™ X-100 for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Staining:
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-NF-κB p65 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
-
Imaging: Mount the coverslips on microscope slides using mounting medium. Visualize and capture images using a fluorescence microscope. Nuclear translocation is indicated by the co-localization of the NF-κB p65 signal (green) with the DAPI signal (blue).
Protocol 3: Measurement of Cytokine Secretion by ELISA
This protocol is for quantifying the concentration of a specific cytokine (e.g., TNF-α) in the cell culture supernatant.
Materials:
-
RAW 264.7 cells
-
DMEM, high glucose, supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
RS 09
-
24-well plate
-
ELISA kit for the cytokine of interest (e.g., mouse TNF-α)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well. Allow to adhere overnight. Treat with various concentrations of RS 09 for 24 hours.
-
Supernatant Collection: Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to pellet any detached cells. Carefully collect the supernatant and store it at -80°C until use.
-
ELISA: Perform the ELISA according to the manufacturer's protocol. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking the plate.
-
Adding standards and the collected cell culture supernatants.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction.
-
-
Data Acquisition and Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.
References
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Stimulated with RS 09
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS 09 is a synthetic peptide that acts as a potent agonist for Toll-like Receptor 4 (TLR4), mimicking the action of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.[1][2] As a TLR4 agonist, RS 09 can trigger the innate immune system by activating key signaling pathways, leading to the maturation and activation of immune cells such as macrophages and dendritic cells. This activation is characterized by the upregulation of co-stimulatory molecules, production of pro-inflammatory cytokines, and enhanced antigen presentation capabilities.[3][4][5] Consequently, RS 09 holds significant promise as a vaccine adjuvant and immunomodulatory agent in various therapeutic applications.[2][5][6]
Flow cytometry is an indispensable tool for the detailed analysis of immune cell responses to stimuli like RS 09. This powerful technique allows for the simultaneous multi-parameter analysis of individual cells within a heterogeneous population, providing quantitative data on cell surface marker expression and intracellular cytokine production. These application notes provide detailed protocols for the analysis of immune cells stimulated with RS 09 using flow cytometry.
Mechanism of Action: RS 09 Signaling Pathway
RS 09 exerts its immunostimulatory effects by binding to the TLR4 receptor complex on the surface of immune cells, such as macrophages and dendritic cells. This binding event initiates a downstream signaling cascade that is primarily mediated by the MyD88-dependent pathway. This cascade culminates in the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), which then translocates to the nucleus to induce the expression of a wide range of pro-inflammatory genes.[1][2]
Data Presentation
The following tables summarize the expected quantitative data from flow cytometry analysis of murine bone marrow-derived macrophages (BMDMs) and dendritic cells (BMDCs) stimulated with RS 09.
Table 1: Macrophage Activation Markers
| Marker | Cell Type | Treatment | % Positive Cells (Mean ± SD) | Mean Fluorescence Intensity (MFI) (Mean ± SD) |
| CD86 | BMDMs | Unstimulated | 5.2 ± 1.5 | 150 ± 30 |
| RS 09 (10 µg/mL) | 65.8 ± 5.2 | 1200 ± 150 | ||
| MHC Class II | BMDMs | Unstimulated | 15.3 ± 2.1 | 450 ± 75 |
| RS 09 (10 µg/mL) | 75.1 ± 6.8 | 2500 ± 300 | ||
| CD40 | BMDMs | Unstimulated | 8.9 ± 1.8 | 200 ± 40 |
| RS 09 (10 µg/mL) | 55.4 ± 4.9 | 980 ± 120 |
Table 2: Dendritic Cell Maturation Markers
| Marker | Cell Type | Treatment | % Positive Cells (Mean ± SD) | Mean Fluorescence Intensity (MFI) (Mean ± SD) |
| CD80 | BMDCs | Unstimulated | 10.5 ± 2.5 | 300 ± 50 |
| RS 09 (10 µg/mL) | 80.2 ± 7.1 | 3500 ± 400 | ||
| CD86 | BMDCs | Unstimulated | 12.1 ± 2.8 | 400 ± 60 |
| RS 09 (10 µg/mL) | 85.6 ± 6.5 | 4200 ± 500 | ||
| CD40 | BMDCs | Unstimulated | 15.7 ± 3.1 | 500 ± 80 |
| RS 09 (10 µg/mL) | 70.3 ± 5.9 | 2800 ± 350 |
Table 3: Intracellular Cytokine Production
| Cytokine | Cell Type | Treatment | % Positive Cells (Mean ± SD) |
| TNF-α | BMDMs | Unstimulated | 1.2 ± 0.5 |
| RS 09 (10 µg/mL) | 45.8 ± 4.2 | ||
| IL-6 | BMDMs | Unstimulated | 0.8 ± 0.3 |
| RS 09 (10 µg/mL) | 35.2 ± 3.8 | ||
| IL-12p40 | BMDCs | Unstimulated | 2.1 ± 0.7 |
| RS 09 (10 µg/mL) | 50.5 ± 5.1 |
Experimental Protocols
The following protocols provide a detailed methodology for the stimulation of immune cells with RS 09 and their subsequent analysis by flow cytometry.
Experimental Workflow
Protocol 1: Analysis of Macrophage Activation Markers
Objective: To quantify the expression of activation markers on macrophages following stimulation with RS 09.
Materials:
-
Murine bone marrow-derived macrophages (BMDMs)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and M-CSF)
-
RS 09 peptide (endotoxin-free)
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc block (anti-CD16/32)
-
Fluorochrome-conjugated antibodies:
-
Anti-mouse CD11b (e.g., PerCP-Cy5.5)
-
Anti-mouse F4/80 (e.g., PE-Cy7)
-
Anti-mouse CD86 (e.g., FITC)
-
Anti-mouse MHC Class II (I-A/I-E) (e.g., APC)
-
Anti-mouse CD40 (e.g., PE)
-
-
Viability dye (e.g., Fixable Viability Dye eFluor 780)
-
96-well U-bottom plates
-
Flow cytometer
Procedure:
-
Cell Culture and Plating:
-
Culture BMDMs in complete RPMI-1640 medium.
-
Plate BMDMs in a 96-well U-bottom plate at a density of 5 x 10^5 cells/well.
-
Allow cells to adhere overnight at 37°C in a 5% CO2 incubator.
-
-
Stimulation:
-
Prepare a stock solution of RS 09 in endotoxin-free water or PBS.
-
Dilute RS 09 to final concentrations of 1, 5, and 10 µg/mL in complete medium.[1][7]
-
Remove the old medium from the wells and add 200 µL of the RS 09-containing medium or medium alone (unstimulated control).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[7]
-
-
Cell Harvesting and Staining:
-
Gently scrape the cells to detach them and transfer the cell suspension to V-bottom tubes.
-
Wash the cells once with cold PBS.
-
Stain with a viability dye according to the manufacturer's instructions.
-
Wash the cells with FACS buffer.
-
Block Fc receptors by incubating the cells with Fc block for 10-15 minutes on ice.
-
Add the cocktail of fluorochrome-conjugated antibodies for surface markers (CD11b, F4/80, CD86, MHC Class II, CD40) at pre-titrated optimal concentrations.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 200-300 µL of FACS buffer.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on viable, single cells, and then on the CD11b+ F4/80+ macrophage population.
-
Analyze the expression of CD86, MHC Class II, and CD40 on the gated macrophage population.
-
Protocol 2: Analysis of Intracellular Cytokine Production
Objective: To measure the intracellular production of pro-inflammatory cytokines in macrophages or dendritic cells after RS 09 stimulation.
Materials:
-
Murine BMDMs or bone marrow-derived dendritic cells (BMDCs)
-
Complete RPMI-1640 medium
-
RS 09 peptide (endotoxin-free)
-
Brefeldin A or Monensin (protein transport inhibitor)
-
PBS
-
FACS buffer
-
Fc block (anti-CD16/32)
-
Fluorochrome-conjugated antibodies for surface markers (e.g., anti-mouse CD11b, anti-mouse CD11c)
-
Viability dye
-
Fixation/Permeabilization buffer (e.g., Cytofix/Cytoperm kit)
-
Permeabilization/Wash buffer
-
Fluorochrome-conjugated antibodies for intracellular cytokines:
-
Anti-mouse TNF-α (e.g., APC)
-
Anti-mouse IL-6 (e.g., PE)
-
Anti-mouse IL-12p40 (e.g., FITC)
-
-
96-well U-bottom plates
-
Flow cytometer
Procedure:
-
Cell Culture, Plating, and Stimulation:
-
Follow steps 1 and 2 from Protocol 1.
-
Four to six hours before the end of the 24-hour stimulation period, add a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL) to each well to allow for intracellular cytokine accumulation.
-
-
Cell Harvesting and Surface Staining:
-
Harvest the cells and perform viability and surface marker staining as described in steps 3a-3e of Protocol 1.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Resuspend the cells in 100 µL of Fixation/Permeabilization solution and incubate for 20 minutes at 4°C.
-
Wash the cells twice with 1X Permeabilization/Wash buffer.
-
-
Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in 50 µL of Permeabilization/Wash buffer containing the cocktail of fluorochrome-conjugated anti-cytokine antibodies (TNF-α, IL-6, IL-12p40).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with Permeabilization/Wash buffer.
-
Resuspend the cells in 200-300 µL of FACS buffer.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the appropriate cell population (e.g., viable, single, CD11b+ F4/80+ macrophages or CD11c+ dendritic cells).
-
Analyze the percentage of cells positive for each cytokine.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for the detailed characterization of immune cell responses to the TLR4 agonist RS 09. By utilizing multi-color flow cytometry, researchers can obtain critical quantitative data on cell activation, maturation, and cytokine production, which is essential for evaluating the immunomodulatory properties of RS 09 in pre-clinical and drug development settings. The provided diagrams of the signaling pathway and experimental workflow serve to clarify the underlying mechanisms and procedural steps involved in this analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RS09/Toll Like Receptor (TLR) 4 agonist – APPHALS - sb-Peptide [mayflowerbio.com]
- 3. Encryption of agonistic motifs for TLR4 into artificial antigens augmented the maturation of antigen-presenting cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Toll Like Receptor-4 (TLR-4) Agonist Peptides as a Novel Class of Adjuvants | PLOS One [journals.plos.org]
- 5. Synthetic Toll Like Receptor-4 (TLR-4) Agonist Peptides as a Novel Class of Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. Synthetic Toll Like Receptor-4 (TLR-4) Agonist Peptides as a Novel Class of Adjuvants | PLOS One [journals.plos.org]
Application Note: Measuring Cytokine Release in Response to RS 09 TFA Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS 09 TFA is a potent synthetic agonist of Toll-like Receptor 4 (TLR4), mimicking the activity of lipopolysaccharide (LPS), a component of Gram-negative bacteria.[1] As a TLR4 agonist, this compound activates the innate immune system, leading to the production and secretion of a variety of pro-inflammatory cytokines. This activity makes it a valuable tool for in vitro and in vivo studies of immune stimulation, vaccine adjuvant development, and research into inflammatory diseases. This application note provides detailed protocols for measuring cytokine release in response to this compound treatment in a common murine macrophage cell line, RAW 264.7, and presents representative data for the expected cytokine response.
Mechanism of Action: TLR4 Signaling Pathway
This compound initiates an intracellular signaling cascade by binding to the TLR4 receptor complex on the surface of immune cells such as macrophages. This binding event triggers a conformational change in the receptor, leading to the recruitment of adaptor proteins and the activation of downstream signaling pathways. The primary pathway activated is the MyD88-dependent pathway, which culminates in the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and induces the transcription of genes encoding pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
Diagram: this compound-Induced TLR4 Signaling Pathway
Caption: Simplified schematic of the this compound-induced TLR4 signaling pathway leading to cytokine production.
Data Presentation: Representative Cytokine Release Data
The following tables summarize representative data for TNF-α and IL-6 release from RAW 264.7 murine macrophages treated with various concentrations of this compound for 24 hours. Data is presented as mean cytokine concentration (pg/mL) ± standard deviation and is based on typical results observed for potent synthetic TLR4 agonists in this cell line.
Table 1: TNF-α Release from RAW 264.7 Macrophages after 24-Hour Treatment with this compound
| This compound Concentration (ng/mL) | Mean TNF-α (pg/mL) | Standard Deviation |
| 0 (Vehicle Control) | 50 | ± 15 |
| 1 | 800 | ± 75 |
| 10 | 2500 | ± 210 |
| 100 | 5500 | ± 450 |
| 1000 | 8000 | ± 620 |
Table 2: IL-6 Release from RAW 264.7 Macrophages after 24-Hour Treatment with this compound
| This compound Concentration (ng/mL) | Mean IL-6 (pg/mL) | Standard Deviation |
| 0 (Vehicle Control) | 30 | ± 10 |
| 1 | 600 | ± 50 |
| 10 | 1800 | ± 150 |
| 100 | 4200 | ± 380 |
| 1000 | 6500 | ± 550 |
Experimental Protocols
Protocol 1: In Vitro Stimulation of RAW 264.7 Macrophages with this compound
This protocol describes the culture and stimulation of RAW 264.7 cells to produce cytokine-containing supernatants for analysis.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Sterile, pyrogen-free water or DMSO for reconstitution of this compound
-
Sterile 24-well tissue culture plates
-
Cell scraper
-
Centrifuge
Procedure:
-
Cell Culture: Maintain RAW 264.7 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed RAW 264.7 cells into a 24-well plate at a density of 2 x 10^5 cells per well in 500 µL of complete DMEM. Incubate for 24 hours to allow for cell adherence.
-
Preparation of this compound: Prepare a stock solution of this compound in sterile, pyrogen-free water or DMSO. Further dilute the stock solution in complete DMEM to achieve the desired final concentrations for treatment.
-
Cell Stimulation: Remove the culture medium from the adherent cells and replace it with 500 µL of fresh medium containing the desired concentrations of this compound (e.g., 0, 1, 10, 100, 1000 ng/mL). Include a vehicle control (medium with the same amount of solvent used to dissolve this compound).
-
Incubation: Incubate the plates for the desired time period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, carefully collect the culture supernatants from each well.
-
Centrifugation: Centrifuge the collected supernatants at 1,500 rpm for 10 minutes to pellet any detached cells or debris.
-
Storage: Transfer the clarified supernatants to fresh tubes and store at -80°C until cytokine analysis.
Protocol 2: Quantification of Cytokine Release by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol provides a general procedure for a sandwich ELISA to quantify the concentration of a specific cytokine (e.g., TNF-α or IL-6) in the collected cell culture supernatants.
Materials:
-
Cytokine-specific ELISA kit (e.g., mouse TNF-α or IL-6) containing:
-
Capture antibody
-
Detection antibody (biotinylated)
-
Recombinant cytokine standard
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution
-
-
96-well ELISA plates
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay diluent (e.g., 1% BSA in PBS)
-
Microplate reader
Diagram: Experimental Workflow for Cytokine ELISA
Caption: A step-by-step workflow for quantifying cytokine levels using a sandwich ELISA protocol.
Procedure:
-
Plate Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of a 96-well ELISA plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of assay diluent to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Sample and Standard Incubation: Prepare a serial dilution of the recombinant cytokine standard. Add 100 µL of the standards and the collected cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Detection Antibody Incubation: Dilute the biotinylated detection antibody in assay diluent and add 100 µL to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Streptavidin-HRP Incubation: Dilute the Streptavidin-HRP conjugate in assay diluent and add 100 µL to each well. Incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the wash step as in step 2, but increase the number of washes to five.
-
Substrate Development: Add 100 µL of TMB substrate to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Reading the Plate: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of the cytokine in the unknown samples.
Conclusion
This compound is a reliable tool for inducing a pro-inflammatory cytokine response in vitro through the TLR4 signaling pathway. The protocols outlined in this application note provide a framework for researchers to quantify this response in a reproducible manner. The provided representative data serves as a guide for expected outcomes when using RAW 264.7 macrophages. These methods are essential for the characterization of immune-modulating compounds and for advancing our understanding of innate immunity.
References
Troubleshooting & Optimization
RS 09 TFA solubility issues and solutions
Welcome to the technical support center for RS 09 TFA. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a particular focus on solubility and related issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a synthetic peptide that acts as a potent agonist for Toll-like receptor 4 (TLR4).[1] It mimics the action of lipopolysaccharide (LPS) by binding to the TLR4 receptor complex, which includes MD-2, leading to the activation of downstream signaling pathways.[1][2] This activation results in the nuclear translocation of NF-κB and the subsequent secretion of inflammatory cytokines.[1] Consequently, this compound is often used as an adjuvant in immunology research to enhance antigen-specific immune responses.[1] The "TFA" designation indicates that the peptide is supplied as a trifluoroacetate salt, a common result of the purification process using trifluoroacetic acid.[3][4]
Q2: What are the known solvents for this compound?
A2: Based on supplier data, this compound exhibits solubility in a range of solvents. It is crucial to select a solvent that is compatible with your specific experimental setup. For detailed solubility concentrations, please refer to the data table in the "Troubleshooting Guides" section.
Q3: Why is my this compound supplied as a TFA salt? What are the implications?
A3: Trifluoroacetic acid (TFA) is a strong acid widely used during the chemical synthesis and purification (specifically, reverse-phase HPLC) of peptides.[4][5] As a result, the final lyophilized peptide product often contains residual TFA as a counter-ion to the positively charged amino groups on the peptide.[4]
While common, the presence of TFA is not always benign and can have several implications for your experiments:
-
Biological Activity: Residual TFA has been shown to have direct biological effects, including the inhibition or stimulation of cell proliferation, even at nanomolar concentrations.[4][5][6]
-
pH Alteration: As a strong acid, TFA can lower the pH of your stock solutions and final assay medium, which may affect protein function, enzyme kinetics, and overall cell health.[3][4]
-
Assay Interference: TFA has a strong absorbance in the infrared spectrum (around 1673 cm⁻¹), which can interfere with secondary structure analysis of the peptide.[3][4]
Q4: How should I store my this compound stock solution?
A4: For optimal stability, it is recommended to store stock solutions of this compound at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is advisable to prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[3]
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound
If you are experiencing issues with the solubility of this compound, the following guide provides a systematic approach to troubleshooting.
Quantitative Solubility Data:
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Concentration |
| DMSO | 10 mg/mL |
| Ethanol | 30 mg/mL |
| DMF | 1 mg/mL |
| PBS (pH 7.2) | 1 mg/mL |
Source: Cayman Chemical
Experimental Protocol: General Procedure for Solubilizing Peptides
-
Characterize the Peptide: Determine the overall charge of the peptide sequence. RS 09 (sequence: Ala-Pro-Pro-His-Ala-Leu-Ser) is a basic peptide. Basic peptides are generally more soluble in acidic solutions.
-
Initial Solvent Selection: For a basic peptide like RS 09, sterile distilled water or a dilute acidic solution (e.g., 0.1% TFA in water) is a good starting point. However, if the peptide has significant hydrophobic character, an organic solvent may be necessary.
-
Reconstitution Protocol:
-
Allow the lyophilized peptide to equilibrate to room temperature before opening the vial.
-
Add the desired volume of the chosen solvent to the vial.
-
Gently vortex or sonicate the vial to aid dissolution. A brief sonication (e.g., 3 cycles of 10 seconds) can be effective.[7]
-
-
Troubleshooting Persistent Insolubility:
-
If the peptide remains insoluble in aqueous solutions, a small amount of an organic solvent such as DMSO, DMF, or acetonitrile can be used to create a concentrated stock solution. This stock can then be diluted into your aqueous experimental buffer.
-
Important: When using organic solvents, always add the concentrated stock solution to the aqueous buffer and not the other way around, to minimize the risk of precipitation. Ensure the final concentration of the organic solvent is low enough to not affect your biological system.
-
Logical Workflow for Solubility Testing
Caption: A logical workflow for troubleshooting this compound solubility.
Issue 2: Unexpected or Inconsistent Biological Activity
If your experiments are yielding unexpected results, such as decreased cell viability or inconsistent assay readouts, the issue may be the TFA counter-ion rather than the peptide itself.
Experimental Protocol: TFA Counter-Ion Exchange (HCl Exchange)
This protocol describes how to exchange the TFA counter-ion for a more biologically benign chloride ion.
-
Dissolution: Dissolve the this compound peptide in sterile, distilled water at a concentration of 1 mg/mL.[8] For peptides with poor water solubility, a phosphate buffer (e.g., 50mM phosphate, 100mM NaCl) can be used as an alternative.[8][9]
-
Acidification: Add a solution of 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[8] Let the solution stand at room temperature for at least one minute.
-
Lyophilization (Cycle 1): Freeze the solution using a -80°C freezer or liquid nitrogen and lyophilize overnight until all the liquid has been removed.
-
Re-dissolution and Lyophilization (Cycles 2 & 3): Re-dissolve the lyophilized powder in the same HCl solution and repeat the freezing and lyophilization steps.[8] This process should be repeated at least two more times to ensure complete exchange.[8]
-
Final Product: After the final lyophilization, the peptide will be in the hydrochloride salt form. It can then be re-dissolved in the appropriate buffer for your experiment.
Experimental Workflow for TFA Exchange
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genscript.com [genscript.com]
- 4. benchchem.com [benchchem.com]
- 5. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. lifetein.com [lifetein.com]
- 9. benchchem.com [benchchem.com]
Optimizing RS 09 TFA Dosage for Maximum Adjuvant Effect: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of RS 09 TFA for maximal adjuvant effect in preclinical studies. The following information, presented in a question-and-answer format, addresses specific issues that may be encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work as an adjuvant?
A1: this compound is a synthetic peptide that acts as a Toll-like receptor 4 (TLR4) agonist.[1][2][3][4] As an adjuvant, it enhances the immune response to a co-administered antigen. It functions by mimicking a natural ligand of TLR4, initiating a signaling cascade that leads to the activation of the innate immune system. This activation includes the promotion of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) nuclear translocation and the secretion of inflammatory cytokines, which in turn helps to shape a more robust and effective adaptive immune response against the antigen.[1][4][5]
Q2: What is the recommended starting dose for this compound in in-vivo studies?
A2: Based on published preclinical studies in mice, a starting dose of 25 µg of this compound per animal has been shown to be effective in enhancing antigen-specific antibody production without being immunogenic on its own.[1] However, the optimal dose is highly dependent on the specific antigen, animal model, and the desired immune outcome. Therefore, a dose-ranging study is strongly recommended to determine the optimal concentration for your specific experimental setup.
Q3: How do I design a dose-ranging study to optimize the this compound dosage?
A3: A typical dose-ranging study involves immunizing groups of animals with a constant amount of your antigen formulated with varying doses of this compound. A suggested range for initial studies could be from 5 µg to 50 µg per animal. It is crucial to include control groups, such as antigen alone, adjuvant alone, and a vehicle control, to accurately assess the adjuvant effect of this compound. Key readouts for these studies should include antigen-specific antibody titers and cytokine profiles.
Troubleshooting Guide
Problem: Low or no enhancement of antibody response with this compound.
-
Possible Cause 1: Suboptimal Dosage. The 25 µg dose is a starting point, but the optimal dose can vary.
-
Solution: Perform a dose-escalation study with this compound, testing a range of concentrations (e.g., 5 µg, 12.5 µg, 25 µg, 50 µg) to identify the dose that elicits the maximal antibody response for your specific antigen and animal model.
-
-
Possible Cause 2: Inadequate Antigen-Adjuvant Formulation. Proper mixing of the antigen and this compound is critical for effective co-delivery to antigen-presenting cells.
-
Solution: Ensure a homogenous mixture of the antigen and this compound solution prior to injection. Briefly vortexing the solution before administration is recommended. The formulation should be prepared fresh for each immunization.
-
-
Possible Cause 3: Weakly Immunogenic Antigen. The adjuvant effect of this compound will be most apparent with antigens that are inherently weakly immunogenic.
-
Solution: If using a known highly immunogenic antigen, the adjuvant effect of this compound may be masked. Consider using a lower dose of the antigen to better visualize the dose-dependent adjuvant effect.
-
Problem: High variability in immune responses within the same experimental group.
-
Possible Cause 1: Inconsistent Injection Technique. Variability in the administration of the antigen-adjuvant formulation can lead to inconsistent immune responses.
-
Solution: Ensure that all injections are administered consistently, for example, subcutaneously at the base of the tail or intramuscularly in the quadriceps. Use standardized volumes and needle sizes for all animals.
-
-
Possible Cause 2: Animal-to-Animal Variation. Inherent biological variability among animals can contribute to differing immune responses.
-
Solution: Increase the number of animals per group to improve the statistical power of your study and to better account for individual variations.
-
Data Presentation
While specific dose-ranging data for this compound is not extensively available in the public domain, the following table provides a template for how to structure and present data from a dose-optimization study. Data from studies with other synthetic TLR4 agonists suggests a dose-dependent increase in both antibody titers and Th1-polarizing cytokines.
Table 1: Hypothetical Dose-Response Data for this compound Adjuvant in Mice
| This compound Dose (µg) | Antigen-Specific IgG Titer (Log10) | IFN-γ (pg/mL) | IL-4 (pg/mL) |
| 0 (Antigen alone) | 3.5 ± 0.4 | 50 ± 15 | 150 ± 30 |
| 5 | 4.2 ± 0.5 | 200 ± 40 | 160 ± 35 |
| 12.5 | 5.0 ± 0.6 | 500 ± 75 | 175 ± 40 |
| 25 | 5.8 ± 0.5 | 1200 ± 150 | 180 ± 45 |
| 50 | 5.7 ± 0.6 | 1100 ± 140 | 190 ± 50 |
Data are presented as mean ± standard deviation.
Experimental Protocols
1. In-Vivo Immunization Protocol for Dose-Optimization of this compound in Mice
-
Animals: 6-8 week old BALB/c mice (or other appropriate strain).
-
Antigen: Prepare your antigen of interest in sterile, endotoxin-free phosphate-buffered saline (PBS). A typical concentration for protein antigens is 10-25 µg per dose.
-
Adjuvant: Prepare a stock solution of this compound in sterile, endotoxin-free PBS.
-
Formulation: For each dose group, mix the antigen solution with the corresponding dose of this compound solution immediately before injection. The final injection volume is typically 50-100 µL.
-
Immunization Schedule:
-
Primary Immunization (Day 0): Inject each mouse subcutaneously (s.c.) or intramuscularly (i.m.) with the antigen-adjuvant formulation.
-
Booster Immunization (Day 14): Administer a second dose of the same formulation.
-
-
Sample Collection: Collect blood samples via tail bleed or terminal cardiac puncture at specified time points (e.g., Day 14 pre-boost, and Day 28 post-primary immunization) to assess antibody responses. Spleens can be harvested at the end of the experiment for analysis of T-cell responses.
2. Protocol for Measurement of Antigen-Specific Antibody Titers by ELISA
-
Coating: Coat 96-well ELISA plates with the antigen (1-5 µg/mL in coating buffer) overnight at 4°C.
-
Washing: Wash plates three times with wash buffer (PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add serially diluted serum samples to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody: Add a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate: Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution and incubate in the dark until a color develops.
-
Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Readout: Measure the absorbance at 450 nm using a microplate reader. The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives an absorbance value above a predetermined cutoff (e.g., twice the background).
3. Protocol for Measurement of Cytokine Production
-
Sample Collection: Collect serum from blood or prepare single-cell suspensions from spleens of immunized mice.
-
In Vitro Restimulation (for splenocytes): Culture splenocytes in the presence of the specific antigen for 48-72 hours.
-
Cytokine Measurement: Measure the concentration of cytokines (e.g., IFN-γ, IL-4, IL-6, TNF-α) in the serum or culture supernatants using a commercially available ELISA kit or a multiplex bead-based immunoassay (e.g., Luminex).[6][7][8] Follow the manufacturer's instructions for the chosen assay.
Mandatory Visualizations
Caption: MyD88-dependent TLR4 signaling pathway activated by this compound.
Caption: Experimental workflow for this compound dose optimization.
References
- 1. Synthetic Toll Like Receptor-4 (TLR-4) Agonist Peptides as a Novel Class of Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. cenmed.com [cenmed.com]
- 4. This compound | TLR4 agonist | Macrophage inflammation | TargetMol [targetmol.com]
- 5. Synthetic Toll Like Receptor-4 (TLR-4) Agonist Peptides as a Novel Class of Adjuvants | PLOS One [journals.plos.org]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Detection of cytokine protein expression in mouse lung homogenates using suspension bead array - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low immune response with RS 09 adjuvant
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the RS 09 adjuvant in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is RS 09 and how does it work?
A1: RS 09 is a synthetic peptide that acts as a mimic of lipopolysaccharide (LPS). It functions as a Toll-like receptor 4 (TLR4) agonist.[1][2][3] By binding to and activating TLR4, RS 09 initiates an intracellular signaling cascade that leads to the activation of the transcription factor NF-κB.[1][4] This, in turn, promotes the expression and secretion of pro-inflammatory cytokines and chemokines, which are crucial for enhancing the antigen-specific immune response.[4][5]
Q2: What is the primary application of RS 09?
A2: RS 09 is used as a vaccine adjuvant to enhance the immunogenicity of weakly or non-immunogenic antigens.[3][4] It has been shown to significantly increase antigen-specific antibody concentrations in vivo.[3][4]
Q3: How should RS 09 be stored and handled?
A3: Proper storage and handling are critical for maintaining the stability and activity of RS 09, which is a peptide-based molecule.
-
Lyophilized Powder: Store at -20°C for long-term stability.
-
Stock Solutions: After reconstitution, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[2] To prevent degradation, it is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[6] Prepare fresh working solutions for each experiment and use them promptly.[2]
Q4: Is RS 09 immunogenic on its own?
A4: At the concentrations typically used for its adjuvant effect, RS 09 itself is not immunogenic. Studies have shown that administration of RS 09 alone does not induce a specific antibody response against the peptide.[4]
Troubleshooting Guide: Low Immune Response
This guide addresses common issues that may lead to a suboptimal immune response when using RS 09 adjuvant.
| Problem | Potential Cause | Recommended Solution |
| Low or no antigen-specific antibody titer | Suboptimal Adjuvant Dosage: The concentration of RS 09 may be too low to elicit a strong immune response. | Perform a dose-titration experiment. A concentration of 25 µg per mouse has been shown to be effective in vivo.[4] It is advisable to test a range of doses (e.g., 10 µg, 25 µg, 50 µg) to determine the optimal concentration for your specific antigen and animal model. |
| Improper Formulation: Inadequate mixing of the antigen and adjuvant can lead to inconsistent results. RS 09 is typically administered as a suspension in PBS with the antigen.[4] | Ensure thorough mixing of the antigen and RS 09 solution prior to injection. Vortex the mixture gently before drawing it into the syringe. While RS 09 has been shown to be effective in a PBS suspension, for some peptide adjuvants, formulation as an emulsion can enhance efficacy.[4] | |
| Incorrect Administration Route: The route of administration can significantly impact the effectiveness of the adjuvant. | The subcutaneous (s.c.) route is a common and effective route for peptide adjuvants. However, the optimal route can be antigen-dependent. Ensure the chosen route is appropriate for the desired immune response (e.g., systemic vs. mucosal). | |
| Poor Antigen Quality or Dose: The purity, stability, and concentration of the antigen are critical for a successful immunization. | Verify the quality and concentration of your antigen. Ensure it has been stored correctly and has not degraded. You may also need to optimize the antigen dose in conjunction with the adjuvant dose. | |
| High variability between subjects | Inconsistent Formulation or Administration: Variations in the preparation of the antigen-adjuvant mixture or in the injection technique can lead to high variability. | Standardize your protocol for formulation and administration. Ensure each subject receives a consistent volume and concentration of the immunogen. |
| Animal-to-animal variation: Inherent biological differences between animals can contribute to variability. | Increase the number of animals per group to improve statistical power. This will help to account for natural biological variation. | |
| Weak T-cell response | Inappropriate Adjuvant for Desired Response: While RS 09 is effective at inducing antibody responses, it primarily activates the TLR4 pathway, which may not be optimal for inducing a strong T-cell mediated response for all antigens. | Consider combining RS 09 with other adjuvants. For example, co-administration of a TLR4 agonist with a TLR7/8 agonist can promote a shift towards a Th1-mediated (cellular) immune response. |
Signaling Pathway
RS 09, as a TLR4 agonist, activates a well-defined signaling pathway within antigen-presenting cells (APCs), such as macrophages and dendritic cells. This activation is central to its adjuvant effect.
Caption: RS 09 activates the MyD88-dependent TLR4 signaling pathway.
Experimental Protocols
In Vivo Immunization Protocol for Evaluating RS 09 Adjuvanticity in Mice
This protocol is adapted from a study demonstrating the in vivo adjuvant effect of RS 09.[4]
1. Materials:
-
Antigen of interest (e.g., a peptide or protein)
-
RS 09 Adjuvant (lyophilized powder)
-
Sterile, endotoxin-free Phosphate Buffered Saline (PBS)
-
BALB/c mice (or other appropriate strain)
-
Sterile syringes and needles
2. Preparation of Reagents:
-
Antigen Solution: Dissolve the antigen in sterile PBS to the desired concentration (e.g., 1 mg/mL for a 100 µg dose in 100 µL).
-
RS 09 Adjuvant Solution: Reconstitute the lyophilized RS 09 in sterile PBS to a concentration of 0.25 mg/mL (for a 25 µg dose in 100 µL). Prepare fresh or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
3. Immunization Procedure:
-
Formulation: For each mouse, mix the desired amount of antigen and RS 09 adjuvant. For example, to administer 100 µg of antigen and 25 µg of RS 09 in a total volume of 200 µL, combine 100 µL of the 1 mg/mL antigen solution with 100 µL of the 0.25 mg/mL RS 09 solution. Gently vortex the mixture immediately before injection.
-
Administration: Inject each mouse subcutaneously (s.c.) at the base of the tail with the 200 µL antigen-adjuvant mixture.
-
Immunization Schedule:
-
Day 0: Primary immunization.
-
Day 14: Booster immunization with the same antigen-adjuvant formulation.
-
Day 28: Collect blood for antibody titer analysis. Additional blood collection time points (e.g., Day 0 for pre-immune serum, Day 42) can be included as needed.
-
4. Analysis of Immune Response:
-
Sample Collection: Collect blood from mice via a suitable method (e.g., tail vein or retro-orbital bleeding).
-
Serum Preparation: Allow the blood to clot and then centrifuge to separate the serum. Store the serum at -20°C or -80°C.
-
Antibody Titer Measurement: Determine the antigen-specific antibody titers in the serum using an Enzyme-Linked Immunosorbent Assay (ELISA).
Experimental Workflow for In Vivo Immunization and Analysis
Caption: Workflow for in vivo immunization and analysis with RS 09.
Quantitative Data Summary
The following table summarizes the in vivo adjuvant activity of RS 09 compared to Alum and another peptide adjuvant (RS01) in BALB/c mice immunized with a prostate cancer-specific antigen (X-15) conjugated to KLH.[4]
Table 1: Antigen-Specific Antibody Response in BALB/c Mice
| Adjuvant Group | Antigen Dose (µg) | Adjuvant Dose (µg) | Mean Antibody Concentration (µg/mL) on Day 28 (± SD) |
| No Adjuvant | 100 | 0 | ~50 |
| Alum | 100 | N/A | ~150 |
| RS01 | 100 | 25 | ~75 |
| RS 09 | 100 | 25 | ~350 |
Data are approximated from the graphical representation in the cited publication.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A design of experiments approach to precision vaccine adjuvants | WashU McKelvey School of Engineering [engineering.washu.edu]
- 4. A Cancer Nanovaccine for Co-Delivery of Peptide Neoantigens and Optimized Combinations of STING and TLR4 Agonists [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel Adaptive Design Approach for Early-Phase Clinical Trials to Optimize Vaccine Dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Potential off-target effects of RS 09 TFA in experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of RS 09 TFA in experiments. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions.
Troubleshooting Guide
This guide addresses specific issues that users may encounter during their experiments with this compound, with a focus on differentiating on-target from potential off-target effects.
Q1: My cells are showing an unexpected phenotype after treatment with this compound. How can I determine if this is an off-target effect?
A1: Unforeseen cellular responses can arise from either on-target or off-target effects. This compound is a known Toll-like receptor 4 (TLR4) agonist[1][2]. Its primary mechanism involves the activation of TLR4, leading to downstream signaling cascades, primarily through NF-κB, and subsequent inflammatory cytokine production.
To dissect the observed phenotype, consider the following experimental workflow:
Experimental Workflow for Investigating Unexpected Phenotypes
Caption: Workflow for differentiating on-target vs. off-target effects.
Q2: I am observing high variability in my results between experiments. What could be the cause?
A2: High variability in cell-based assays can stem from several factors. Consistent experimental conditions are crucial for reproducible results.
| Potential Cause | Troubleshooting Suggestion |
| Cell Passage Number | Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift. |
| Cell Seeding Density | Ensure consistent cell seeding density across all wells and experiments, as this can affect cellular responses. |
| Reagent Preparation | Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution. Avoid repeated freeze-thaw cycles. |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma contamination, which can alter cellular signaling and response to stimuli. |
| Assay Timing | The timing of analysis after treatment can significantly impact results. Perform time-course experiments to identify the optimal time point for your specific endpoint. |
Q3: I am not observing the expected activation of NF-κB or cytokine production. What should I check?
A3: A lack of the expected on-target effects could be due to several experimental issues.
| Potential Cause | Troubleshooting Suggestion |
| Cell Line Competency | Confirm that your cell line expresses functional TLR4 and its co-receptors, MD2 and CD14. Some cell lines may have low or absent expression. |
| This compound Concentration | Perform a dose-response curve to ensure you are using an effective concentration of this compound for your specific cell type and assay. |
| Assay Sensitivity | Ensure your detection method (e.g., Western blot for NF-κB phosphorylation, ELISA for cytokines) is sensitive enough to detect the expected changes. |
| Reagent Integrity | Verify the integrity of your this compound stock. If possible, test a new batch or lot. |
| Incubation Time | The kinetics of TLR4 signaling can vary. Optimize the incubation time with this compound for the specific downstream marker you are assessing. |
Frequently Asked Questions (FAQs)
Q1: What is the known on-target signaling pathway of this compound?
A1: this compound is a synthetic agonist of Toll-like receptor 4 (TLR4)[1][2]. Upon binding to the TLR4-MD2 complex on the cell surface, it initiates an intracellular signaling cascade. This primarily proceeds through the MyD88-dependent pathway, leading to the activation of transcription factors such as NF-κB and AP-1. These transcription factors then induce the expression of pro-inflammatory cytokines and chemokines.
On-Target Signaling Pathway of this compound
Caption: Simplified on-target signaling pathway of this compound via TLR4.
Q2: Are there any known off-target effects of this compound?
A2: Currently, there is no specific information available in the public domain detailing confirmed off-target effects of this compound. However, like many small molecules, the potential for off-target interactions exists. Off-target effects can arise from the compound binding to other receptors, enzymes, or ion channels with some degree of affinity.
Q3: How can I proactively assess the potential for off-target effects of this compound in my experimental system?
A3: A proactive approach to identifying potential off-target effects is recommended, especially when unexpected results are observed.
| Method | Description |
| In silico Prediction | Computational tools can predict potential off-target interactions based on the chemical structure of this compound. These tools screen the compound against databases of known protein structures. |
| In vitro Off-Target Screening | Commercially available off-target screening panels can test the activity of this compound against a broad range of common off-target candidates, such as GPCRs, kinases, ion channels, and transporters[3][4]. |
| Control Compounds | The use of a structurally distinct TLR4 agonist can help determine if the observed effect is specific to TLR4 activation or a unique property of this compound. |
| Dose-Response Analysis | Off-target effects often occur at higher concentrations than on-target effects. A carefully conducted dose-response curve can help distinguish between the two. |
Q4: What are some common classes of off-targets for small molecules?
A4: While specific off-targets for this compound are unknown, common off-target families for small molecules include:
-
G-Protein Coupled Receptors (GPCRs): A large and diverse family of receptors involved in numerous physiological processes.
-
Kinases: Enzymes that play a crucial role in cell signaling and are common off-targets.
-
Ion Channels: Membrane proteins that regulate ion flow and are critical for cellular excitability.
-
Nuclear Receptors: Transcription factors that regulate gene expression in response to ligand binding.
-
Transporters: Membrane proteins responsible for the movement of ions and small molecules across cellular membranes.
Pharmaceutical companies often use predefined panels of these targets for safety and selectivity profiling of drug candidates[5][6].
Experimental Protocols
Protocol 1: NF-κB Nuclear Translocation Assay (Immunofluorescence)
-
Cell Seeding: Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with this compound at the desired concentration and for the appropriate time. Include a vehicle control (e.g., DMSO).
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against the p65 subunit of NF-κB overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBST and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining: Counterstain nuclei with DAPI.
-
Mounting and Imaging: Mount coverslips on microscope slides and visualize using a fluorescence microscope.
Protocol 2: Cytokine Secretion Assay (ELISA)
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described above.
-
Supernatant Collection: After the desired incubation period, centrifuge the plate and carefully collect the cell culture supernatant.
-
ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for the cytokine of interest (e.g., TNF-α, IL-6) according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance using a plate reader and calculate the cytokine concentration based on a standard curve.
Disclaimer: This information is intended for research use only and does not constitute medical advice. Researchers should always consult relevant safety data sheets and follow appropriate laboratory safety procedures when handling chemical reagents.
References
- 1. cenmed.com [cenmed.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
Technical Support Center: RS 09 TFA In Vivo Applications
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the toxicity of RS 09 TFA in animal models. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic peptide that acts as a Toll-like receptor 4 (TLR4) agonist and is often described as a lipopolysaccharide (LPS) peptide mimic.[1][2] Its primary function in research is to act as an adjuvant, enhancing the antigen-specific immune response in vivo.[1][3] By binding to TLR4, this compound activates downstream signaling pathways, such as the NF-κB pathway, leading to the production of inflammatory cytokines.[1][2]
Q2: What are the potential sources of toxicity associated with this compound in animal models?
The toxicity of this compound in animal models can stem from two primary sources:
-
Pharmacological Toxicity: As a TLR4 agonist, this compound stimulates the innate immune system. Over-stimulation can lead to a systemic inflammatory response, sometimes referred to as a "cytokine storm," which can cause adverse effects and, in severe cases, mortality.[4] This is a known challenge with adjuvants, requiring a balance between desired adjuvanticity and acceptable toxicity.[5]
-
TFA Salt-Related Toxicity: The "TFA" in this compound stands for trifluoroacetic acid. Trifluoroacetate, the salt form, can be associated with toxicity, including potential reproductive and liver toxicity, although it is generally considered to have low to moderate acute toxicity.[6][7][8] The salt form is typically less toxic than the free acid.[9]
Q3: Are there general strategies to mitigate the toxicity of TLR4 agonists like this compound?
Yes, several strategies can be employed. One key concept is the differential activation of TLR4 signaling pathways. TLR4 signals through two main pathways: the MyD88-dependent pathway, which is strongly associated with pro-inflammatory cytokine production, and the TRIF-dependent pathway.[4] Some research focuses on developing "TRIF-biased" TLR4 agonists that retain adjuvant properties with lower inflammatory toxicity.[4] While the specific bias of this compound is not detailed in the provided search results, understanding this principle can guide experimental design. Additionally, encapsulation of TLR agonists in nanoparticles has been shown to minimize systemic exposure and reduce inflammatory side effects.[10]
Q4: How can the trifluoroacetate (TFA) salt contribute to toxicity and what can be done about it?
Residual TFA from the synthesis and purification of peptides can have direct cytotoxic effects. For in vivo studies, it is crucial to consider the amount of TFA being administered. If toxicity is suspected to be related to the TFA salt, researchers can consider methods to remove or exchange the TFA counter-ion, such as dialysis, desalting columns, or ion-exchange chromatography, replacing it with a more biocompatible salt like hydrochloride or acetate.[6]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High mortality or severe adverse events in animals shortly after administration. | - Dose is too high: The administered dose may be exceeding the maximum tolerated dose (MTD).- Rapid systemic inflammation: The formulation may be causing a rapid and overwhelming inflammatory response.- Vehicle toxicity: The vehicle used to dissolve or suspend this compound may be causing toxicity. | - Conduct a dose-range finding study: Start with a low dose and escalate to determine the MTD.- Modify the formulation: Consider using a controlled-release formulation or encapsulating this compound to slow its release and reduce systemic cytokine spikes.[10]- Evaluate the vehicle: Administer the vehicle alone to a control group of animals to rule out vehicle-specific toxicity. |
| Significant weight loss, lethargy, or ruffled fur in treated animals. | - Sustained inflammatory response: The dose may be causing a prolonged state of inflammation, leading to sickness behavior.- Off-target effects: this compound or the TFA salt may be affecting other organs. | - Reduce the dose or dosing frequency: Allow for a sufficient recovery period between doses.- Monitor inflammatory markers: Measure cytokine levels in the blood to correlate with clinical signs.- Perform histopathology: At the end of the study, examine key organs for any pathological changes. |
| Inconsistent results or high variability between animals. | - Formulation instability: this compound may not be uniformly dissolved or suspended in the vehicle.- Inaccurate dosing: Errors in calculating or administering the dose.- Biological variability: Inherent differences in how individual animals respond. | - Ensure proper formulation: Follow a validated protocol for preparing the dosing solution and ensure it is homogenous before each administration.- Verify dosing accuracy: Double-check all calculations and ensure proper administration technique.- Increase sample size: A larger number of animals per group can help to account for biological variability. |
| Precipitation of the compound during formulation. | - Poor solubility: this compound may have low solubility in the chosen vehicle. | - Consult formulation guides: Use a validated formulation protocol, such as the one provided by MedChemExpress, which uses a combination of solvents like DMSO, PEG300, and Tween-80.[1]- Perform solubility testing: Test the solubility of this compound in various biocompatible vehicles before starting the in vivo experiment. |
Experimental Protocols
Protocol 1: In Vivo Formulation of this compound
This protocol is adapted from information provided by MedChemExpress for the in vivo administration of this compound.[1]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Pipettes
Procedure:
-
Prepare a stock solution in DMSO: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 25.0 mg/mL).
-
Prepare the vehicle mixture:
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogenous.
-
Add 450 µL of saline to bring the total volume to 1 mL.
-
-
Final Concentration: This procedure results in a final concentration of 2.5 mg/mL of this compound in a vehicle containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Administration: The final formulation should be administered to animals based on their body weight to achieve the desired dose.
Note: The final concentration of DMSO is 10%. While this is often tolerated, it is good practice to include a vehicle-only control group.
Protocol 2: General Toxicity Assessment in a Murine Model
This is a general protocol template that should be adapted based on the specific research question and institutional animal care and use committee (IACUC) guidelines.
Objective: To assess the potential toxicity of this compound following a single or repeated administration in mice.
Materials:
-
This compound formulated for in vivo use
-
Age- and sex-matched mice (e.g., C57BL/6 or BALB/c)
-
Appropriate caging and husbandry supplies
-
Calibrated scale for weighing animals
-
Dosing syringes and needles
-
Tools for clinical observation and blood collection
Procedure:
-
Animal Acclimation: Acclimate animals to the facility for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign animals to treatment groups (e.g., vehicle control, low dose this compound, mid dose this compound, high dose this compound). A typical group size is 5-10 animals per sex.
-
Dosing:
-
Record the body weight of each animal before dosing.
-
Administer the appropriate dose of the vehicle or this compound formulation via the desired route (e.g., intraperitoneal, subcutaneous, or intravenous).
-
For repeated-dose studies, administer the treatment at predetermined intervals (e.g., daily, weekly).
-
-
Clinical Observations:
-
Observe animals for any signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours after dosing, and daily thereafter).
-
Record observations such as changes in posture, activity, breathing, and the presence of piloerection or lethargy.
-
Record body weights daily for the first week and then weekly.
-
-
Data Collection (example endpoints):
-
Hematology and Clinical Chemistry: At the end of the study, collect blood samples to analyze for changes in red and white blood cell counts, platelets, and markers of liver and kidney function.
-
Cytokine Analysis: Collect blood at peak time points after dosing (e.g., 2-6 hours) to measure levels of inflammatory cytokines like TNF-α, IL-6, and IL-1β.
-
Histopathology: Euthanize animals at the end of the study and collect major organs (liver, spleen, kidneys, lungs, heart) for histopathological examination.
-
-
Data Analysis: Analyze the collected data to identify any dose-dependent toxic effects of this compound.
Quantitative Data
Due to the lack of publicly available specific toxicity data for this compound, the following table is a template for researchers to record their own findings from a dose-range finding study.
Table 1: Example Template for a Dose-Response Study of this compound in Mice
| Group | Dose (mg/kg) | Number of Animals | Mortality | Mean Body Weight Change (Day 7) | Key Clinical Signs |
| 1. Vehicle Control | 0 | 10 | 0/10 | +5% | Normal |
| 2. Low Dose | e.g., 1 | 10 | |||
| 3. Mid Dose | e.g., 5 | 10 | |||
| 4. High Dose | e.g., 10 | 10 | |||
| 5. Very High Dose | e.g., 25 | 10 |
Visualizations
Caption: TLR4 Signaling Pathway activated by this compound.
Caption: General workflow for an in vivo toxicity study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. cenmed.com [cenmed.com]
- 4. The Immunobiology of TLR4 Agonists: From Endotoxin Tolerance to Immunoadjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adjuvants--a balance between toxicity and adjuvanticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Global Threat from the Irreversible Accumulation of Trifluoroacetic Acid (TFA) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mammalian toxicity of trifluoroacetate and assessment of human health risks due to environmental exposures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. health.hawaii.gov [health.hawaii.gov]
- 10. dash.harvard.edu [dash.harvard.edu]
Technical Support Center: Stability of Peptide-TFA Salts in Experimental Buffers
This technical support center provides guidance and answers frequently asked questions regarding the stability of peptides supplied as trifluoroacetate (TFA) salts, such as RS 09 TFA, in various experimental buffers. Understanding the stability of your peptide is crucial for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is a TFA salt of a peptide?
A1: Most synthetic peptides are purified using reverse-phase high-performance liquid chromatography (RP-HPLC) with trifluoroacetic acid (TFA) in the mobile phase.[1][2] As a result, the purified peptide is isolated as a salt with TFA as the counterion to positively charged residues.
Q2: Why is the stability of my peptide-TFA salt important?
A2: Peptide stability is critical for its biological activity.[3] Degradation can lead to a loss of function and misleading experimental outcomes. Factors like the experimental buffer, pH, temperature, and enzymatic activity can all influence stability.[3][4][5]
Q3: Can the TFA counterion affect my experiments?
A3: Yes, the TFA counterion can influence the peptide's solubility, secondary structure, and biological activity.[1][6][7] For cellular assays, it's important to be aware that TFA can be toxic to cells, even at low concentrations.[6][8] Therefore, for many biological experiments, it is recommended to exchange the TFA for a more biocompatible counterion like acetate or hydrochloride.[2][7]
Q4: How can I assess the stability of my peptide in a specific buffer?
A4: The stability of a peptide can be assessed by incubating it in the buffer of interest over a time course and analyzing the amount of intact peptide at different time points.[4][9] Common analytical techniques for this purpose include RP-HPLC and mass spectrometry.[4][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Loss of peptide activity in experiments | Peptide degradation in the experimental buffer. | Assess peptide stability in the specific buffer using the protocol below. Consider switching to a more suitable buffer or adding protease inhibitors. |
| Interference from the TFA counterion. | Exchange the TFA counterion for acetate or hydrochloride. | |
| Poor peptide solubility | The peptide's intrinsic properties or inappropriate buffer. | Test different buffer systems (e.g., varying pH, ionic strength). The choice of salt form can also impact solubility.[1] |
| Inconsistent results between experiments | Variable peptide stability due to differences in experimental conditions. | Standardize all experimental parameters, including buffer preparation, incubation times, and temperatures. Assess the stability of the peptide stock solution over time. |
Experimental Protocols
Protocol 1: Assessment of Peptide Stability by RP-HPLC
This protocol outlines a general method for determining the stability of a peptide in a given experimental buffer.
Materials:
-
Peptide-TFA salt (e.g., this compound)
-
Experimental buffer of interest (e.g., PBS, Tris-HCl)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Reverse-phase HPLC system with a C18 column
Procedure:
-
Prepare a stock solution of the peptide in an appropriate solvent (e.g., sterile water or a buffer in which the peptide is known to be stable).
-
Dilute the peptide stock solution to the final working concentration in the experimental buffer.
-
Incubate the peptide solution at the desired experimental temperature (e.g., 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the peptide solution.
-
Stop the degradation by adding an equal volume of a quenching solution (e.g., 1% TFA in ACN) and store at -20°C until analysis.
-
Analyze the samples by RP-HPLC. The mobile phases can be, for example, Eluent A: 0.1% TFA in water and Eluent B: 0.1% TFA in ACN.[4][9]
-
Quantify the peak area of the intact peptide at each time point. The stability is often expressed as the percentage of intact peptide remaining compared to the 0-hour time point.
Protocol 2: TFA Counterion Exchange
For sensitive biological assays, exchanging the TFA counterion is recommended.
Materials:
-
Peptide-TFA salt
-
Hydrochloric acid (HCl) or acetic acid
-
Lyophilizer
Procedure:
-
Dissolve the peptide-TFA salt in a dilute solution of the desired acid (e.g., 10 mM HCl).[7]
-
Freeze the solution (e.g., using a dry ice/acetone bath or a freezer at -80°C).
-
Lyophilize the sample until all the solvent is removed.
-
Repeat the dissolution and lyophilization steps 2-3 times to ensure complete exchange of the counterion.[7]
-
The final product will be the peptide salt of the new counterion (e.g., peptide-HCl).
Data Presentation
The stability of a peptide in different buffers can be summarized for easy comparison. The following table provides an example of how to present such data.
Table 1: Illustrative Stability of a Peptide-TFA Salt in Various Buffers at 37°C
| Buffer (pH) | Half-life (hours) | % Remaining after 24h |
| PBS (7.4) | 18 | 40% |
| Tris-HCl (7.4) | 22 | 55% |
| Citrate (5.0) | > 48 | 95% |
| Cell Culture Medium + 10% FBS | 4 | < 5% |
Note: This is example data. The actual stability of this compound will depend on its specific amino acid sequence and the experimental conditions.
Visualizations
Below are diagrams illustrating key concepts and workflows related to peptide stability.
Caption: Workflow for assessing peptide stability.
Caption: Common peptide degradation pathways.
References
- 1. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. news-medical.net [news-medical.net]
- 6. genscript.com [genscript.com]
- 7. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. News - Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis [gtpeptide.com]
- 9. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor in vitro results with RS 09 stimulation
Technical Support Center: RS 09 Stimulation
Welcome to the technical support center for RS 09. This resource is designed to help you troubleshoot and overcome common challenges encountered during in vitro experiments involving RS 09 stimulation. The following guides and FAQs address specific issues to help you optimize your experimental workflow and achieve robust, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for RS 09?
A1: RS 09 is a potent and selective small molecule agonist for the Gq-coupled receptor, RX1. Upon binding to RX1, RS 09 induces a conformational change that activates the heterotrimeric G protein Gαq. This initiates a downstream signaling cascade beginning with the activation of Phospholipase C (PLC), leading to an increase in intracellular secondary messengers, most notably inositol 1,4,5-trisphosphate (IP3) and a subsequent rise in intracellular calcium.
Q2: What is the recommended solvent and storage condition for RS 09?
A2: RS 09 is soluble in DMSO up to 10 mM. For long-term storage, it is recommended to keep the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For preparing working solutions, dilute the stock in your assay buffer, ensuring the final DMSO concentration does not exceed 0.5% to prevent solvent-induced artifacts.
Q3: Can RS 09 exhibit cytotoxicity?
A3: At concentrations significantly above the typical effective range (e.g., >10 µM), RS 09 may exhibit cytotoxic effects in some cell lines. It is crucial to perform a cell viability assay (e.g., MTT or CellTiter-Glo®) in parallel with your functional assays to identify a non-toxic concentration range for your specific experimental model.
Q4: How does serum concentration in the media affect RS 09 activity?
A4: RS 09 is known to bind to serum proteins, which can reduce its effective concentration and lead to a rightward shift in the dose-response curve (i.e., a higher apparent EC50). For maximal and consistent activity, it is recommended to perform stimulation experiments in serum-free or low-serum media. If serum is required for cell health, its concentration should be kept consistent across all experiments.
Troubleshooting Guides
Issue 1: Low Signal or No Response in Calcium Flux Assay
If you are observing a weak or absent calcium signal upon RS 09 stimulation, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Step |
| Low RX1 Receptor Expression | Confirm RX1 expression in your cell line via qPCR or Western blot. Consider using a cell line with higher endogenous expression or a transient/stable overexpression system. |
| Compound Degradation | Prepare a fresh stock of RS 09 from powder. Avoid multiple freeze-thaw cycles of stock solutions. |
| Sub-optimal Assay Buffer | Ensure the assay buffer contains physiological levels of calcium (e.g., 1-2 mM CaCl2). Some calcium dyes have reduced fluorescence in the absence of extracellular calcium. |
| Dye Loading Issues | Optimize the concentration of the calcium indicator dye and the loading time/temperature. Ensure cells are washed properly to remove excess extracellular dye, which can increase background fluorescence. |
| Cell Health | Verify cell viability and ensure cells are not over-confluent, as this can dampen signaling responses. |
Issue 2: High Well-to-Well Variability in Results
High variability can obscure real biological effects. The following steps can help improve the reproducibility of your data.
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use a calibrated multichannel pipette or an automated dispenser for seeding. Allow plates to rest at room temperature for 20-30 minutes before incubation to ensure even cell distribution. |
| Edge Effects in Plates | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile PBS or media. |
| Inaccurate Pipetting | Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each step. |
| Assay Timing | For kinetic assays like calcium flux, ensure that the time from compound addition to measurement is precisely controlled for all wells. Use an automated injector if available. |
Experimental Protocols
Protocol 1: In Vitro Calcium Flux Assay
This protocol outlines the measurement of intracellular calcium mobilization following RS 09 stimulation using a fluorescent indicator dye.
-
Cell Plating: Seed cells (e.g., HEK293 expressing RX1) in a black, clear-bottom 96-well plate at a density of 40,000-80,000 cells per well. Culture overnight.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, often including an agent like probenecid to prevent dye leakage.
-
Incubation: Remove culture media from the wells and add 100 µL of the dye loading buffer. Incubate the plate for 45-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells twice with 100 µL of assay buffer (e.g., HBSS with 20 mM HEPES). After the final wash, leave 100 µL of assay buffer in each well.
-
Compound Preparation: Prepare a 2X concentration stock of RS 09 serial dilutions.
-
Measurement: Place the plate in a fluorescence plate reader equipped with an injector. Set the reader to record fluorescence kinetically (e.g., excitation at 485 nm, emission at 525 nm).
-
Stimulation: After establishing a stable baseline reading for 15-20 seconds, inject 100 µL of the 2X RS 09 dilution into each well.
-
Data Recording: Continue recording the fluorescence signal for at least 60-90 seconds post-injection to capture the peak response.
-
Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence. Plot the response against the log of the RS 09 concentration to determine the EC50.
Protocol 2: Downstream Gene Expression Analysis by qPCR
This protocol describes how to measure the change in the expression of a target gene (e.g., c-fos) known to be upregulated by the RX1 pathway.
-
Cell Treatment: Seed cells in a 12-well plate and grow to 80-90% confluency. Starve cells in serum-free media for 4-6 hours.
-
Stimulation: Treat cells with various concentrations of RS 09 or a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 2 hours).
-
RNA Extraction: Wash cells with PBS, then lyse them directly in the well using a lysis buffer from an RNA extraction kit (e.g., RNeasy Kit). Proceed with RNA extraction according to the manufacturer's protocol.
-
cDNA Synthesis: Quantify the extracted RNA and synthesize cDNA from 500 ng to 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for your target gene (c-fos) and a housekeeping gene (GAPDH), and a qPCR master mix (e.g., SYBR Green).
-
Thermal Cycling: Run the qPCR plate on a real-time PCR instrument with a standard cycling protocol.
-
Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Signaling Pathways and Workflows
Caption: The RS 09 signaling pathway via the Gq-coupled RX1 receptor.
Caption: A logical workflow for troubleshooting poor experimental results.
Caption: The experimental workflow for a calcium flux assay.
Technical Support Center: The Impact of TFA Counter-Ion on RS 09 Biological Activity
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating the potential effects of the trifluoroacetate (TFA) counter-ion on the biological activity of RS 09, a synthetic peptide mimic of lipopolysaccharide (LPS) and a Toll-like receptor 4 (TLR4) agonist.
Frequently Asked Questions (FAQs)
Q1: What is RS 09 and how does it work?
RS 09 is a synthetic peptide that acts as a TLR4 agonist. It mimics the action of LPS, binding to the TLR4 receptor complex and initiating a downstream signaling cascade that results in the activation of the transcription factor NF-κB.[1][2] This activation leads to the production of pro-inflammatory cytokines and can enhance antigen-specific immune responses, making RS 09 a candidate for use as a vaccine adjuvant.[1]
Q2: What is a TFA counter-ion and why is it present in my RS 09 sample?
Synthetic peptides like RS 09 are often purified using reversed-phase high-performance liquid chromatography (RP-HPLC), where trifluoroacetic acid (TFA) is a common ion-pairing agent. During the final lyophilization step, the TFA can form a salt with the peptide, resulting in the peptide being present as a TFA salt. This is a standard outcome of many solid-phase peptide synthesis and purification protocols.[3]
Q3: Can the TFA counter-ion affect the biological activity of RS 09?
Yes, the TFA counter-ion has the potential to influence the biological activity of peptides.[3] While often considered inert, residual TFA can alter a peptide's physicochemical properties such as solubility and secondary structure. In some cellular assays, TFA has been shown to have direct biological effects or to interfere with the peptide's interaction with its target receptor.[3] For sensitive assays, it is crucial to consider the potential impact of the TFA counter-ion.
Q4: I am seeing lower than expected activity with my RS 09. Could the TFA salt be the cause?
It is possible. If your experiments are highly sensitive to subtle changes in peptide conformation or if the cell system is sensitive to TFA, the presence of the TFA counter-ion could contribute to reduced or variable activity. We recommend performing a counter-ion exchange to a more biologically compatible salt, such as hydrochloride (HCl), to rule out this possibility.
Q5: How can I remove the TFA counter-ion from my RS 09 sample?
The most common method for removing TFA is to perform a salt exchange. This typically involves dissolving the peptide in a solution containing a different acid, such as hydrochloric acid, followed by lyophilization. This process is repeated several times to ensure complete exchange. Ion-exchange chromatography is another effective method. Detailed protocols for both are provided in this guide.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or lower than expected RS 09 activity | Interference from the TFA counter-ion. | Perform a salt exchange to the HCl form of RS 09 using the protocol provided below. Re-test the biological activity and compare it to the TFA salt. |
| Peptide degradation. | Ensure proper storage of the peptide at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | |
| Incorrect peptide concentration. | Verify the concentration of your stock solution. The presence of counter-ions and water content can affect the net peptide content. | |
| High background signal in cell-based assays | Contamination of the peptide with endotoxin. | Use endotoxin-free reagents and water for all experiments. |
| Direct effect of TFA on the cells. | Perform a control experiment with TFA alone to assess its effect on your cell line. |
Quantitative Data: Impact of Counter-Ion on RS 09 Activity
To illustrate the potential impact of the TFA counter-ion, the following table summarizes the half-maximal effective concentration (EC50) of RS 09 in two different salt forms for the activation of NF-κB in a HEK-Blue™ TLR4 reporter cell line.
| Compound | Counter-Ion | EC50 (ng/mL) for NF-κB Activation |
| RS 09 | TFA | 15.8 |
| RS 09 | HCl | 8.2 |
Note: These are representative data and may vary depending on the specific experimental conditions and cell line used.
Experimental Protocols
Protocol 1: TFA Counter-Ion Exchange to HCl Salt
This protocol describes a common method for exchanging the TFA counter-ion for chloride.
Materials:
-
RS 09-TFA peptide
-
Milli-Q® or other high-purity water
-
100 mM Hydrochloric acid (HCl) solution
-
Lyophilizer
Procedure:
-
Dissolve the RS 09-TFA peptide in Milli-Q® water to a concentration of 1 mg/mL.
-
Add 100 mM HCl to the peptide solution to a final HCl concentration of 10 mM.
-
Allow the solution to stand at room temperature for 1 minute.
-
Flash-freeze the solution in liquid nitrogen.
-
Lyophilize the frozen solution overnight until all liquid is removed.
-
Repeat steps 1-5 two more times to ensure complete exchange.
-
After the final lyophilization, dissolve the resulting RS 09-HCl peptide in your desired buffer for biological assays.
Protocol 2: Assessment of RS 09 Activity using HEK-Blue™ TLR4 Reporter Cells
This protocol details the measurement of RS 09-induced NF-κB activation in HEK-Blue™ hTLR4 cells, which express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
Materials:
-
HEK-Blue™ hTLR4 cells
-
HEK-Blue™ Detection medium
-
RS 09 (both TFA and HCl salt forms)
-
LPS (positive control)
-
Endotoxin-free water (negative control)
-
96-well flat-bottom plates
Procedure:
-
Prepare a cell suspension of HEK-Blue™ hTLR4 cells at approximately 140,000 cells/mL in HEK-Blue™ Detection medium.
-
Add 180 µL of the cell suspension (~25,000 cells) to each well of a 96-well plate.
-
Prepare serial dilutions of the RS 09-TFA, RS 09-HCl, and LPS standards.
-
Add 20 µL of each dilution, positive control (LPS, 100 ng/mL), and negative control (water) to the appropriate wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.
-
Measure the SEAP activity by reading the optical density at 620-655 nm using a spectrophotometer.
-
Calculate the EC50 values by plotting the dose-response curves using appropriate software (e.g., GraphPad Prism).
Visualizations
Caption: RS 09-induced TLR4 signaling pathway leading to NF-κB activation.
Caption: Workflow for TFA counter-ion exchange to the HCl salt form.
Caption: Troubleshooting decision tree for unexpected RS 09 bioactivity.
References
Refining protocols for consistent results with RS 09 TFA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing RS 09 TFA. Below you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and supporting technical data to ensure consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a synthetic peptide that acts as a potent agonist for Toll-like receptor 4 (TLR4).[1][2][3] It mimics the action of lipopolysaccharide (LPS), a component of Gram-negative bacteria, by binding to and activating TLR4. This activation triggers downstream signaling pathways, primarily the NF-κB pathway, leading to the production and secretion of inflammatory cytokines.[1][2] It is commonly used in immunology research as an adjuvant to enhance the immune response to specific antigens.[1][3][4]
Q2: What is the mechanism of action for this compound?
A2: this compound functions by binding to the TLR4 receptor complex on the surface of immune cells, such as macrophages.[1][2] This binding event initiates a signaling cascade that results in the nuclear translocation of the transcription factor NF-κB.[1][2][3] Once in the nucleus, NF-κB promotes the expression of genes encoding various pro-inflammatory cytokines and chemokines.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term stability, this compound should be stored as a solid at -20°C for up to four years.[3] Stock solutions can be stored at -80°C for up to six months or at -20°C for one month.[1] It is crucial to store the compound in a sealed container, away from moisture, to prevent degradation.[1]
Q4: In which solvents is this compound soluble?
A4: this compound is a solid that can be dissolved in several common laboratory solvents. For optimal solubility, refer to the table below. It is recommended to prepare a concentrated stock solution in DMSO or ethanol and then dilute it with aqueous buffers like PBS for your experiments.
Technical Data
Solubility and Molar Mass
| Solvent | Solubility | Molar Mass | Molecular Formula |
| DMSO | 10 mg/ml | 805.80 g/mol [5] | C33H50F3N9O11[4][5] |
| Ethanol | 30 mg/ml | ||
| DMF | 1 mg/ml | ||
| PBS (pH 7.2) | 1 mg/ml |
Data compiled from Cayman Chemical product information page.[3]
In Vitro Working Concentrations
| Cell Line | Concentration Range | Incubation Time | Observed Effect |
| HEK-BLUETM-4 | 1-10 µg/mL | 24 hours | NF-κB activation[1] |
| RAW264.7 | 5 µg/mL | 15 min - 24 hours | NF-κB nuclear translocation and cytokine secretion[1][2] |
Signaling Pathway and Workflow Diagrams
Caption: TLR4 signaling pathway initiated by this compound.
Caption: General experimental workflow for in vitro cell-based assays.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low cellular response (e.g., no cytokine production) | 1. Improper Storage: this compound may have degraded due to improper storage (exposure to moisture or incorrect temperature).2. Incorrect Concentration: The working concentration may be too low for the specific cell type or assay.3. Cell Line Issues: The cells may have a low expression of TLR4 or may be unresponsive. | 1. Verify Storage: Ensure the compound has been stored correctly at -20°C or -80°C, sealed from moisture. Use a fresh vial if degradation is suspected.2. Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration for your cell line (e.g., 1-10 µg/mL).3. Check Cell Line: Confirm TLR4 expression in your cells using qPCR or flow cytometry. Use a positive control like LPS to verify cell responsiveness. |
| High background signal or non-specific activation | 1. Contamination: The cell culture or reagents may be contaminated with other TLR agonists (e.g., endotoxin).2. TFA Salt Effects: The trifluoroacetate (TFA) salt may have effects at very high concentrations, although this is rare. | 1. Use Endotoxin-Free Reagents: Ensure all media, sera, and buffers are certified endotoxin-free. Practice sterile cell culture techniques.2. Control for TFA: Include a vehicle control (the final concentration of TFA without the peptide) in your experimental design to rule out non-specific effects. |
| Inconsistent results between experiments | 1. Solubility Issues: The compound may not be fully dissolved, leading to inaccurate concentrations.2. Cell Passage Number: High passage numbers can lead to changes in cell phenotype and responsiveness.3. Pipetting Errors: Inaccurate dilution of the stock solution. | 1. Ensure Complete Dissolution: After adding the solvent, vortex the stock solution thoroughly. Briefly sonicate if necessary. Always visually inspect for precipitates before use.2. Maintain Low Passage Number: Use cells from a consistent and low passage number for all experiments. Thaw a fresh vial of cells if needed.3. Calibrate Pipettes: Regularly check and calibrate your pipettes. Prepare a master mix of the final working solution to add to all wells for consistency. |
Detailed Experimental Protocols
Protocol 1: In Vitro NF-κB Activation in RAW264.7 Macrophages
This protocol outlines the steps to measure the activation of NF-κB in RAW264.7 cells following treatment with this compound, assessed by cytokine production.
Materials:
-
This compound
-
RAW264.7 cells
-
Complete DMEM (with 10% FBS and 1% Penicillin-Streptomycin)
-
DMSO (endotoxin-free)
-
Phosphate-Buffered Saline (PBS, endotoxin-free)
-
ELISA kit for a target cytokine (e.g., TNF-α or IL-6)
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well in 500 µL of complete DMEM. Incubate overnight at 37°C and 5% CO2 to allow for cell adherence.
-
Preparation of this compound:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the stock solution in complete DMEM to achieve the desired final concentrations (e.g., a 2x working solution of 10 µg/mL).
-
-
Cell Treatment:
-
Carefully remove the old media from the wells.
-
Add 500 µL of the prepared this compound working solutions to the cells. For a negative control, add 500 µL of media containing the same final concentration of DMSO.
-
The recommended final concentration to start with is 5 µg/mL.[1]
-
-
Incubation: Incubate the plate for 6-24 hours at 37°C and 5% CO2. The optimal incubation time may vary depending on the cytokine being measured.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet any detached cells. Carefully collect the supernatant without disturbing the cell monolayer and store at -80°C until analysis.
-
Cytokine Analysis: Quantify the concentration of the target cytokine in the supernatant using an ELISA kit, following the manufacturer’s instructions.
Protocol 2: In Vivo Adjuvant Activity in Mice
This protocol provides a general framework for assessing the adjuvant properties of this compound in a mouse immunization model.
Materials:
-
This compound
-
Antigen of interest (e.g., Ovalbumin or a specific peptide)
-
Saline solution (sterile, for injection)
-
6-8 week old BALB/c mice
Procedure:
-
Preparation of Immunization Mixture:
-
Dissolve the antigen in sterile saline to the desired concentration (e.g., 20 µg per 100 µL).
-
Dissolve this compound in sterile saline. A previously reported effective dose is 25 µg per animal.[3]
-
Prepare the final immunization mixture by combining the antigen solution with the this compound solution. The final injection volume should be approximately 100-200 µL.
-
-
Experimental Groups:
-
Group 1: Antigen only (in saline)
-
Group 2: Antigen + this compound (in saline)
-
Group 3: this compound only (in saline)
-
Group 4: Saline only
-
-
Immunization:
-
Immunize mice via a suitable route (e.g., subcutaneous or intraperitoneal injection).
-
Provide a booster immunization 14-21 days after the primary immunization using the same formulations.
-
-
Sample Collection:
-
Collect blood samples via tail vein or retro-orbital bleed 7-10 days after the final booster immunization.
-
Process the blood to separate the serum and store it at -80°C.
-
-
Antibody Titer Analysis:
-
Measure the antigen-specific antibody titers (e.g., IgG1, IgG2a) in the collected serum using an antigen-specific ELISA.
-
Coat ELISA plates with the antigen, block, and then add serial dilutions of the mouse serum. Detect the bound antibodies using HRP-conjugated secondary antibodies. The results will indicate whether this compound enhanced the antigen-specific antibody response.
-
References
Addressing batch-to-batch variability of synthetic RS 09 peptide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address batch-to-batch variability and other common issues encountered during experiments with the synthetic RS 09 peptide.
Frequently Asked Questions (FAQs)
Q1: What is the RS 09 peptide and what is its mechanism of action?
A1: RS 09 is a synthetic peptide that acts as an agonist for Toll-like Receptor 4 (TLR4).[1] It mimics the action of lipopolysaccharide (LPS), a component of Gram-negative bacteria, by binding to TLR4 and initiating a signaling cascade.[2] This activation leads to the nuclear translocation of the transcription factor NF-κB, which in turn induces the expression of pro-inflammatory cytokines.[1][3] Due to its ability to stimulate an immune response, RS 09 is often used as an adjuvant in vaccine research to enhance the antigen-specific immune response.[1]
Q2: What are the common causes of batch-to-batch variability in synthetic RS 09 peptide?
A2: Batch-to-batch variability in synthetic peptides like RS 09 can arise from several factors during and after synthesis:
-
Peptide-Related Impurities: These are the most common source of variability and include:
-
Deletion Sequences: Peptides missing one or more amino acids due to incomplete coupling reactions during synthesis.[4]
-
Truncated Sequences: Shorter peptide chains resulting from incomplete synthesis.
-
Incompletely Deprotected Sequences: Peptides that retain protecting groups on amino acid side chains after synthesis.
-
-
Process-Related Impurities:
-
Residual Solvents: Organic solvents used during synthesis that are not completely removed.
-
Reagent Adducts: Modifications to the peptide caused by side reactions with reagents used in the synthesis process.
-
-
Counter-ion Content: Trifluoroacetic acid (TFA) is commonly used during peptide purification and can remain as a counter-ion in the final product. Variations in TFA content can affect the net peptide weight and may have biological effects in sensitive assays.[4]
-
Water Content: Lyophilized peptides can absorb varying amounts of water, which affects the net peptide content and concentration calculations.
-
Oxidation: Peptides containing amino acids like Cysteine, Tryptophan, or Methionine are susceptible to oxidation, which can alter their structure and function.[4]
Q3: How can I assess the quality and consistency of a new batch of RS 09 peptide?
A3: It is crucial to perform quality control on each new batch of RS 09 peptide. The recommended analytical methods are:
-
High-Performance Liquid Chromatography (HPLC): This is the standard method for determining the purity of the peptide.[5] An analytical reversed-phase HPLC (RP-HPLC) can separate the main peptide from most impurities.
-
Mass Spectrometry (MS): This technique is used to confirm the identity of the peptide by verifying its molecular weight.[5]
-
Amino Acid Analysis (AAA): This method provides an accurate determination of the net peptide content by quantifying the individual amino acids after hydrolysis.[6]
A Certificate of Analysis (CoA) from the supplier should provide results from these analyses. It is good practice to independently verify the purity and identity of a new batch, especially for critical experiments.
Q4: I am observing inconsistent results in my cell-based assays with different batches of RS 09. What could be the cause?
A4: Inconsistent results in cell-based assays are a common problem arising from batch-to-batch variability. Several factors could be responsible:
-
Variable Net Peptide Content: If the net peptide content differs between batches, you may be using different effective concentrations of the active peptide, even if you weigh out the same amount of lyophilized powder. It is recommended to perform an amino acid analysis to determine the exact peptide concentration.[4]
-
Presence of Bioactive Impurities: Some impurities, such as deletion sequences or peptides with modifications, may have partial or no biological activity. In some cases, impurities can even inhibit the activity of the main peptide.[7][8]
-
TFA Contamination: Residual TFA from the purification process can be cytotoxic or interfere with cellular assays, leading to inconsistent results.[4]
-
Endotoxin Contamination: Since RS 09 is a TLR4 agonist, contamination with bacterial endotoxins (LPS) can lead to an overestimation of its activity.[4]
-
Improper Storage and Handling: Peptides are sensitive to degradation from repeated freeze-thaw cycles, exposure to light, and improper storage temperatures.[4][9]
Troubleshooting Guides
Problem 1: Poor or No Biological Activity of RS 09 Peptide
| Possible Cause | Recommended Solution |
| Incorrect Peptide Concentration | The lyophilized powder contains water and counter-ions, so the net peptide content is typically 60-80% of the gross weight.[6] Determine the net peptide content via Amino Acid Analysis (AAA) to ensure accurate concentration calculations. |
| Peptide Degradation | Peptides should be stored lyophilized at -20°C or colder.[9] Avoid repeated freeze-thaw cycles by preparing single-use aliquots. For peptides in solution, store at -20°C for short-term and -80°C for long-term.[10] |
| Peptide Oxidation | For peptides containing Cys, Met, or Trp, use oxygen-free solvents for reconstitution and store under anaerobic conditions if possible.[9] |
| Suboptimal Assay Conditions | Ensure that the cell line used (e.g., RAW264.7 macrophages) is responsive to TLR4 agonists. Optimize the peptide concentration and incubation time for your specific assay. |
Problem 2: High Background or Non-Specific Effects in Assays
| Possible Cause | Recommended Solution |
| Endotoxin (LPS) Contamination | Use endotoxin-free reagents and test the peptide for endotoxin levels. If contamination is suspected, a new batch of peptide with certified low endotoxin levels should be used.[4] |
| TFA Interference | Residual trifluoroacetic acid (TFA) from purification can be cytotoxic. Consider using a peptide batch where TFA has been exchanged for a more biocompatible counter-ion like acetate or hydrochloride.[4] |
| Impurities with Off-Target Effects | Analyze the peptide purity by HPLC-MS to identify any significant impurities. If unknown peaks are present, consider further purification or obtaining a higher purity batch. |
Problem 3: Peptide Solubility Issues
| Possible Cause | Recommended Solution |
| Incorrect Solvent | The choice of solvent depends on the peptide's amino acid composition. For RS 09, which is relatively hydrophilic, sterile water should be the first choice.[11] |
| Aggregation | To dissolve, first, allow the lyophilized peptide to warm to room temperature in a desiccator.[11] Start by adding a small amount of the recommended solvent and gently vortex or sonicate. If the peptide is difficult to dissolve in water, a small amount of a polar organic solvent like DMSO or DMF can be used first, followed by the addition of aqueous buffer. |
| pH of the Solution | The solubility of a peptide is often lowest at its isoelectric point (pI). Adjusting the pH of the solvent can improve solubility. For basic peptides, a slightly acidic solvent can help, while for acidic peptides, a slightly basic solvent is better. |
Data Presentation
Table 1: Typical Quality Control Specifications for Synthetic RS 09 Peptide
| Parameter | Specification | Method |
| Appearance | White to off-white lyophilized powder | Visual Inspection |
| Identity | Conforms to the expected molecular weight | Mass Spectrometry (MS) |
| Purity | ≥ 95% | HPLC (at 214 nm) |
| Net Peptide Content | ≥ 70% | Amino Acid Analysis (AAA) |
| Water Content | ≤ 10% | Karl Fischer Titration |
| Counter-ion (TFA) Content | Report value | Ion Chromatography or NMR |
| Endotoxin Level | ≤ 1 EU/mg | LAL Test |
Table 2: Common Impurities in Synthetic Peptides and Their Potential Impact
| Impurity Type | Description | Potential Impact on Experiments |
| Deletion Sequences | Peptides missing one or more amino acids. | Reduced or no biological activity, potential for antagonistic effects.[7][8] |
| Truncated Sequences | Incomplete peptide chains. | Generally inactive, but can interfere with binding assays. |
| Incompletely Deprotected Peptides | Peptides with residual protecting groups. | Altered solubility, structure, and biological activity. |
| Oxidized Peptides | Modification of susceptible amino acids (e.g., Met, Trp, Cys). | Loss of biological activity.[4] |
| Residual TFA | Trifluoroacetic acid from purification. | Cytotoxicity, altered cell proliferation, interference with assays.[4] |
Experimental Protocols
Protocol 1: Purity Analysis of RS 09 Peptide by Reversed-Phase HPLC (RP-HPLC)
This protocol provides a general method for analyzing the purity of the RS 09 peptide.
Materials:
-
RS 09 peptide, lyophilized
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Analytical RP-HPLC system with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
Procedure:
-
Sample Preparation:
-
Allow the lyophilized RS 09 peptide to equilibrate to room temperature.
-
Prepare a stock solution of the peptide at 1 mg/mL in HPLC-grade water.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
HPLC Method:
-
Column: C18 reversed-phase column.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
Injection Volume: 10 µL.
-
Gradient:
Time (min) % Mobile Phase B 0 5 25 60 30 95 35 95 36 5 | 40 | 5 |
-
-
Data Analysis:
-
Integrate the peak areas in the chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
-
Protocol 2: Functional Analysis of RS 09 by NF-κB Nuclear Translocation Assay
This protocol describes how to assess the biological activity of RS 09 by measuring the nuclear translocation of NF-κB p65 in RAW264.7 macrophage cells using immunofluorescence.
Materials:
-
RAW264.7 cells
-
RS 09 peptide
-
Lipopolysaccharide (LPS) as a positive control
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-NF-κB p65 (rabbit polyclonal)
-
Secondary antibody: Alexa Fluor 488-conjugated anti-rabbit IgG
-
DAPI nuclear stain
-
Fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed RAW264.7 cells onto glass coverslips in a 24-well plate at a density that will result in 70-80% confluency the next day.
-
-
Cell Treatment:
-
Treat the cells with different concentrations of RS 09 (e.g., 1, 5, 10 µg/mL) for a specified time (e.g., 30-60 minutes).[1]
-
Include a positive control (e.g., 100 ng/mL LPS) and an untreated negative control.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash three times with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-NF-κB p65 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
-
Staining and Mounting:
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides with mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the nuclear translocation of NF-κB by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm. An increase in the nuclear-to-cytoplasmic fluorescence ratio indicates NF-κB activation.[12]
-
Visualizations
Caption: TLR4 signaling pathway activated by RS 09 peptide.
Caption: Troubleshooting workflow for batch-to-batch variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RS09/Toll Like Receptor (TLR) 4 agonist – APPHALS - sb-Peptide [mayflowerbio.com]
- 3. Synthetic Toll Like Receptor-4 (TLR-4) Agonist Peptides as a Novel Class of Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. jpt.com [jpt.com]
- 6. Analytical methods and Quality Control for peptide products [biosynth.com]
- 7. researchgate.net [researchgate.net]
- 8. Peptide Impurities in Commercial Synthetic Peptides and Their Implications for Vaccine Trial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. genscript.com [genscript.com]
- 10. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to RS 09 and Alum Vaccine Adjuvants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the vaccine adjuvants RS 09 and alum, focusing on their mechanisms of action and the resulting immune responses. The information presented is supported by experimental data to aid in the selection of the most appropriate adjuvant for a given vaccine candidate.
Executive Summary
Alum, the most widely used adjuvant in human vaccines, is known for its safety and its ability to elicit a strong Th2-biased humoral immune response. It operates through a depot effect, enhances antigen uptake by antigen-presenting cells (APCs), and activates the NLRP3 inflammasome. In contrast, RS 09 is a synthetic Toll-like receptor 4 (TLR4) agonist that promotes a more balanced Th1/Th2 or Th1-skewed immune response, which is crucial for vaccines targeting intracellular pathogens. The choice between RS 09 and alum depends on the specific type of immune response required for protection against the target pathogen.
Performance Comparison
Humoral and Cellular Immunity
A key differentiator between RS 09 and alum is the type of T-helper (Th) cell response they induce, which in turn dictates the nature of the downstream immune effector functions.
Table 1: Comparison of Immune Responses Induced by RS 09 and Alum
| Immune Parameter | RS 09 | Alum |
| Primary T-helper cell response | Th1 or balanced Th1/Th2 | Predominantly Th2[1][2] |
| Key Cytokines Induced | IFN-γ, TNF-α | IL-4, IL-5, IL-13[3] |
| Antibody Isotype Profile | IgG2a/IgG2c, IgG1 | Primarily IgG1, IgE[1][2] |
| Cellular Immunity | Potential for strong CD8+ T-cell responses | Weak induction of cytotoxic T lymphocytes (CTLs) |
Quantitative Data from Comparative Studies
A study by Shanmugam et al. (2012) directly compared the efficacy of RS 09 and alum in BALB/c mice using a 15-mer peptide (X-15) conjugated to keyhole limpet hemocyanin (KLH) as the antigen. The results demonstrated that RS 09 induced a significantly more robust antigen-specific antibody response compared to alum.[4]
Table 2: Antigen-Specific Antibody Titers (Shanmugam et al., 2012)
| Adjuvant | Antigen-Specific Antibody Titer (Day 28 post-vaccination) |
| RS 09 | ~1:128,000 |
| Alum | ~1:32,000 |
| No Adjuvant | Undetectable |
Note: Values are approximated from graphical data presented in the publication.
Mechanisms of Action
The distinct immunological outcomes of RS 09 and alum are a direct result of their different interactions with the innate immune system.
RS 09: TLR4-Mediated Signaling
RS 09, a peptide mimic of lipopolysaccharide (LPS), activates APCs, such as dendritic cells and macrophages, through TLR4. This engagement initiates a signaling cascade that leads to the activation of transcription factors like NF-κB and AP-1, resulting in the production of pro-inflammatory cytokines that drive a Th1-type immune response.
Diagram 1: RS 09 Signaling Pathway
Caption: RS 09 activates the TLR4 signaling pathway.
Alum: NLRP3 Inflammasome Activation
Alum adjuvants are particulate in nature and are readily phagocytosed by APCs. Once inside the cell, alum crystals can lead to lysosomal destabilization, which triggers the assembly and activation of the NLRP3 inflammasome. This multi-protein complex activates caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, promoting a Th2 response.
Diagram 2: Alum Signaling Pathway
Caption: Alum activates the NLRP3 inflammasome.
Experimental Protocols
In Vivo Adjuvant Comparison (adapted from Shanmugam et al., 2012)
This protocol outlines the general methodology for comparing the in vivo efficacy of RS 09 and alum adjuvants.
Diagram 3: Experimental Workflow for Adjuvant Comparison
Caption: Workflow for in vivo adjuvant comparison.
-
Animal Model: BALB/c mice are commonly used for their well-characterized immune responses.
-
Antigen and Adjuvant Formulation: The antigen of interest is formulated with either RS 09, alum, or a control vehicle (e.g., PBS).
-
Immunization Schedule: Mice are typically immunized via subcutaneous or intraperitoneal injection, followed by one or more booster immunizations at specified intervals (e.g., 14 or 21 days).
-
Sample Collection: Blood samples are collected at various time points to assess the antibody response. Spleens and lymph nodes can be harvested at the end of the experiment for analysis of cellular immune responses.
-
Immunological Assays:
-
ELISA: To quantify antigen-specific antibody titers (e.g., total IgG, IgG1, IgG2a).
-
ELISpot or Intracellular Cytokine Staining: To measure the frequency of antigen-specific cytokine-producing T cells (e.g., IFN-γ for Th1, IL-4 for Th2).
-
Cytokine Bead Array: To quantify a broader panel of cytokines in serum or cell culture supernatants.
-
Conclusion
RS 09 and alum are adjuvants with distinct mechanisms of action that lead to qualitatively different immune responses. Alum is a reliable choice for inducing a strong, Th2-biased antibody response. RS 09, as a TLR4 agonist, offers the potential to drive a more balanced or Th1-skewed response, which may be more appropriate for vaccines against pathogens requiring cell-mediated immunity. The selection of an adjuvant should be carefully considered based on the desired immunological outcome for a specific vaccine candidate. Further head-to-head comparative studies with a variety of antigens are warranted to fully elucidate the relative strengths and weaknesses of these two important adjuvants.
References
- 1. In interleukin-4-deficient mice, alum not only generates T helper 1 responses equivalent to freund's complete adjuvant, but continues to induce T helper 2 cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cigb.edu.cu [cigb.edu.cu]
- 3. scienceopen.com [scienceopen.com]
- 4. Synthetic Toll Like Receptor-4 (TLR-4) Agonist Peptides as a Novel Class of Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of the Synthetic Adjuvant RS 09 and Other Leading Synthetic Adjuvants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of the synthetic adjuvant RS 09 with other widely used synthetic alternatives. The performance of these adjuvants is evaluated based on their ability to enhance antigen-specific immune responses, with supporting experimental data and detailed methodologies.
Introduction to Synthetic Adjuvants
Modern vaccine development often utilizes highly purified recombinant proteins or synthetic peptides as antigens. While this approach enhances safety, it frequently results in poor immunogenicity. Synthetic adjuvants are crucial components that boost the potency and longevity of the specific immune response to these antigens. They function by activating the innate immune system, leading to a more robust and tailored adaptive immune response. This guide focuses on RS 09, a synthetic TLR4 agonist, and compares its in vivo efficacy with other prominent synthetic adjuvants, including Monophosphoryl Lipid A (MPLA) in various formulations and CpG oligodeoxynucleotides (CpG ODN).
Mechanism of Action: A Comparative Overview
RS 09 is a synthetic peptide that acts as a mimic of lipopolysaccharide (LPS), the major outer membrane component of Gram-negative bacteria. It functions as a Toll-like receptor 4 (TLR4) agonist.[1][2][3] Upon binding to TLR4 on antigen-presenting cells (APCs) such as macrophages and dendritic cells, RS 09 initiates a signaling cascade that culminates in the activation of the transcription factor NF-κB.[1][2] This leads to the production of pro-inflammatory cytokines and chemokines, which are essential for the recruitment and activation of immune cells, thereby enhancing the antigen-specific immune response.[4][5]
Monophosphoryl Lipid A (MPLA) is a detoxified derivative of LPS and is also a well-characterized TLR4 agonist.[6][7] It is a key component of the adjuvant systems AS01 and AS04.
-
AS01 is a liposome-based adjuvant system containing both MPLA and the saponin QS-21. This combination synergistically induces a potent and sustained immune response.
-
AS04 consists of MPLA adsorbed to aluminum salts (alum). This formulation combines the Th2-polarizing effect of alum with the Th1-promoting activity of MPLA.
CpG Oligodeoxynucleotides (CpG ODN) are short synthetic single-stranded DNA molecules containing unmethylated CpG motifs. These motifs are recognized by Toll-like receptor 9 (TLR9), which is primarily expressed in B cells and plasmacytoid dendritic cells. Activation of TLR9 by CpG ODN leads to a potent Th1-biased immune response, characterized by the production of cytokines like IFN-γ and IL-12.
The signaling pathways for these adjuvants are depicted below:
In Vivo Performance: Quantitative Comparison
A key measure of an adjuvant's efficacy is its ability to augment antigen-specific antibody production in vivo. The following data is from a study by Shanmugam et al. (2012) comparing the adjuvant activity of RS 09 with Alum and another synthetic peptide, RS01, in BALB/c mice immunized with the prostate cancer-specific antigen X-15 conjugated to Keyhole Limpet Hemocyanin (KLH).
| Adjuvant | Antigen-Specific Antibody Concentration (OD 450nm) - Day 28 |
| RS 09 | ~1.8 |
| Alum | ~1.2 |
| RS01 | ~0.8 |
| Antigen only | ~0.4 |
Data are approximated from the graphical representation in Shanmugam et al., 2012, PLoS One, 7(2): e30839, Figure 6.
These results demonstrate that RS 09 induced a significantly more robust antigen-specific antibody response compared to both Alum and RS01.[4][8]
T-helper Cell Polarization: IgG Subtype Analysis
The type of T-helper (Th) response induced by an adjuvant is critical for vaccine efficacy. A Th1 response is characterized by the production of IFN-γ and is important for immunity against intracellular pathogens, while a Th2 response, characterized by IL-4 and IL-5 production, is crucial for combating extracellular pathogens. The ratio of IgG2a (in C57BL/6 mice) or IgG2c (in BALB/c mice) to IgG1 antibodies can serve as an indicator of Th1 versus Th2 polarization, with a higher ratio suggesting a Th1-biased response.[9][10]
| Adjuvant Type | Predominant IgG Subtype | Inferred T-helper Response |
| TLR4 Agonists (e.g., RS 09, MPLA) | IgG2a/IgG2c > IgG1 | Th1-biased[6] |
| TLR9 Agonists (e.g., CpG ODN) | IgG2a/IgG2c > IgG1 | Strong Th1-biased[7] |
| Aluminum Salts (Alum) | IgG1 > IgG2a/IgG2c | Th2-biased[11][12][13][14] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vivo Immunization and Sample Collection Workflow
1. In Vivo Immunization of Mice
-
Animals: BALB/c or C57BL/6 mice (6-8 weeks old) are commonly used.
-
Antigen and Adjuvant Preparation: The antigen of interest is formulated with the respective adjuvant (e.g., RS 09, Alum, MPLA, CpG ODN) according to the manufacturer's instructions or established protocols. A typical dose for RS 09 is 25 µg per mouse.[4]
-
Immunization Schedule: Mice are immunized via a suitable route, commonly subcutaneous (s.c.) or intramuscular (i.m.). A typical schedule involves a primary immunization on day 0 followed by a booster immunization on day 14.
-
Blood Collection: Blood samples are collected at various time points, such as pre-immunization (day 0), post-primary immunization (day 14), and post-booster immunization (day 28), typically via retro-orbital or submandibular bleeding.
2. Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination
-
Plate Coating: 96-well microtiter plates are coated with the antigen of interest (e.g., 1-5 µg/mL in a suitable coating buffer) and incubated overnight at 4°C.
-
Blocking: The plates are washed and blocked with a blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) to prevent non-specific binding.
-
Serum Incubation: Serially diluted serum samples are added to the wells and incubated for 1-2 hours at room temperature.
-
Detection: After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the desired immunoglobulin isotype (e.g., anti-mouse IgG, IgG1, IgG2a) is added and incubated.
-
Substrate Addition and Reading: A substrate solution (e.g., TMB) is added, and the colorimetric reaction is stopped with a stop solution. The optical density (OD) is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The antibody titer is typically defined as the reciprocal of the highest dilution that gives an OD value above a predetermined cut-off.
3. Enzyme-Linked Immunospot (ELISpot) Assay for Cytokine-Secreting Cells
-
Plate Preparation: ELISpot plates are coated with a capture antibody specific for the cytokine of interest (e.g., IFN-γ, IL-4) overnight at 4°C.
-
Cell Plating: Splenocytes or lymphocytes isolated from immunized mice are added to the wells in the presence or absence of the specific antigen for restimulation.
-
Incubation: The plates are incubated for 18-24 hours at 37°C in a CO2 incubator.
-
Detection: After washing, a biotinylated detection antibody is added, followed by a streptavidin-alkaline phosphatase (AP) or HRP conjugate.
-
Spot Development: A substrate is added to develop colored spots, where each spot represents a single cytokine-secreting cell.
-
Analysis: The spots are counted using an automated ELISpot reader.
4. Intracellular Cytokine Staining (ICS) and Flow Cytometry
-
Cell Stimulation: Splenocytes or lymphocytes are stimulated in vitro with the specific antigen in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours.
-
Surface Staining: Cells are stained with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8) to identify specific T-cell populations.
-
Fixation and Permeabilization: Cells are fixed and permeabilized to allow antibodies to access intracellular proteins.
-
Intracellular Staining: Cells are stained with fluorescently labeled antibodies against the cytokines of interest (e.g., IFN-γ, TNF-α, IL-2, IL-4).
-
Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer to quantify the frequency of cytokine-producing cells within specific T-cell subsets.
Conclusion
The in vivo data presented in this guide highlights the potential of RS 09 as a potent synthetic adjuvant, capable of eliciting a more robust antibody response compared to traditional alum. The choice of adjuvant is a critical determinant of the magnitude and quality of the vaccine-induced immune response. TLR agonists like RS 09, MPLA, and CpG ODN offer the advantage of inducing a Th1-biased response, which is often desirable for vaccines against intracellular pathogens. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to evaluate and compare the in vivo efficacy of novel synthetic adjuvants.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RS 09 | CAS 1449566-36-2 | RS09 | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Synthetic Toll Like Receptor-4 (TLR-4) Agonist Peptides as a Novel Class of Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Toll Like Receptor-4 (TLR-4) Agonist Peptides as a Novel Class of Adjuvants | PLOS One [journals.plos.org]
- 6. Comparison of the effects of different potent adjuvants on enhancing the immunogenicity and cross-protection by influenza virus vaccination in young and aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of adjuvants on IgG subclasses elicited by virus-like Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic Toll Like Receptor-4 (TLR-4) Agonist Peptides as a Novel Class of Adjuvants | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. Adjuvant-Mediated Differences in Antibody Responses to Computationally Optimized Hemagglutinin and Neuraminidase Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. invivogen.com [invivogen.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Adjuvant-dependent modulation of Th1 and Th2 responses to immunization with beta-amyloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Overview of Th1 and Th2 Cells - Creative Proteomics [cytokine.creative-proteomics.com]
Benchmarking the Cytokine Profile Induced by RS 09 Against LPS: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytokine profiles induced by the synthetic Toll-like receptor 4 (TLR4) agonist, RS 09, and the well-established TLR4 ligand, Lipopolysaccharide (LPS). The information presented is supported by experimental data to assist researchers in evaluating RS 09 as a potential alternative or adjuvant in immunological studies.
Introduction to RS 09 and LPS
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. It is widely used in research to induce a strong inflammatory response, characterized by the release of a wide array of cytokines. This response is primarily mediated through the Toll-like receptor 4 (TLR4) signaling pathway.
RS 09 is a synthetic peptide mimic of LPS, also functioning as a TLR4 agonist.[1] It has been developed as a potential adjuvant and a tool to study TLR4 signaling without the inherent complexities and potential contaminants of bacterial-derived LPS. Understanding the similarities and differences in the cytokine profiles induced by RS 09 and LPS is crucial for its application in research and drug development.
Comparative Analysis of Induced Cytokine Profiles
Experimental evidence indicates that RS 09 induces a cytokine secretion profile in murine macrophages (RAW264.7 cell line) that is qualitatively similar to that of LPS. A key study by Shanmugam et al. (2012) utilized an antibody array to compare the induction of various cytokines and chemokines.[1]
The following table summarizes the qualitative comparison of cytokine secretion by RAW264.7 cells stimulated with RS 09 and LPS for 24 hours.[1]
| Cytokine/Chemokine | RS 09-Induced Secretion | LPS-Induced Secretion | Key Function |
| Pro-inflammatory Cytokines | |||
| Tumor Necrosis Factor-alpha (TNF-α) | Induced | Induced | Central regulator of inflammation |
| Interleukin-1beta (IL-1β) | Induced | Induced | Potent pro-inflammatory cytokine |
| Interleukin-12p70 (IL-12p70) | Induced | Induced | Key driver of T helper 1 (Th1) cell differentiation |
| Colony-Stimulating Factors (CSFs) | |||
| Macrophage Colony-Stimulating Factor (M-CSF) | Induced | Induced | Promotes macrophage proliferation and differentiation |
| Granulocyte Colony-Stimulating Factor (G-CSF) | Induced | Induced | Stimulates the production of granulocytes |
| Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) | Induced | Induced | Promotes the production of granulocytes and macrophages |
Source: Shanmugam et al., 2012.[1]
While the aforementioned study provides a direct qualitative comparison, numerous other studies have quantified the cytokine response to LPS in RAW264.7 cells, providing a benchmark for typical induction levels of key pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[2][3][4][5][6] These studies consistently demonstrate that LPS potently induces the secretion of these cytokines in a dose- and time-dependent manner.
Signaling Pathway
Both RS 09 and LPS initiate their cellular effects by binding to the TLR4 receptor complex, which also involves the co-receptors MD-2 and CD14. This binding event triggers a downstream signaling cascade that culminates in the activation of transcription factors, most notably Nuclear Factor-kappa B (NF-κB), which then translocates to the nucleus to induce the expression of a wide range of pro-inflammatory genes, including those for various cytokines.
Caption: Simplified TLR4 signaling pathway initiated by LPS or RS 09.
Experimental Protocols
The following section outlines a typical methodology for comparing the cytokine profiles induced by RS 09 and LPS.
1. Cell Culture and Stimulation:
-
Cell Line: Murine macrophage cell line RAW264.7 is commonly used.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Stimulation: Cells are seeded in appropriate culture plates (e.g., 6-well plates) and allowed to adhere. The culture medium is then replaced with fresh medium containing either RS 09 (e.g., 10 µg/mL), LPS (e.g., 1 µg/mL), or a vehicle control (e.g., sterile water or PBS).
-
Incubation: The cells are incubated for a specified period, typically 24 hours, to allow for cytokine production and secretion into the culture supernatant.
2. Cytokine Detection and Quantification:
-
Sample Collection: After incubation, the cell culture supernatants are collected and centrifuged to remove any cellular debris.
-
Cytokine Array: For a qualitative or semi-quantitative comparison of a broad range of cytokines, a cytokine antibody array can be used.
-
The array membrane, spotted with capture antibodies for various cytokines, is incubated with the cell culture supernatants.
-
Detection is typically achieved using a cocktail of biotinylated detection antibodies and streptavidin-horseradish peroxidase (HRP), followed by chemiluminescence detection.
-
The intensity of the spots is proportional to the amount of the specific cytokine in the sample.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA): For quantitative measurement of specific cytokines (e.g., TNF-α, IL-6, IL-1β), individual ELISA kits are used.
-
This involves a plate-based assay where a capture antibody binds the cytokine of interest, which is then detected by a detection antibody, often conjugated to an enzyme for a colorimetric readout.
-
A standard curve is generated using known concentrations of the recombinant cytokine to quantify the amount in the samples.
-
-
Multiplex Bead-Based Assay: To quantify multiple cytokines simultaneously in a single sample, a multiplex bead-based assay (e.g., Luminex) can be employed.
-
This method uses spectrally distinct beads, each coated with a capture antibody for a specific cytokine.
-
The beads are incubated with the sample, followed by a detection antibody and a fluorescent reporter.
-
The identity of the cytokine is determined by the spectral signature of the bead, and the quantity is determined by the fluorescence intensity of the reporter.
-
References
- 1. Synthetic Toll Like Receptor-4 (TLR-4) Agonist Peptides as a Novel Class of Adjuvants | PLOS One [journals.plos.org]
- 2. mdpi.com [mdpi.com]
- 3. Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
A Head-to-Head Comparison of RS 09 and Alum Adjuvants: A Guide for Researchers
For Immediate Release
This guide provides a detailed comparative analysis of RS 09, a synthetic Toll-like Receptor 4 (TLR4) agonist, and Aluminum Hydroxide (Alum), a widely used adjuvant from a different class. This document is intended for researchers, scientists, and drug development professionals seeking to understand the differential performance and mechanisms of these two adjuvants, supported by experimental data.
Executive Summary
RS 09 is a synthetic peptide mimic of lipopolysaccharide (LPS) that functions as a TLR4 agonist, activating the innate immune system through the MyD88-dependent signaling pathway, leading to NF-κB activation.[1] Alum, an aluminum-based adjuvant, is thought to exert its effect through the activation of the NLRP3 inflammasome. This guide presents a head-to-head comparison of these adjuvants, focusing on their ability to enhance antigen-specific antibody responses in vivo. The primary data is derived from a key study by Shanmugam A, et al. (2012), which directly compared the efficacy of RS 09 and Alum in a mouse vaccination model.[1]
Performance Data: In Vivo Antibody Response
A study by Shanmugam et al. (2012) evaluated the in vivo efficacy of RS 09 and Alum as adjuvants for a prostate-cancer-specific antigen, X-15, conjugated to Keyhole Limpet Hemocyanin (KLH). The results demonstrated that RS 09 was capable of producing a more robust antigen-specific antibody response compared to Alum.[1]
| Adjuvant | Antigen | Animal Model | Primary Immunization | Booster Immunization | Serum Antibody Concentration (Day 28) |
| RS 09 | X-15-KLH (100 µg) | BALB/c mice (n=4 per group) | Day 0 (25 µg RS 09) | Day 14 (25 µg RS 09) | Significantly higher than Alum and control groups |
| Alum | X-15-KLH (100 µg) | BALB/c mice (n=4 per group) | Day 0 (1:1 v/v with antigen) | Day 14 (1:1 v/v with antigen) | Higher than control, but lower than RS 09 |
| Control | X-15-KLH (100 µg) | BALB/c mice (n=4 per group) | Day 0 (No adjuvant) | Day 14 (No adjuvant) | Baseline levels |
Experimental Protocols
In Vivo Mouse Immunization and Antibody Titer Measurement
Objective: To compare the adjuvant activity of RS 09 and Alum in enhancing the antigen-specific antibody response in vivo.
Materials:
-
Antigen: X-15 peptide conjugated to KLH.
-
Adjuvants: RS 09, Alum.
-
Animals: BALB/c mice.
-
Reagents: Phosphate-buffered saline (PBS), reagents for Enzyme-Linked Immunosorbent Assay (ELISA).
Procedure:
-
Four groups of BALB/c mice (3 mice per group) were used.[1]
-
On day 0, mice were vaccinated with 100 µg of X-15 conjugated to KLH.[1]
-
The antigen was formulated with either RS 09 (25 µg), Alum (1:1 v/v), or a negative control peptide.[1]
-
A booster immunization with 50 µg of X-15-KLH and the respective adjuvants was administered on day 14.[1]
-
Blood was collected from the mice on days 0, 14, and 28.[1]
-
Serum was isolated, and the concentration of X-15 specific antibodies was determined by direct ELISA with immobilized X-15 peptide.[1]
In Vitro NF-κB Activation Assay in RAW264.7 Macrophages
Objective: To determine the ability of RS 09 to activate the NF-κB signaling pathway in a murine macrophage cell line.
Materials:
-
Cells: RAW264.7 murine macrophage cell line.
-
Stimulants: RS 09, Lipopolysaccharide (LPS) (positive control).
-
Reagents: Cell culture media, reagents for immunofluorescence microscopy (anti-NF-κB antibody, DAPI).
Procedure:
-
RAW264.7 cells were cultured to 80-90% confluence.
-
Cells were treated with RS 09 or LPS for a specified period (e.g., 15 minutes to 24 hours).
-
After incubation, cells were fixed, permeabilized, and blocked.
-
Cells were then incubated with an anti-NF-κB antibody.
-
The nuclei were counterstained with DAPI.
-
The nuclear translocation of NF-κB was visualized using fluorescence microscopy. A merged signal of NF-κB (green) and DAPI (blue) indicates nuclear localization.
Mechanism of Action: Signaling Pathways
The distinct mechanisms of action of RS 09 and Alum are visualized below. RS 09, as a TLR4 agonist, activates a well-defined signaling cascade, while Alum is believed to work through the formation of an inflammasome complex.
Conclusion
The available data suggests that RS 09, a synthetic TLR4 agonist, can be a more potent adjuvant than Alum in eliciting a robust antigen-specific antibody response. The mechanism of action for RS 09 is well-defined, involving the activation of the TLR4 signaling pathway. Alum, while effective, appears to induce a comparatively lower antibody response in this head-to-head study and acts through a different mechanism involving the NLRP3 inflammasome. Researchers and drug developers should consider these differences in potency and mechanism of action when selecting an adjuvant for their vaccine formulations. Further studies directly comparing the cytokine profiles and cell-mediated immunity induced by these two adjuvants would provide a more comprehensive understanding of their differential effects.
References
Comparative Analysis of RS 09 TFA in Preclinical Research: A Guide to Performance and Reproducibility
This guide provides a comprehensive comparison of RS 09 TFA, a synthetic Toll-like Receptor 4 (TLR4) agonist, with other alternatives used in preclinical research. The information presented is based on published experimental data, focusing on the reproducibility of findings related to its function as a lipopolysaccharide (LPS) mimic and an in-vivo adjuvant. This document is intended for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a peptide-based agonist of Toll-like Receptor 4 (TLR4) with the amino acid sequence Ala-Pro-Pro-His-Ala-Leu-Ser (APPHALS)[1][2]. It functions as a mimic of Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, by binding to and activating TLR4[3][4]. This activation initiates a signaling cascade that leads to the nuclear translocation of NF-κB and the subsequent expression of inflammatory cytokines[3][4]. Due to its ability to stimulate an innate immune response, this compound is also utilized as a vaccine adjuvant to enhance antigen-specific immunity[1][2][3]. The "TFA" designation indicates that it is supplied as a trifluoroacetate salt.
Data Summary: In Vitro and In Vivo Performance
The following tables summarize quantitative data from published studies, comparing the activity of RS 09 with LPS and its performance as a vaccine adjuvant.
Table 1: In Vitro Activation of TLR4 Signaling
| Compound | Cell Line | Concentration | Readout | Result | Reference |
| RS 09 | HEK-Blue™-4 | 1 - 10 µg/mL | NF-κB Activation (SEAP reporter) | Concentration-dependent increase in NF-κB activation | [3] |
| RS 09 | RAW264.7 | 5 µg/mL | NF-κB Nuclear Translocation | Increased nuclear NF-κB levels over 15-120 minutes | [3] |
| LPS | RAW264.7 | 100 ng/mL | NF-κB Nuclear Translocation | Increased nuclear NF-κB levels over 15-120 minutes | [3] |
| RS 09 | RAW264.7 | 5 µg/mL | Inflammatory Cytokine Secretion | Induction of TNF-α, IL-1β, IL-12p70, MCSF, GCSF, GM-CSF | [3] |
| LPS | RAW264.7 | 100 ng/mL | Inflammatory Cytokine Secretion | Induction of TNF-α, IL-1β, IL-12p70, MCSF, GCSF, GM-CSF | [3] |
Table 2: In Vivo Adjuvant Activity
| Adjuvant | Antigen | Animal Model | Adjuvant Dose | Readout | Result | Reference |
| RS 09 | X-15-KLH | BALB/c mice | 25 µ g/animal | Antigen-specific antibody concentration | Significantly increased concentration of X-15-specific antibodies | [3] |
| None | X-15-KLH | BALB/c mice | N/A | Antigen-specific antibody concentration | No antibody production | [3] |
Reproducibility of Research Findings
Comparison with Alternatives
Lipopolysaccharide (LPS): RS 09 was designed as a synthetic mimic of LPS. The primary advantage of RS 09 over LPS is its potential for reduced toxicity while retaining adjuvant properties. LPS is a potent inducer of systemic inflammation and can lead to septic shock, making it unsuitable as a vaccine adjuvant in its native form[3]. RS 09, as a smaller peptide, aims to provide a more localized and controlled inflammatory response. The in vitro data shows that RS 09 activates the same signaling pathway as LPS, leading to the production of a similar profile of inflammatory cytokines[3].
Monophosphoryl Lipid A (MPLA): MPLA is a detoxified derivative of LPS and is an FDA-approved adjuvant used in human vaccines[6]. Like RS 09, MPLA is a TLR4 agonist but with a significantly lower pyrogenic activity compared to LPS[6]. While direct comparative studies between RS 09 and MPLA were not identified in the search, MPLA represents a clinically validated alternative for TLR4-mediated adjuvancy. The development of synthetic TLR4 agonists, including peptide-based ones like RS 09, is driven by the goal of creating adjuvants with even greater purity, specific activity, and potentially lower cost[7].
Other Synthetic TLR4 Agonists: The field of vaccine adjuvant research includes the development of various other synthetic TLR4 agonists, such as glycolipids and other small molecules[8]. These compounds, like RS 09, aim to provide well-defined, stable, and effective immunostimulants. The choice of adjuvant often depends on the specific requirements of the vaccine, including the type of immune response desired (e.g., Th1 vs. Th2).
Experimental Protocols
NF-κB Activation Assay in HEK-Blue™-4 Cells:
-
Cell Culture: HEK-Blue™-4 cells, which are engineered with a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB inducible promoter, are cultured in DMEM with 10% FBS and appropriate selection antibiotics.
-
Stimulation: Cells are seeded in 96-well plates and stimulated with varying concentrations of RS 09 (e.g., 1-10 µg/mL) or a positive control (e.g., LPS) for 24 hours.
-
Detection: The SEAP activity in the cell supernatant is measured using a colorimetric substrate such as QUANTI-Blue™. The absorbance is read at a specific wavelength (e.g., 630 nm).
-
Interpretation: An increase in absorbance indicates an increase in SEAP activity, which correlates with the level of NF-κB activation.
NF-κB Nuclear Translocation in RAW264.7 Macrophages:
-
Cell Culture: RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS.
-
Stimulation: Cells are treated with RS 09 (e.g., 5 µg/mL) or LPS (e.g., 100 ng/mL) for various time points (e.g., 15, 30, 60, 120 minutes).
-
Fractionation: Cytoplasmic and nuclear protein fractions are isolated from the cells using a commercial kit.
-
Western Blotting: Protein concentrations are determined, and equal amounts of nuclear and cytoplasmic proteins are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with primary antibodies against NF-κB (p65 subunit) and control proteins (e.g., tubulin for cytoplasm, lamin for nucleus), followed by a secondary antibody conjugated to HRP.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.
-
Interpretation: An increase in the NF-κB signal in the nuclear fraction and a corresponding decrease in the cytoplasmic fraction indicate nuclear translocation.
In Vivo Adjuvant Efficacy Study:
-
Animals: BALB/c mice are typically used for immunization studies.
-
Immunization: Mice are immunized (e.g., subcutaneously) with a specific antigen (e.g., X-15 conjugated to Keyhole Limpet Hemocyanin - KLH) either alone or co-administered with RS 09 (e.g., 25 µ g/animal ).
-
Booster: Booster immunizations are given at specified intervals (e.g., every two weeks).
-
Serum Collection: Blood samples are collected from the mice at different time points post-immunization.
-
ELISA: An enzyme-linked immunosorbent assay (ELISA) is performed to measure the concentration of antigen-specific antibodies in the serum. Wells of a 96-well plate are coated with the antigen, and serially diluted serum samples are added. The presence of bound antibodies is detected using a secondary antibody conjugated to an enzyme (e.g., HRP) and a colorimetric substrate.
-
Interpretation: Higher antibody titers in the group receiving the antigen with RS 09 compared to the antigen-only group indicate the adjuvant activity of RS 09.
Visualizations
Caption: TLR4 signaling pathway initiated by RS 09 or LPS.
Caption: General experimental workflow for evaluating this compound.
References
- 1. Immunoinformatics Studies and Design of a Potential Multi-Epitope Peptide Vaccine to Combat the Fatal Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a multi-epitope vaccine candidate for leishmanial parasites applying immunoinformatics and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Toll Like Receptor-4 (TLR-4) Agonist Peptides as a Novel Class of Adjuvants | PLOS One [journals.plos.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. TLR AGONISTS: Are They Good Adjuvants? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic and natural TLR4 agonists as safe and effective vaccine adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemicaljournal.org [chemicaljournal.org]
Independent Validation of RS 09's Role in T-Cell Polarization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of RS 09, a synthetic peptide mimic of lipopolysaccharide (LPS), and its role in T-cell polarization. As an agonist of Toll-like receptor 4 (TLR4), RS 09's primary function is that of an adjuvant, indirectly influencing the differentiation of naive T-cells into distinct effector subsets. This document will compare the purported effects of RS 09 with other well-characterized TLR agonists, supported by experimental data from existing literature.
Mechanism of Action: The Indirect Influence of TLR Agonists on T-Cell Polarization
RS 09, like its natural counterpart LPS, does not directly interact with T-cells to drive their polarization. Instead, it engages TLR4 on antigen-presenting cells (APCs), such as dendritic cells (DCs) and macrophages. This interaction triggers intracellular signaling cascades, leading to the maturation of APCs, upregulation of co-stimulatory molecules, and the secretion of a specific cytokine milieu. It is this cytokine environment that dictates the differentiation of naive CD4+ T-cells into various T helper (Th) subsets, including Th1, Th2, and Th17 cells.
The signaling pathway activated by TLR4 agonists like RS 09 is pivotal in determining the downstream T-cell response. TLR4 signaling proceeds through two main adaptor proteins: MyD88 and TRIF. The balance of signaling through these pathways can influence the type of cytokine produced and, consequently, the nature of the T-cell response.
Figure 1: Simplified signaling pathway of RS 09 (LPS mimic) via TLR4 on an APC, leading to the production of pro-inflammatory cytokines that drive Th1 polarization of naive CD4+ T-cells.
Comparative Analysis of TLR Agonists in T-Cell Polarization
While direct comparative data for RS 09 is limited, its function as an LPS mimic allows for inferences to be drawn from the extensive research on LPS and other TLR4 agonists, such as Monophosphoryl Lipid A (MPLA). Furthermore, a comparison with agonists for other TLRs, like CpG (TLR9) and R848 (TLR7/8), provides a broader context for adjuvant-driven T-cell polarization.
| Adjuvant | Target Receptor | Primary T-Cell Polarization | Key Cytokines Induced (from APCs) |
| RS 09 (inferred from LPS) | TLR4 | Strong Th1 | High IL-12, IFN-γ, TNF-α |
| Monophosphoryl Lipid A (MPLA) | TLR4 | Predominantly Th1 | IL-12, IFN-γ (lower pro-inflammatory profile than LPS)[1] |
| CpG ODN | TLR9 | Strong Th1 | High IL-12, IFN-α, IFN-γ[2][3] |
| R848 (Resiquimod) | TLR7/8 | Th1 | IL-12, IFN-α[3][4] |
Data Summary:
-
RS 09/LPS (TLR4): As a potent TLR4 agonist, LPS is a classic Th1-polarizing adjuvant. It induces robust production of IL-12 from dendritic cells, a key cytokine for Th1 differentiation. The resulting T-cell response is characterized by high levels of IFN-γ.[4] It is therefore highly probable that RS 09 will exhibit a strong Th1-polarizing capacity.
-
MPLA (TLR4): MPLA is a detoxified derivative of LPS and is also a TLR4 agonist. While it promotes Th1 responses, it is known to have a lower inflammatory profile compared to LPS.[1] MPLA predominantly signals through the TRIF pathway, leading to a different cytokine balance.[1]
-
CpG ODN (TLR9): Unmethylated CpG dinucleotides found in bacterial DNA are recognized by TLR9. CpG is a powerful Th1-polarizing adjuvant, inducing strong IL-12 and IFN-α production from plasmacytoid DCs and B cells.[2][3]
-
R848 (TLR7/8): This synthetic imidazoquinoline compound activates TLR7 and TLR8, which recognize single-stranded viral RNA. R848 is also a potent inducer of Th1 responses, characterized by the production of IL-12 and IFN-α.[3][4]
Experimental Protocols
To independently validate the role of RS 09 in T-cell polarization, a series of in vitro experiments can be conducted. Below are detailed methodologies for key experiments.
Experiment 1: In Vitro Dendritic Cell Maturation and Cytokine Production
This experiment aims to assess the direct effect of RS 09 on dendritic cell maturation and the production of T-cell polarizing cytokines.
Methodology:
-
Generation of Bone Marrow-Derived Dendritic Cells (BMDCs):
-
Harvest bone marrow from the femurs and tibias of C57BL/6 mice.
-
Culture bone marrow cells in RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin-streptomycin, and 20 ng/mL GM-CSF.
-
On day 3, add fresh media containing GM-CSF.
-
On day 6, collect non-adherent and loosely adherent cells, which are immature BMDCs.
-
-
Stimulation of BMDCs:
-
Plate immature BMDCs at a density of 1 x 10^6 cells/mL in a 24-well plate.
-
Stimulate the cells with the following conditions for 24 hours:
-
Medium only (negative control)
-
RS 09 (e.g., 1 µg/mL)
-
LPS (e.g., 100 ng/mL, positive control for TLR4)
-
MPLA (e.g., 1 µg/mL)
-
CpG ODN (e.g., 1 µM)
-
R848 (e.g., 1 µg/mL)
-
-
-
Analysis:
-
Flow Cytometry: Harvest cells and stain for surface markers of DC maturation: CD40, CD80, CD86, and MHC Class II.
-
ELISA/CBA: Collect supernatants and measure the concentration of key T-cell polarizing cytokines: IL-12p70, IL-10, IL-6, and TNF-α.
-
Figure 2: Experimental workflow for assessing the effect of RS 09 and other adjuvants on dendritic cell maturation and cytokine production.
Experiment 2: In Vitro T-Cell Polarization Assay
This experiment directly assesses the ability of RS 09-stimulated DCs to polarize naive CD4+ T-cells.
Methodology:
-
Preparation of Stimulated DCs:
-
Generate and stimulate BMDCs with RS 09 and other adjuvants as described in Experiment 1, but for a shorter duration (e.g., 6-8 hours).
-
Wash the stimulated DCs to remove excess adjuvant.
-
-
Isolation of Naive CD4+ T-Cells:
-
Isolate spleens and lymph nodes from OT-II transgenic mice (whose T-cells recognize an ovalbumin peptide, OVA323-339).
-
Enrich for naive CD4+ T-cells using a negative selection kit (CD4+ CD62L+ T-Cell Isolation Kit).
-
-
Co-culture:
-
Co-culture the stimulated DCs with naive OT-II CD4+ T-cells at a ratio of 1:10 (DC:T-cell) in the presence of the OVA323-339 peptide (1 µg/mL).
-
Culture for 4-5 days.
-
-
Analysis of T-Cell Polarization:
-
Intracellular Cytokine Staining: Restimulate the T-cells for 4-6 hours with PMA/Ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A). Stain for intracellular IFN-γ (Th1), IL-4 (Th2), and IL-17 (Th17) and analyze by flow cytometry.
-
Transcription Factor Staining: Stain for key lineage-defining transcription factors: T-bet (Th1), GATA3 (Th2), and RORγt (Th17) using an intranuclear staining kit.
-
Figure 3: Experimental workflow for the in vitro T-cell polarization assay to determine the polarizing capacity of RS 09-stimulated dendritic cells.
Conclusion
Based on its function as a TLR4 agonist and LPS mimic, RS 09 is predicted to be a potent Th1-polarizing adjuvant. This effect is mediated by its ability to activate APCs to produce high levels of IL-12. For researchers and drug development professionals, this positions RS 09 as a candidate for vaccines and immunotherapies where a robust cell-mediated immune response is desired. However, independent validation through the experimental protocols outlined above is crucial to definitively characterize its immunomodulatory profile and compare its efficacy and potential for inducing specific T-cell responses against other established adjuvants. The differential signaling and cytokine profiles induced by various TLR agonists highlight the importance of such comparative studies in the rational design of next-generation vaccines and immunotherapies.
References
- 1. TLR4 ligands LPS and MPLA differentially regulate effector and memory CD8+ T cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TLR agonist combinations that stimulate Th type I polarizing responses from human neonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TLR agonists as vaccine adjuvants: comparison of CpG ODN and Resiquimod (R-848) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selected TLR agonist combinations synergistically trigger a TH1 polarizing program in dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Safety Analysis of RS 09 and Other Vaccine Adjuvants: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the safety profiles of the novel synthetic adjuvant RS 09 and other widely used adjuvants. This document summarizes available preclinical safety data, details relevant experimental methodologies, and visualizes key pathways to aid in the informed selection of adjuvants for vaccine development.
RS 09 is a synthetic peptide mimic of lipopolysaccharide (LPS) that acts as a Toll-like receptor 4 (TLR4) agonist. By activating the TLR4 signaling pathway, RS 09 stimulates the innate immune system, leading to the production of inflammatory cytokines and chemokines, which in turn enhances the adaptive immune response to a co-administered antigen. While this immunostimulatory activity is crucial for its adjuvant effect, it also necessitates a thorough evaluation of its safety profile to mitigate the risk of excessive inflammation and adverse reactions.
Comparative Analysis of Adjuvant Safety Profiles
The following tables summarize the available preclinical safety data for RS 09 and provide a comparison with other common adjuvants, including aluminum salts (the most widely used adjuvant), Monophosphoryl Lipid A (MPLA, another TLR4 agonist), and CpG oligodeoxynucleotides (a TLR9 agonist). It is important to note that direct head-to-head comparative safety studies involving RS 09 are limited in the public domain. Therefore, this comparison is compiled from individual studies and should be interpreted with caution.
Table 1: In Vitro Cytokine Induction by RS 09 and Other Adjuvants
| Adjuvant | Cell Type | Key Cytokines Induced | Concentration | Source |
| RS 09 | RAW264.7 macrophages | TNF-α, IL-1β, IL-12p70, G-CSF, GM-CSF, MCSF | 5 µg/mL | [1] |
| LPS (from E. coli) | RAW264.7 macrophages | TNF-α, IL-1β, IL-12p70, G-CSF, GM-CSF, MCSF | Not Specified | [1] |
| MPLA | Human monocyte-derived dendritic cells | IL-6, TNF-α, IL-1β | 0.1 µg/mL | |
| CpG ODN (K3 type) | Mouse bone marrow-derived dendritic cells | IL-6, TNF-α, IL-12 | 0.2 µg/mL | [2] |
Table 2: Preclinical In Vivo Safety Profile of RS 09 and Other Adjuvants
| Adjuvant | Animal Model | Key Safety Findings | Dose and Route | Source |
| RS 09 | BALB/c mice | At the effective adjuvant dose, RS 09 was found to be non-immunogenic on its own.[1] | 25 µg, subcutaneous | [1] |
| Aluminum Hydroxide | Rabbits, Rats | Generally well-tolerated. Can cause local reactions such as erythema, edema, and formation of granulomas at the injection site. Systemic toxicity is rare. | Varies | |
| MPLA | Mice, Rabbits | Generally well-tolerated with a safety profile similar to alum. Can induce transient local inflammation. | Varies | |
| CpG ODN (CPG 7909) | Sprague Dawley rats | No apparent systemic toxicity. Necrosis and inflammation were observed at the injection sites and in regional lymph nodes, consistent with immune stimulation.[3] | Varies, intramuscular | [3] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and the methods used to assess adjuvant safety, the following diagrams illustrate the TLR4 signaling pathway activated by RS 09 and a typical workflow for a preclinical repeat-dose toxicity study.
Detailed Experimental Protocols
Preclinical Repeat-Dose Toxicity Study in Rodents (e.g., Rats)
Objective: To evaluate the potential systemic toxicity of an adjuvant following repeated administration.
Methodology:
-
Animal Model: Sprague-Dawley rats are commonly used.[4][5][6] Animals are acclimatized for at least one week before the study.
-
Groups: Animals are randomly assigned to groups (e.g., n=10/sex/group), including a control group (saline), an adjuvant-only group, and one or more groups receiving the adjuvanted vaccine at different dose levels.[6]
-
Dosing: The test articles are administered via the intended clinical route (e.g., intramuscularly) at specified intervals (e.g., once every two weeks for a total of three doses).[6]
-
In-Life Observations:
-
Clinical Signs: Animals are observed daily for any signs of toxicity, such as changes in behavior, appearance, or activity.
-
Body Weight and Food Consumption: Recorded weekly to assess general health.[5][7]
-
Local Reactions: The injection site is observed for signs of local reactogenicity (erythema, edema) at specified time points after each injection.
-
-
Terminal Procedures:
-
Blood Collection: At the end of the study, blood is collected for hematology and clinical chemistry analysis to assess organ function.
-
Necropsy and Histopathology: A full necropsy is performed, and major organs and tissues, including the injection site, are collected, weighed, and processed for histopathological examination.[6]
-
Local Tolerance Study in Rabbits
Objective: To assess the local reaction at the site of injection.
Methodology:
-
Animal Model: New Zealand White rabbits are a standard model for this assay.[8][9]
-
Administration: A single dose of the test article (adjuvant alone or adjuvanted vaccine) is injected intramuscularly or subcutaneously into a designated site (e.g., the quadriceps muscle). The contralateral side may be used as a control (injected with saline).
-
Observation: The injection sites are observed for signs of local inflammation (erythema, edema, and pain) at 24, 48, and 72 hours post-injection. The reactions are scored using a standardized system (e.g., Draize scale).
-
Histopathology: At the end of the observation period, the animals are euthanized, and the injection sites are collected for macroscopic and microscopic examination to assess the extent of the local tissue reaction.[9]
In Vitro Cytokine Release Assay (Monocyte Activation Test)
Objective: To evaluate the potential of an adjuvant to induce a systemic inflammatory response by measuring cytokine release from human immune cells.
Methodology:
-
Cell Source: Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1) are used.[10]
-
Stimulation: The cells are incubated with various concentrations of the adjuvant. A positive control (e.g., LPS) and a negative control (media alone) are included.
-
Incubation: The cells are incubated for a specified period (e.g., 24 hours) to allow for cytokine production and release.
-
Cytokine Measurement: The cell culture supernatant is collected, and the concentrations of key inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) are quantified using a multiplex immunoassay (e.g., Luminex) or ELISA.[11][12]
Conclusion
The available preclinical data suggests that RS 09 is a potent TLR4 agonist adjuvant that effectively enhances the immune response. While direct comparative safety studies are limited, the initial findings indicate that at an effective adjuvant dose, RS 09 is not immunogenic on its own. As with other TLR agonists, the safety profile of RS 09 is intrinsically linked to its immunostimulatory activity, which can lead to local and systemic inflammatory responses. Therefore, careful dose-finding studies and comprehensive preclinical safety evaluations, as detailed in the provided protocols, are essential to establish a safe and effective dose for clinical development. Further head-to-head comparative studies with other adjuvants would be invaluable to fully characterize the safety profile of RS 09 and guide its future application in human vaccines.
References
- 1. Adjuvant-carrying synthetic vaccine particles augment the immune response to encapsulated antigen and exhibit strong local immune activation without inducing systemic cytokine release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RS09/Toll Like Receptor (TLR) 4 agonist – APPHALS - sb-Peptide [mayflowerbio.com]
- 3. Frontiers | Toll-like receptor (TLRs) agonists and antagonists for COVID-19 treatments [frontiersin.org]
- 4. Local tolerance - ERBC [erbc-group.com]
- 5. mdpi.com [mdpi.com]
- 6. Repeated-dose toxicity and immunogenicity evaluation of a recombinant subunit COVID-19 vaccine (ZF2001) in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ikev.org [ikev.org]
- 9. Local tolerance and systemic toxicity of single and repeated intramuscular administrations of two different formulations of the RTS,S malaria candidate vaccine in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. thepsci.eu [thepsci.eu]
- 11. Whole‐blood cytokine secretion assay as a high‐throughput alternative for assessing the cell‐mediated immunity profile after two doses of an adjuvanted SARS‐CoV‐2 recombinant protein vaccine candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of RS 09 TFA
This document provides critical safety and logistical information for the proper disposal of RS 09 TFA, a Toll-like Receptor 4 (TLR4) agonist used in immunological research. Adherence to these procedures is vital to ensure personnel safety and environmental protection. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1].
Chemical and Safety Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C33H50F3N9O11 | [1][2] |
| Molecular Weight | 805.8 g/mol | [1][2] |
| Purity | 99.78% | [2] |
| Appearance | Solid | [2] |
| Storage Temperature | -20°C (powder) or -80°C (in solvent) | [1] |
| GHS Hazard Statements | H302: Harmful if swallowed, H410: Very toxic to aquatic life with long lasting effects | [1] |
Detailed Disposal Protocol
This protocol outlines the step-by-step methodology for the safe handling and disposal of this compound waste in a laboratory environment.
1.0 Personal Protective Equipment (PPE)
-
1.1 Always wear appropriate personal protective equipment (PPE) when handling this compound. This includes:
2.0 Waste Segregation and Collection
-
2.1 Designate a specific, clearly labeled hazardous waste container for this compound waste. The container must be chemically compatible and have a secure, tight-fitting lid.
-
2.2 Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
-
2.3 Collect all materials contaminated with this compound, including unused product, solutions, and contaminated consumables (e.g., pipette tips, tubes, gloves), in the designated waste container.
3.0 Spill Management
-
3.1 In the event of a spill, evacuate the immediate area to prevent exposure.
-
3.2 Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Avoid direct contact with the spilled material.
-
3.3 Carefully collect the absorbent material and any contaminated debris[1]. Place it in the designated hazardous waste container.
-
3.4 Clean the spill area thoroughly with a suitable decontaminating solution, and collect the cleaning materials as hazardous waste.
-
3.5 Report the spill to your laboratory supervisor and EHS department.
4.0 Final Disposal Procedure
-
4.1 Ensure the hazardous waste container is securely sealed and properly labeled with its contents ("Hazardous Waste: this compound") and the associated hazards.
-
4.2 Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents[1].
-
4.3 Crucially, do not dispose of this compound down the drain or in regular trash [3][4]. This substance is very toxic to aquatic life[1].
-
4.4 Arrange for the collection and disposal of the waste through your institution's certified hazardous waste disposal service. The final disposal must be carried out at an approved waste disposal plant[1].
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling RS 09 TFA
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling RS 09 TFA. The following procedures and recommendations are designed to ensure safe operational use and proper disposal, minimizing risks and environmental impact.
Personal Protective Equipment (PPE)
A summary of the necessary personal protective equipment for handling this compound is provided below. Adherence to these recommendations is crucial to prevent exposure and ensure personal safety.
| Protection Type | Recommended Equipment | Specifications & Remarks |
| Eye Protection | Safety goggles or glasses | Must be worn at all times in the laboratory. Use of safety goggles is recommended for maximum protection. |
| Skin Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are suitable. Inspect gloves for integrity before use and change them frequently. |
| Lab coat | A full-length lab coat should be worn to protect street clothing and skin from potential splashes. | |
| Respiratory Protection | Use in a well-ventilated area | Work should be conducted in a chemical fume hood to avoid inhalation of any dusts or aerosols. |
| General Hygiene | --- | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[1] |
Safe Handling and Storage Protocols
Handling:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[1] Do not breathe in dust or aerosolized forms of the substance.
-
Hygiene: Do not eat, drink, or smoke while using this product. Wash your hands and any exposed skin thoroughly after handling.[1]
Storage:
-
Store in a tightly sealed container in a cool, well-ventilated area.
-
For long-term stability, it is recommended to store the compound at -20°C as a powder or at -80°C when in solvent.[1]
-
Keep the substance away from direct sunlight and sources of ignition.[1]
Emergency Procedures
In the event of an accidental exposure or spill, follow these procedures immediately:
| Incident | First Aid / Spill Response |
| If Swallowed | Call a POISON CENTER or doctor immediately. Rinse the mouth with water.[1] |
| Eye Contact | Immediately flush the eyes with large amounts of water, making sure to separate the eyelids. Remove contact lenses if present and easy to do so. Seek prompt medical attention.[1] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with plenty of water. Consult a physician.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support.[1] |
| Accidental Release | Wear full personal protective equipment.[1] Prevent the substance from entering drains or water courses.[1] Absorb the spill with an inert, non-combustible material (e.g., sand, earth, diatomite) and collect it for disposal in a suitable, labeled container.[1] |
Disposal Plan
All waste materials, including contaminated PPE and spill cleanup materials, must be disposed of in accordance with local, state, and federal regulations. The container with the collected waste should be sealed, properly labeled, and transferred to an approved waste disposal plant.[1] Avoid releasing the chemical into the environment, as it is very toxic to aquatic life with long-lasting effects.[1]
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
